Cyanine dye 3
Beschreibung
Eigenschaften
CAS-Nummer |
146397-20-8 |
|---|---|
Molekularformel |
C43H54N4O12S2 |
Molekulargewicht |
883.0 g/mol |
IUPAC-Name |
1-[6-(2,5-dioxopyrrolidin-1-yl)oxyhexyl]-2-[(E,3E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxyhexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-5-sulfonate |
InChI |
InChI=1S/C43H54N4O12S2/c1-42(2)32-28-30(60(52,53)54)16-18-34(32)44(24-9-5-7-11-26-58-46-38(48)20-21-39(46)49)36(42)14-13-15-37-43(3,4)33-29-31(61(55,56)57)17-19-35(33)45(37)25-10-6-8-12-27-59-47-40(50)22-23-41(47)51/h13-19,28-29H,5-12,20-27H2,1-4H3,(H-,52,53,54,55,56,57) |
InChI-Schlüssel |
DUPPOWTYYIIKOJ-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Cy3-bifunctional dye zwitterion; CY-3; CY 3; CY3 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Principles of Cyanine Dye 3 (Cy3) Fluorescence
Authored for Researchers, Scientists, and Drug Development Professionals
Core Principle: The Photophysics of Fluorescence
The fluorescence of Cyanine dye 3 (Cy3) is a quantum mechanical phenomenon governed by the principles of molecular photophysics. This process involves the absorption of light energy, leading to an excited electronic state, followed by the emission of that energy as a photon of a longer wavelength. This entire sequence can be elucidated through the Jablonski diagram, which illustrates the electronic and vibrational states of a molecule.[1][2][3]
The process unfolds in three fundamental stages:
-
Excitation: A Cy3 molecule in its ground electronic state (S₀) absorbs a photon of light. This absorption is most probable at the dye's maximum absorption wavelength (λ_abs_). The energy from the photon elevates an electron to a higher energy, excited singlet state (S₁ or S₂).[2][4][5] This is an almost instantaneous event, occurring on a femtosecond (10⁻¹⁵ s) timescale.
-
Non-radiative Relaxation: Immediately following excitation, the molecule undergoes rapid energy loss in the form of heat through vibrational relaxation and internal conversion.[1][5] This brings the electron to the lowest vibrational energy level of the first excited singlet state (S₁). This is a non-radiative process, meaning no light is emitted, and it occurs on the picosecond (10⁻¹² s) timescale.
-
Emission: From this relaxed excited state, the electron returns to the ground electronic state (S₀). The energy difference is released as a photon of light, which is the fluorescence emission.[5][6][7] Because some energy was lost as heat during non-radiative relaxation, the emitted photon has lower energy and thus a longer wavelength (λ_em_) than the absorbed photon. This difference between the excitation and emission wavelengths is known as the Stokes Shift . Fluorescence emission is a relatively slower process, happening on the nanosecond (10⁻⁹ s) timescale.[2][6]
A critical aspect of a fluorophore's performance is its quantum yield (Φ) , which is the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a more efficient fluorophore. Another key parameter is the molar extinction coefficient (ε) , which quantifies how strongly the dye absorbs light at a specific wavelength.[8][9]
References
- 1. Jablonski diagram - Wikipedia [en.wikipedia.org]
- 2. Physics of Fluorescence - the Jablonski Diagram - NIGHTSEA [nightsea.com]
- 3. horiba.com [horiba.com]
- 4. agilent.com [agilent.com]
- 5. ossila.com [ossila.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ossila.com [ossila.com]
- 8. Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 404 Not Found | AAT Bioquest [aatbio.com]
A Beginner's Guide to the Excitation and Emission Spectra of Cyanine Dye 3 (Cy3)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Cyanine 3 (Cy3) is a synthetic fluorescent dye that belongs to the cyanine family.[1] It is widely utilized in biomedical research, molecular biology, and materials science due to its bright fluorescence and stability.[1][2] This guide provides a foundational understanding of the excitation and emission spectra of Cy3, tailored for professionals new to fluorescence spectroscopy.
The Fundamentals of Fluorescence: Excitation and Emission
Fluorescence is a molecular phenomenon where a substance absorbs light at a specific wavelength and then emits light at a longer wavelength. This process can be broken down into three key stages:
-
Excitation : A molecule, known as a fluorophore (in this case, Cy3), absorbs energy from a light source, such as a laser. This absorption of energy causes an electron in the molecule to jump from a stable, low-energy ground state to a higher-energy excited state.
-
Non-radiative Relaxation : Once in the excited state, the molecule quickly loses some of its energy through vibrations and other processes that do not involve the emission of light. This relaxation process is very rapid.
-
Emission : From the relaxed excited state, the electron returns to its ground state, releasing the remaining energy as a photon of light. This emitted light is the fluorescence that is detected.
A crucial aspect of fluorescence is the Stokes Shift , which is the difference in wavelength between the peak of the excitation spectrum and the peak of the emission spectrum. Because some energy is lost during the non-radiative relaxation phase, the emitted photon will always have lower energy (and therefore a longer wavelength) than the absorbed photon.
The entire process of absorption of light and subsequent emission of fluorescence is depicted in the signaling pathway below.
Spectral Properties of Cyanine 3 (Cy3)
Cy3 is an orange-red fluorescent dye.[1] Its optical characteristics are defined by its excitation and emission spectra. The excitation spectrum shows the range of wavelengths that Cy3 can absorb to become excited, while the emission spectrum shows the range of wavelengths of light it emits upon returning to the ground state.
The peak of the excitation spectrum is the wavelength at which the dye most efficiently absorbs light, and the peak of the emission spectrum is the wavelength at which it fluoresces most intensely. For Cy3, the excitation peak is around 550-555 nm, and the emission peak is around 570 nm.[2][3][4][5] This results in a greenish-yellow fluorescence.[4]
Key quantitative spectral properties of Cy3 are summarized in the table below.
| Property | Value | Description |
| Maximum Excitation Wavelength (λex) | ~554-555 nm[3][5] | The wavelength of light that is most effectively absorbed by the dye. |
| Maximum Emission Wavelength (λem) | ~568-570 nm[2][5] | The wavelength of light at which the dye emits the most intense fluorescence. |
| Molar Extinction Coefficient (ε) | ~150,000 cm-1M-1[5] | A measure of how strongly the dye absorbs light at a given wavelength. |
| Quantum Yield (Φ) | ~0.15-0.24[5][6] | The efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. |
| Common Excitation Source | 532 nm laser line[1][7] | A common laser wavelength used to efficiently excite Cy3 in various applications. |
Experimental Protocol: Measuring the Fluorescence Spectra of Cy3
The excitation and emission spectra of Cy3 are determined using an instrument called a spectrofluorometer. The following is a generalized protocol for such a measurement.
Objective: To determine the excitation and emission spectra of a Cy3-labeled sample.
Materials:
-
Spectrofluorometer
-
Quartz cuvette
-
Cy3-labeled sample (e.g., Cy3-labeled protein or nucleic acid)
-
Appropriate buffer solution (the same buffer used to dissolve the sample)
Methodology:
-
Instrument Warm-up: Turn on the spectrofluorometer and its light source (typically a Xenon lamp) and allow it to warm up for the manufacturer-recommended time to ensure stable output.
-
Blank Measurement:
-
Fill the quartz cuvette with the buffer solution that does not contain the Cy3 sample.
-
Place the cuvette in the sample holder of the spectrofluorometer.
-
Perform a blank scan across the desired wavelength range to measure any background signal from the buffer and the cuvette itself. This background spectrum will be subtracted from the sample measurement.
-
-
Emission Spectrum Measurement:
-
Empty the cuvette, rinse it with the sample solution, and then fill it with the Cy3-labeled sample.
-
Set the excitation monochromator to the known maximum excitation wavelength of Cy3 (e.g., 550 nm).
-
Scan the emission monochromator across a range of wavelengths that includes the expected emission peak (e.g., 560 nm to 700 nm).
-
The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum.
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the maximum emission wavelength determined in the previous step (e.g., 570 nm).
-
Scan the excitation monochromator across a range of wavelengths that includes the expected excitation peak (e.g., 450 nm to 560 nm).
-
The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum.
-
-
Data Processing:
-
Subtract the blank spectrum from both the emission and excitation spectra of the sample to correct for background fluorescence.
-
Normalize the spectra by setting the peak intensity to 100% or 1.0 for easier visualization and comparison.
-
The workflow for measuring fluorescence spectra is illustrated in the diagram below.
Applications in Drug Development and Research
A thorough understanding of Cy3's spectral properties is critical for its effective use in various applications:
-
Fluorescence Microscopy and Cellular Imaging: Knowing the optimal excitation and emission wavelengths allows for the selection of appropriate filters and laser lines to maximize the signal from Cy3-labeled molecules while minimizing background noise.[1][2]
-
Immunoassays: In techniques like ELISA, Cy3 conjugates can be used for highly sensitive detection.[2]
-
Nucleic Acid and Protein Labeling: Cy3 is commonly used to label DNA, RNA, and proteins for visualization and quantification in techniques such as fluorescence in situ hybridization (FISH) and gel electrophoresis.[1][4]
References
- 1. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Spectrum [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]
- 4. Cyanine - Wikipedia [en.wikipedia.org]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
Unveiling the Core of Cyanine 3: A Technical Guide to its Chemical Structure and Applications
Cyanine 3 (Cy3) is a synthetic fluorescent dye that belongs to the cyanine family of polymethine dyes.[1][2] It is widely utilized in biological and biomedical research due to its bright orange-red fluorescence, photostability, and versatility in labeling a wide range of biomolecules.[1][3][4] This technical guide provides an in-depth exploration of the chemical structure of Cy3, its photophysical properties, and its applications in research and drug development, tailored for researchers, scientists, and drug development professionals.
The Chemical Architecture of Cyanine 3
The fundamental structure of a cyanine dye consists of two nitrogen-containing heterocyclic rings linked by a polymethine chain.[1][2] In the case of Cy3, this connecting chain is composed of three methine groups.[1] This conjugated system is responsible for the dye's strong fluorescence properties through resonance energy transfer.[1]
The core structure of Cy3 can be modified with various substituents to alter its properties, such as hydrophilicity.[1] Common modifications include the addition of methyl, ethyl, or butyl groups, as well as carboxyl, acetylmethoxy, and sulfonic acid groups.[1] A prevalent and highly useful derivative is the Cy3 N-hydroxysuccinimide (NHS) ester, which incorporates a reactive NHS ester group, enabling it to form stable amide bonds with primary amino groups on biomolecules.[5][6]
The IUPAC name for a common form of Cy3 NHS ester is 1-[6-(2,5-dioxopyrrolidin-1-yl)oxyhexyl]-2-[(E,3E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxyhexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-5-sulfonate.[7]
Quantitative Photophysical and Chemical Properties
The utility of Cy3 as a fluorescent label is defined by its distinct photophysical characteristics. These properties can be influenced by the local environment and the molecule to which it is conjugated.[8]
| Property | Value | Notes |
| Excitation Maximum (λex) | ~550-555 nm | [5][6][8] |
| Emission Maximum (λem) | ~568-570 nm | [5][6][9] |
| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ | [8][10] |
| Fluorescence Quantum Yield (Φ) | 0.04 - 0.4 | Highly dependent on the local environment and conjugation partner. Can increase upon conjugation.[8][10][11] |
| Molecular Weight (Cy3 NHS Ester) | ~590.15 g/mol to 883.0 g/mol | Varies depending on the specific structure and counter-ions.[7][12] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF); derivatives like sulfo-Cy3 have improved aqueous solubility. | [5][10] |
Experimental Protocols: Labeling Biomolecules with Cy3 NHS Ester
The most common application of Cy3 is the covalent labeling of proteins, antibodies, and nucleic acids. The following provides a general methodology for labeling proteins with Cy3 NHS ester.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4-8.5).
-
Cy3 NHS ester dissolved in anhydrous DMSO to prepare a 10 mM stock solution.[13]
-
Spin desalting columns (e.g., Sephadex G-25) for purification.[8]
Protocol: Antibody Labeling with Cy3 NHS Ester
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a non-amine-containing buffer like PBS at a suitable pH (typically 8.5 ± 0.5 for optimal NHS ester reaction).[6][8]
-
Dye Preparation: Prepare a 10 mM stock solution of Cy3 NHS ester in anhydrous DMSO.[13]
-
Reaction: Add the Cy3 NHS ester stock solution to the antibody solution. The optimal molar ratio of dye to protein is typically around 10, but may need to be optimized for specific proteins.[13]
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 60 minutes with gentle mixing.[13]
-
Purification: Remove the unreacted dye from the labeled antibody using a spin desalting column.[8]
-
Degree of Labeling (DOL) Calculation: After labeling, it is recommended to calculate the DOL, which quantifies the average number of dye molecules per target molecule. Over-labeling can lead to self-quenching of the fluorophore.[6][14]
Visualizing Core Concepts
To better understand the structure and application of Cy3, the following diagrams illustrate key concepts.
Applications in Research and Drug Development
The robust and versatile nature of Cy3 has led to its widespread adoption in numerous scientific disciplines.
-
Fluorescent Labeling and Imaging: Cy3 is extensively used to label antibodies, proteins, and nucleic acids for various imaging techniques, including immunocytochemistry, immunohistochemistry, and fluorescence in situ hybridization (FISH).[3][6][15] Its bright and stable fluorescence allows for high-resolution visualization of cellular structures and molecular interactions.[3]
-
Molecular Probes and Detection: In molecular biology, Cy3 serves as a crucial probe for nucleic acid hybridization and sequencing.[3] It is also employed in studies of protein-protein interactions and protein expression dynamics.[3]
-
Drug Delivery and Therapeutics: Cy3 derivatives are increasingly being integrated into drug delivery systems.[3] By conjugating Cy3 to a therapeutic agent or a drug carrier like a nanoparticle, researchers can monitor the drug's distribution, metabolism, and cellular uptake in real-time using fluorescence imaging.[3] This aids in optimizing drug targeting and minimizing side effects.[3]
-
Biosensing and Diagnostics: The fluorescent properties of Cy3 are central to the design of biosensors for the detection of biomarkers, pathogens, and other analytes.[3] In diagnostics, Cy3-based imaging techniques hold promise for improving the sensitivity and specificity of assays for diseases like cancer.[15]
-
FRET Studies: Cy3 is often used as an acceptor in Förster Resonance Energy Transfer (FRET) pairs with other fluorophores like Cy5 to study molecular interactions and conformational changes in biomolecules.
References
- 1. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 2. Cyanine - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Cyanine 3 Dye | AxisPharm [axispharm.com]
- 5. Structure and properties of CY3-NHS Cyanine3-active ester - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 6. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
- 7. Cyanine dye 3 | C43H54N4O12S2 | CID 136075751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cy3 NHS ester, 2632339-91-2 | BroadPharm [broadpharm.com]
- 11. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ibiantech.com [ibiantech.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 15. assaygenie.com [assaygenie.com]
The intricate dance of a fluorescent probe: A technical guide to the binding of Cyanine Dye 3 with proteins and nucleic acids
For Immediate Release
A comprehensive examination of the binding mechanisms, quantitative interactions, and experimental protocols for utilizing Cyanine Dye 3 (Cy3) in advanced biological research. This in-depth guide is tailored for researchers, scientists, and drug development professionals, offering a deep dive into the covalent and non-covalent interactions of Cy3 with proteins and nucleic acids.
Cyanine 3 (Cy3) is a versatile and widely used fluorescent dye, prized for its brightness and photostability, making it an indispensable tool in molecular biology, immunology, and materials science.[1] Its utility stems from its ability to be chemically conjugated to biomolecules, acting as a reporter for their location, conformation, and interactions. Understanding the fundamental principles of how Cy3 binds to proteins and nucleic acids is paramount for the robust design and interpretation of experiments.
Binding to Proteins: A Tale of Covalent Linkages
The primary mechanism for attaching Cy3 to proteins is through the formation of stable covalent bonds. This is achieved by employing chemically reactive derivatives of the Cy3 dye that target specific functional groups on the protein surface. The choice of derivative dictates the site of attachment and the overall labeling strategy.
Amine-Reactive Labeling
The most common method for labeling proteins with Cy3 involves the use of N-hydroxysuccinimidyl (NHS) esters of Cy3.[2][3][4] These esters readily react with primary amines, which are predominantly found on the side chains of lysine residues and at the N-terminus of the polypeptide chain, to form a stable amide bond.[4] This reaction is typically carried out under mild alkaline conditions (pH 8.2-8.5) to ensure the amino groups are deprotonated and thus nucleophilic.[5][6]
Thiol-Reactive Labeling
For more site-specific labeling, Cy3 maleimide derivatives are employed.[7][8][9] The maleimide group exhibits high selectivity for the thiol (sulfhydryl) group of cysteine residues.[6][8] This reaction proceeds rapidly at neutral pH (6.5-7.5) to form a stable thioether bond.[6][9] Since cysteine residues are often less abundant than lysine, maleimide chemistry allows for more controlled and specific placement of the Cy3 label.[8] If the protein of interest does not have accessible free thiols, disulfide bonds can be reduced using reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to generate reactive cysteine residues.[7][8]
Bioorthogonal Click Chemistry
A powerful and highly specific method for labeling proteins is through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[10][11][12] In this approach, a protein is first metabolically or chemically modified to incorporate either an azide or an alkyne group.[10][12] A complementary Cy3 molecule functionalized with the corresponding reactive partner (alkyne or azide, respectively) is then introduced. The ensuing click reaction forms a stable triazole linkage, covalently attaching Cy3 to the protein.[12] This bioorthogonal approach offers exceptional specificity, as the azide and alkyne groups do not react with any native functional groups within the cell.[12]
Interaction with Nucleic Acids: A Duality of Binding Modes
The interaction of Cy3 with nucleic acids is more multifaceted, encompassing both covalent attachment for labeling and non-covalent interactions that can influence the dye's photophysical properties.
Covalent Labeling of Nucleic Acids
Similar to proteins, nucleic acids can be covalently labeled with Cy3 for visualization and tracking. This is commonly achieved by:
-
Labeling Amine-Modified Oligonucleotides: Synthetic oligonucleotides can be ordered with a primary amine modification, typically at the 5' or 3' end. These amine-modified nucleic acids can then be labeled with Cy3 NHS ester.[3]
-
Incorporation during Synthesis: Cy3 can be incorporated directly into a growing oligonucleotide chain during automated solid-phase synthesis using a Cy3 phosphoramidite reagent.
-
Click Chemistry: Azide- or alkyne-modified nucleosides can be incorporated into DNA or RNA, followed by a click reaction with a correspondingly modified Cy3 dye.[13]
To minimize the impact of the dye on the nucleic acid structure, Cy3 can be attached via a rigid ethynyl linker, which holds the dye away from the DNA helix.[14][15]
Non-Covalent Interactions
Unconjugated Cy3 and Cy3 molecules tethered to nucleic acids can engage in non-covalent interactions with the DNA or RNA molecule itself. These interactions are crucial as they can significantly alter the fluorescence properties of the dye.
-
Electrostatic Interactions: The positively charged cyanine dye can interact electrostatically with the negatively charged phosphate backbone of nucleic acids.[16][17]
-
Groove Binding and Stacking: Cy3 can interact with the grooves of a DNA duplex. More significantly, when tethered to the end of a DNA strand, Cy3 has been shown to stack on the terminal base pair, much like an extra base.[18] This stacking interaction is sequence-dependent, with a preference for purine-rich sequences, and it restricts the rotational freedom of the dye.[8][9] This restriction inhibits non-radiative decay pathways (cis-trans isomerization), leading to a significant enhancement of the dye's fluorescence quantum yield and lifetime.[18]
This phenomenon of fluorescence enhancement upon binding is a key feature of Cy3's interaction with nucleic acids and is the basis for Protein-Induced Fluorescence Enhancement (PIFE), where the binding of a protein to a Cy3-labeled nucleic acid further restricts the dye's movement, leading to an additional increase in fluorescence intensity.[4][7][11]
Quantitative Data on Cy3 Interactions
The efficiency of Cy3 labeling and the extent of its fluorescence enhancement upon binding are critical parameters for quantitative biological assays.
| Interaction | Analyte | Method | Key Quantitative Finding |
| Covalent Labeling | Protein (IgG) | NHS Ester Chemistry | Degree of Labeling (DOL) can be controlled by the dye-to-protein molar ratio, with a DOL of approximately 1.32 being a representative example. |
| Protein | Aldehyde-Tag Chemistry | Near 100% labeling efficiency can be achieved under optimized conditions.[2] | |
| Fluorescence Enhancement | Protein (IgG) | Covalent Labeling | Attachment to a protein's surface can cause a 2- to 3-fold anomalous enhancement in Cy3 fluorescence. |
| ssDNA | Protein Binding (Human RPA) | Binding of human replication protein A (hRPA) to 3'-Cy3-(dT)30 results in a 72% enhancement of Cy3 fluorescence.[7] | |
| dsDNA | Stacking on Terminal Basepair | The fluorescence intensity of Cy3 varies by a factor of approximately 2 depending on the 5-base pair sequence at the end of the duplex.[8] Purine-rich sequences generally yield higher fluorescence.[8][9] | |
| Binding Stoichiometry | DNA | Electrostatic Interaction | Cy3-labeled DNA strands have been shown to bind to avidin-coated carbon nanoislands with a 1:1 stoichiometry.[1] |
Experimental Protocols
Protocol 1: Amine-Reactive Labeling of Proteins with Cy3 NHS Ester
Objective: To covalently label a protein with Cy3 via primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 2-10 mg/mL.[5][6]
-
Cy3 NHS ester dissolved in anhydrous DMSO to a stock concentration of 10 mg/mL.[2]
-
1 M Sodium Bicarbonate buffer, pH 8.3.[5]
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.[2]
Procedure:
-
Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into PBS or a similar amine-free buffer.
-
pH Adjustment: Add 1 M sodium bicarbonate buffer to the protein solution to achieve a final concentration of 100 mM and a pH of 8.3.[5]
-
Labeling Reaction: Add the Cy3 NHS ester stock solution to the protein solution. A starting molar ratio of 10:1 (dye:protein) is recommended, but this should be optimized for the specific protein.[2] Ensure the final concentration of DMSO is less than 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.[2]
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
-
Quantification: Determine the protein concentration and the Degree of Labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and 550 nm (for Cy3).
-
Protein Concentration (M) = [A₂₈₀ - (A₅₅₀ × 0.08)] / ε_protein
-
DOL = (A₅₅₀ × ε_protein) / {[A₂₈₀ - (A₅₅₀ × 0.08)] × 150,000} (where ε_protein is the molar extinction coefficient of the protein at 280 nm, and 150,000 M⁻¹cm⁻¹ is the extinction coefficient of Cy3 at 550 nm).
-
Protocol 2: Thiol-Reactive Labeling of Proteins with Cy3 Maleimide
Objective: To covalently label a protein with Cy3 via cysteine residues.
Materials:
-
Protein of interest in a degassed buffer (e.g., PBS, pH 7.0-7.5) at a concentration of 1-10 mg/mL.[6]
-
TCEP (tris(2-carboxyethyl)phosphine) solution.[6]
-
Cy3 maleimide dissolved in DMSO or DMF to a stock concentration of 10 mM.[8]
-
Purification column (e.g., gel filtration).[8]
Procedure:
-
Reduction of Disulfides (if necessary): If the protein has no free thiols, add a 10- to 100-fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature to reduce disulfide bonds.[8][9]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Cy3 maleimide stock solution to the protein solution.[8][9]
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[8][9]
-
Quenching (optional): Add a low molecular weight thiol (e.g., glutathione or mercaptoethanol) to consume any excess maleimide.
-
Purification: Purify the labeled protein from unreacted dye and reducing agents using gel filtration.[8]
Visualizing the Binding Mechanisms and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cy3-DNA Stacking Interactions Strongly Depend on the Identity of the Terminal Basepair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Environment and DNA Orientation Affect Protein-Induced Cy3 Fluorescence Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Protein Environment and DNA Orientation Affect Protein-Induced Cy3 Fluorescence Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sequence-Dependent Fluorescence of Cy3- and Cy5-Labeled Double-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of absolute labeling efficiency at the single-protein level - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 14. assaygenie.com [assaygenie.com]
- 15. lifetein.com [lifetein.com]
- 16. researchgate.net [researchgate.net]
- 17. asu.elsevierpure.com [asu.elsevierpure.com]
- 18. pubs.acs.org [pubs.acs.org]
Unveiling the Photophysical Properties of Cyanine 3: A Technical Guide to Quantum Yield and Extinction Coefficient
For Researchers, Scientists, and Drug Development Professionals
Cyanine 3 (Cy3), a member of the cyanine dye family, is a widely utilized fluorescent probe in biological research and drug development. Its bright orange-yellow fluorescence, stemming from its excitation and emission maxima around 550 nm and 570 nm respectively, makes it an invaluable tool for a myriad of applications including fluorescence microscopy, immunoassays, and nucleic acid labeling.[1][2][3] A thorough understanding of its core photophysical parameters—the fluorescence quantum yield (Φ) and the molar extinction coefficient (ε)—is paramount for the accurate design, execution, and interpretation of fluorescence-based experiments. This technical guide provides an in-depth exploration of these key characteristics of Cy3, complete with detailed experimental protocols and quantitative data.
Core Concepts: Quantum Yield and Molar Extinction Coefficient
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the fluorophore.[4] A quantum yield of 1.0 (or 100%) indicates that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence efficiency.
The molar extinction coefficient (ε) , also known as molar absorptivity, quantifies how strongly a substance absorbs light at a specific wavelength.[4][5] It is a critical parameter for determining the concentration of a substance in solution using the Beer-Lambert law. A high extinction coefficient signifies that the molecule is a very effective absorber of light, contributing to a brighter fluorescent signal.[4]
Quantitative Data for Cyanine 3
The photophysical properties of Cy3 are highly sensitive to its local environment. Factors such as solvent polarity, viscosity, temperature, and covalent attachment to biomolecules can significantly influence its quantum yield.[6][7][8] The molar extinction coefficient, while generally more stable, can also be affected by the solvent.
| Property | Value | Conditions |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | Measured in aqueous buffers (e.g., PBS, Tris-HCl pH 7.5).[9][10][11] |
| Quantum Yield (Φ) | ||
| Free Dye | 0.04 - 0.09 | In aqueous buffers like Tris buffer.[7][9] The low quantum yield is primarily due to photoinduced cis-trans isomerization.[6][7] |
| 0.85 | In pure glycerol, where high viscosity restricts isomerization.[7] | |
| Conjugated to DNA | 0.16 (at 5 °C) - 0.04 (at 65 °C) | Attached to the 5' terminus of single-stranded DNA (ssDNA).[7] |
| Decreases by a factor of ~2.4 | Upon annealing to form double-stranded DNA (dsDNA) compared to ssDNA.[7] | |
| Varies with nucleotide sequence | The fluorescence intensity of Cy3-labeled DNA can vary by a factor of about 2 depending on the adjacent nucleotide sequence.[1] | |
| Conjugated to Proteins | 0.31 | A representative value for Cy3 NHS ester conjugated to proteins.[10] |
Experimental Protocols
Accurate determination of the quantum yield and extinction coefficient is crucial for reliable experimental outcomes. The following sections detail the standard methodologies for these measurements.
Measurement of Molar Extinction Coefficient
The molar extinction coefficient is determined by measuring the absorbance of a solution of known concentration using a UV-Vis spectrophotometer and applying the Beer-Lambert law.
Methodology:
-
Preparation of a Stock Solution: Accurately weigh a small amount of Cy3 dye and dissolve it in a known volume of a suitable solvent (e.g., spectroscopic grade methanol or DMSO) to prepare a concentrated stock solution.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution in the desired experimental buffer (e.g., PBS). The concentrations should be chosen to yield absorbance values in the linear range of the spectrophotometer, typically between 0.1 and 1.0 at the absorption maximum.
-
Absorbance Measurement: For each dilution, measure the absorbance spectrum and record the absorbance value at the maximum absorption wavelength (λmax), which for Cy3 is approximately 550 nm.[1]
-
Data Analysis: Plot the absorbance at λmax against the molar concentration. According to the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length of the cuvette, typically 1 cm), the slope of the resulting linear fit is the molar extinction coefficient (ε).
Measurement of Fluorescence Quantum Yield (Comparative Method)
The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield.[7][9] It involves comparing the fluorescence properties of the sample of interest (in this case, Cy3) to a well-characterized fluorescence standard with a known quantum yield.
Methodology:
-
Selection of a Standard: Choose a suitable fluorescence standard with an absorption and emission profile that overlaps with Cy3. A common standard for this spectral region is Rhodamine 6G in ethanol (Φ = 0.95).[6]
-
Preparation of Solutions: Prepare a series of dilute solutions of both the Cy3 sample and the standard in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.[6]
-
Absorbance and Fluorescence Measurements:
-
Measure the absorbance spectra of all solutions and record the absorbance at the chosen excitation wavelength.
-
Using a spectrofluorometer, measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same for both the sample and the standard. The excitation and emission slit widths should also be kept constant throughout the measurements.
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the Cy3 sample and the standard.
-
The quantum yield of the Cy3 sample (ΦX) can then be calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
ηX and ηST are the refractive indices of the sample and standard solutions. If the same solvent is used for both, this term cancels out.
-
-
Application in Biomolecule Labeling
Cy3 is frequently used to label proteins and nucleic acids for visualization and quantification. The labeling process itself can alter the photophysical properties of the dye.
Typical Protein Labeling Workflow
Cy3 is commonly available with an N-hydroxysuccinimide (NHS) ester functional group, which reacts with primary amines (e.g., lysine residues and the N-terminus) on proteins to form a stable amide bond.[3][10]
Conclusion
A comprehensive understanding and accurate measurement of the quantum yield and molar extinction coefficient of Cyanine 3 are indispensable for its effective use in quantitative and qualitative fluorescence-based applications. The data and protocols presented in this guide offer a foundational resource for researchers, scientists, and drug development professionals to harness the full potential of this versatile fluorescent dye. The strong dependence of Cy3's quantum yield on its environment underscores the importance of characterizing its photophysical properties under specific experimental conditions to ensure data accuracy and reproducibility.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. Analysis of Fluorescent Dyes Used for Labeling DNA in Microarray Experiments [sigmaaldrich.com]
- 5. How to Calculate Molar Absorptivity: 8 Steps (with Pictures) [wikihow.com]
- 6. iss.com [iss.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Cy3-DNA Stacking Interactions Strongly Depend on the Identity of the Terminal Basepair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.horiba.com [static.horiba.com]
- 10. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 11. researchgate.net [researchgate.net]
Cyanine 3 (Cy3) for Fluorescence Microscopy: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine 3 (Cy3) is a synthetic fluorescent dye belonging to the cyanine family, renowned for its utility in a wide array of fluorescence microscopy applications.[1][2] Characterized by its bright orange-red fluorescence, Cy3 has become a staple for labeling biomolecules such as proteins, antibodies, and nucleic acids.[1][2] Its robust photostability and high quantum yield make it an excellent choice for various imaging techniques, including immunocytochemistry, fluorescence in situ hybridization (FISH), and FRET (Förster Resonance Energy Transfer) studies.[1][3] This guide provides a comprehensive technical overview of Cy3, including its core properties, detailed experimental protocols, and an exploration of its fluorescence mechanism, to empower researchers in their application of this versatile fluorophore.
Core Properties of Cyanine 3
The optical and physical properties of Cy3 are central to its application in fluorescence microscopy. These properties dictate the optimal instrumentation setup and experimental design for achieving high-quality imaging results. Cy3 is characterized by its absorption maximum in the green-yellow region of the visible spectrum and emission in the orange-red region.[4] It possesses a high molar extinction coefficient, contributing to its brightness, and exhibits good photostability under typical imaging conditions.[2][5] Furthermore, its fluorescence is relatively insensitive to pH variations within a broad physiological range.[6][7]
Quantitative Data
The key spectral and physical properties of Cy3 are summarized in the table below for easy reference and comparison. Note that these values can be influenced by the local environment, such as conjugation to a biomolecule or the solvent polarity.
| Property | Value | References |
| Excitation Maximum (λex) | ~550 - 555 nm | [3][4][7][8] |
| Emission Maximum (λem) | ~570 nm | [1][3][4] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [2][8] |
| Quantum Yield (Φ) | ~0.15 - 0.31 | [2][8] |
| Recommended Laser Line | 532 nm or 555 nm | [1][7][9] |
| Common Filter Set | TRITC (Tetramethylrhodamine) | [1][4][9] |
Fluorescence Mechanism and Photobleaching
The fluorescence of Cy3 is governed by the principles of electron excitation and relaxation, which can be visualized using a Jablonski diagram. Upon absorption of a photon of appropriate energy, a valence electron in the Cy3 molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From the excited state, the electron can return to the ground state through several pathways. The desired pathway for fluorescence microscopy is radiative relaxation, where the electron returns to the ground state by emitting a photon. This emitted photon has a longer wavelength (lower energy) than the absorbed photon, a phenomenon known as the Stokes shift.
Non-radiative relaxation pathways, such as internal conversion and intersystem crossing to the triplet state (T₁), also exist and compete with fluorescence. Molecules in the triplet state are long-lived and can react with molecular oxygen, leading to the formation of reactive oxygen species that can chemically damage the fluorophore, resulting in irreversible loss of fluorescence, a process known as photobleaching.
Experimental Protocols
Detailed methodologies for common Cy3-based experiments are provided below. These protocols serve as a starting point and may require optimization based on the specific application and experimental system.
Antibody Labeling with Cy3 NHS Ester
This protocol describes the conjugation of Cy3 NHS (N-hydroxysuccinimide) ester to primary antibodies. NHS esters react with primary amines on the antibody to form stable amide bonds.
Methodology:
-
Antibody Preparation: Dissolve the antibody in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-2 mg/mL. Buffers containing primary amines like Tris or glycine will compete with the labeling reaction and should be avoided.
-
Dye Preparation: Immediately before use, dissolve the Cy3 NHS ester in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Conjugation Reaction: While gently vortexing, add the calculated volume of Cy3 NHS ester solution to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically but typically ranges from 5:1 to 15:1.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Remove unconjugated dye by size exclusion chromatography using a resin such as Sephadex G-25.
-
Storage: Store the purified Cy3-conjugated antibody at 4°C for short-term use or at -20°C in a solution containing a cryoprotectant like glycerol for long-term storage.
Immunofluorescence Staining with Cy3-Conjugated Secondary Antibodies
This protocol outlines the steps for indirect immunofluorescence staining of cultured cells using a primary antibody followed by a Cy3-conjugated secondary antibody.
Methodology:
-
Cell Culture and Fixation: Grow cells on sterile coverslips. Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Permeabilization: If the target antigen is intracellular, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS for 10 minutes).
-
Blocking: To reduce non-specific antibody binding, incubate the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the cells with the Cy3-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Final Washes: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium, which may also contain a nuclear counterstain like DAPI.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with a suitable filter set for Cy3.
Fluorescence In Situ Hybridization (FISH) with Cy3-Labeled Probes
This protocol provides a general workflow for detecting specific DNA sequences in cells or tissues using a Cy3-labeled DNA probe.
Methodology:
-
Specimen Preparation and Pretreatment: Prepare the cell or tissue sample on a microscope slide. Pre-treat the sample to increase probe accessibility, which may include treatment with RNase to remove RNA and a protease (e.g., pepsin) to digest proteins.
-
Denaturation: Denature the DNA in the specimen and the Cy3-labeled probe separately by heating to a high temperature (e.g., 70-80°C).
-
Hybridization: Apply the denatured probe to the specimen on the slide, cover with a coverslip, and incubate overnight in a humidified chamber at a temperature that facilitates specific probe binding (typically 37°C).
-
Post-Hybridization Washes: Perform a series of stringent washes with buffers of decreasing salt concentration and increasing temperature to remove any probe that has bound non-specifically.
-
Counterstaining: Stain the cell nuclei with a counterstain such as DAPI to provide a reference for the location of the hybridization signal.
-
Mounting and Imaging: Mount the slide with an antifade medium and visualize the Cy3 signal using a fluorescence microscope.
Conclusion
Cyanine 3 remains a cornerstone fluorophore in fluorescence microscopy due to its bright signal, good photostability, and versatile conjugation chemistry. This guide has provided a detailed technical overview of Cy3, from its fundamental properties to practical experimental protocols. By understanding the principles of Cy3 fluorescence and following optimized methodologies, researchers can effectively leverage this powerful tool to visualize and investigate a wide range of biological processes at the molecular level. As with any fluorescent probe, careful experimental design and optimization are key to achieving high-quality, reproducible results.
References
- 1. luminwaves.com [luminwaves.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Identification of a thermally activated process in the Cy3 photobleaching mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 8. micro.magnet.fsu.edu [micro.magnet.fsu.edu]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of Cyanine Dye 3 (Cy3) in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Cyanine dye 3 (Cy3) in various aqueous and organic solvents. Understanding the solubility of Cy3 is critical for its effective use in a wide range of applications, including fluorescence microscopy, immunoassays, nucleic acid labeling, and high-throughput screening. This document presents quantitative solubility data, details experimental methodologies for solubility determination, and provides visual aids to illustrate key concepts and workflows.
The Core Principle: Sulfonation Dictates Solubility
Cyanine 3 is available in two primary forms that differ significantly in their solubility profiles: non-sulfonated Cy3 and sulfonated Cy3 (sulfo-Cy3). The fundamental distinction lies in the presence of one or more sulfonate (-SO₃⁻) groups on the indolenine rings of the dye's molecular structure. These sulfonate groups are highly polar and ionizable, drastically increasing the dye's affinity for aqueous environments.
-
Non-Sulfonated Cy3: This form lacks sulfonate groups, rendering it hydrophobic. Consequently, it exhibits poor solubility in water and aqueous buffers.[1][] To achieve dissolution for labeling reactions in aqueous systems, the use of organic co-solvents is necessary.[1][] Non-sulfonated Cy3 is, however, readily soluble in various polar organic solvents.[1][4]
-
Sulfonated Cy3 (Sulfo-Cy3): The addition of sulfonate groups dramatically enhances the hydrophilicity of the Cy3 molecule.[1] This results in high water solubility, allowing for direct dissolution in aqueous buffers without the need for organic co-solvents.[1][5] This property is particularly advantageous when working with delicate biomolecules that may be denatured or functionally compromised by the presence of organic solvents.
The structural difference between these two forms is the key determinant of their solubility and, consequently, their handling and application in experimental workflows.
Quantitative Solubility Data
The following tables summarize the available quantitative solubility data for different forms of Cy3 in various solvents. It is important to note that the exact solubility can vary depending on factors such as the specific salt form of the dye, its purity, temperature, and the pH of aqueous solutions. The data presented here is compiled from various commercial suppliers and scientific literature.
Table 1: Solubility of Sulfonated Cy3 (Sulfo-Cy3) Derivatives
| Solvent | Reported Solubility | Notes |
| Phosphate Buffered Saline (PBS), pH 7.2 | ~5 mg/mL[6] | For Cy3 inner salt. |
| PBS | 25 mg/mL (39.63 mM)[7] | For a sulfo-Cy3 derivative. |
| Water (H₂O) | 25 mg/mL (39.63 mM)[8] | Sonication is recommended to aid dissolution.[8] |
| Water, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very high, up to 0.55 M (360 g/L)[] | For sulfo-Cyanine3 carboxylic acid. |
| Polar Organic Solvents (DMF, DMSO) | Good solubility[5] | Specific quantitative data is often not provided, but it is generally highly soluble. |
Table 2: Solubility of Non-Sulfonated Cy3 Derivatives
| Solvent | Reported Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL[6] | For Cy3 crystalline solid. |
| Dimethyl Sulfoxide (DMSO) | 41.67 mg/mL[10] | Ultrasonic assistance was used. |
| Dimethylformamide (DMF) | ~10 mg/mL[6] | For Cy3 crystalline solid. |
| Ethanol | ~1 mg/mL[6] | For Cy3 crystalline solid. |
| Water | Limited to poor solubility[][4] | Generally considered insoluble for practical purposes without co-solvents. |
| Chloroform, Methanol, Acetonitrile | Soluble[] | Qualitative assessment; specific values not provided. |
Experimental Protocols for Solubility Determination
General Protocol for Determining Solubility
This protocol outlines a general approach to determine the solubility of a Cy3 dye in a specific solvent.
Materials:
-
Cy3 dye (weighed accurately)
-
Solvent of interest (e.g., water, PBS, DMSO, DMF)
-
Vortex mixer
-
Sonicator (optional, but recommended for aiding dissolution)
-
Centrifuge
-
Spectrophotometer or Fluorometer
-
Calibrated pipettes
-
Microcentrifuge tubes or vials
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of the Cy3 dye to a known volume of the solvent in a microcentrifuge tube or vial. The amount of dye should be more than what is expected to dissolve to ensure a saturated solution is formed.
-
Vortex the mixture vigorously for several minutes to facilitate dissolution.
-
For poorly soluble compounds or to expedite the process, sonication can be applied.[7][10]
-
Allow the mixture to equilibrate at a constant temperature for a set period (e.g., 24 hours) to ensure maximum dissolution. Gentle agitation during this period can be beneficial.
-
-
Separation of Undissolved Dye:
-
After equilibration, centrifuge the suspension at a high speed to pellet the undissolved dye particles.
-
-
Quantification of Dissolved Dye:
-
Carefully collect a known volume of the supernatant, ensuring that no solid particles are transferred.
-
Prepare a series of dilutions of the supernatant in the same solvent.
-
Measure the absorbance or fluorescence of the diluted solutions using a spectrophotometer or fluorometer at the appropriate excitation and emission wavelengths for Cy3 (typically around 550 nm for excitation and 570 nm for emission).[1][6]
-
Create a standard curve using known concentrations of the Cy3 dye in the same solvent.
-
Determine the concentration of the dye in the supernatant by comparing its absorbance or fluorescence to the standard curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of the Cy3 dye in the chosen solvent, typically expressed in mg/mL or mol/L.
-
Experimental Workflow and Logical Relationships
The choice between sulfonated and non-sulfonated Cy3 directly impacts the experimental workflow, particularly in biomolecule labeling applications. The following diagram illustrates the differing procedural steps.
Conclusion
The solubility of this compound is a critical parameter that dictates its handling and application. The primary determinant of its solubility in aqueous versus organic solvents is the presence or absence of sulfonate groups. Sulfonated Cy3 is highly water-soluble, making it ideal for direct use in aqueous buffers for labeling sensitive biomolecules. In contrast, non-sulfonated Cy3 exhibits poor aqueous solubility and requires the use of organic co-solvents for dissolution before its addition to aqueous reaction mixtures. The quantitative data and experimental guidelines provided in this document serve as a valuable resource for researchers, scientists, and drug development professionals to optimize their experimental designs and achieve reliable and reproducible results with Cy3 and its derivatives.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. ibiantech.com [ibiantech.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sulfo-Cy3 | CY3 | TargetMol [targetmol.com]
- 10. Cy 3 Non-Sulfonated - Immunomart [immunomart.com]
Navigating the Spectrum of Safety: A Technical Guide to Cyanine 3 Dye Handling
For Researchers, Scientists, and Drug Development Professionals
Cyanine 3 (Cy3), a bright, orange-fluorescent dye, is an indispensable tool in modern life sciences, enabling the visualization and tracking of biomolecules such as nucleic acids and proteins.[1][2][3] Its utility in techniques like immunocytochemistry, fluorescence in situ hybridization (FISH), and proteomics hinges on its strong photostability and high quantum yield.[3] However, as with any chemical reagent, safe and proper handling is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for Cyanine dye 3 in a laboratory setting.
Core Safety and Handling Precautions
While some safety data sheets (SDS) for Cy3 classify it as not hazardous, it is crucial to handle it in accordance with good industrial hygiene and safety practices.[4][5] The primary routes of potential exposure are inhalation, skin contact, and eye contact.[6] Therefore, a proactive approach to safety is essential.
Personal Protective Equipment (PPE)
The consistent use of appropriate personal protective equipment is the first line of defense against accidental exposure.
-
Eye and Face Protection: Always wear tight-sealing safety goggles to protect against splashes or airborne particles of the dye.[4]
-
Hand Protection: Chemical-resistant gloves are mandatory. Gloves must be inspected for integrity before use. Employ proper glove removal techniques to avoid skin contact with the outer surface of the glove.[6][7]
-
Body Protection: Wear a lab coat or impervious clothing to protect your skin.[6][7] For tasks with a higher risk of exposure, additional protective clothing may be necessary.[8]
-
Respiratory Protection: In situations where dust or aerosols may be generated, or if ventilation is insufficient, use a full-face respirator or other government-approved respiratory protection.[4][6]
Engineering Controls and Work Practices
-
Ventilation: Always handle this compound in a well-ventilated area.[6] The use of a chemical fume hood is recommended, especially when working with the solid form of the dye to avoid the formation of dust and aerosols.[7]
-
Hygiene: Avoid contact with skin and eyes.[6][7] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the dye.[8]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the safe handling and storage of this compound.
| Parameter | Value/Recommendation | Source(s) |
| Storage Temperature | Store in a cool, dry, and well-ventilated place. Some forms recommend storage at -20°C. | [7] |
| pH Sensitivity | Stable over a broad pH range (pH 4 to 10). | [9] |
| Excitation Wavelength (λex) | ~554 nm | [10] |
| Emission Wavelength (λem) | ~568 nm | [10] |
| Occupational Exposure Limits | No specific occupational exposure limit values have been established. | [4] |
Experimental Protocols
Protocol 1: Preparation of a Cyanine 3 Stock Solution
This protocol outlines the steps for safely preparing a stock solution from a solid form of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Pipettes and sterile, nuclease-free tips
-
Microcentrifuge tubes
-
Personal Protective Equipment (as outlined above)
Procedure:
-
Work in a Fume Hood: Perform all steps involving the solid dye and DMSO within a certified chemical fume hood.
-
Equilibrate to Room Temperature: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent moisture condensation.
-
Prepare for Reconstitution: Briefly centrifuge the vial to ensure all the solid dye is at the bottom.
-
Add Solvent: Carefully add the required volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolve the Dye: Cap the vial tightly and vortex thoroughly until the dye is completely dissolved. Pipetting up and down can also aid in dissolution.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in light-protecting microcentrifuge tubes. Store the aliquots at -20°C, protected from light.[11]
Protocol 2: Spill Cleanup Procedure
In the event of a spill, follow these steps to ensure safe and effective cleanup.
Materials:
-
Spill kit (containing absorbent material, such as vermiculite or sand)
-
Appropriate PPE (including respiratory protection)
-
Waste disposal bags and labels
-
Decontamination solution (e.g., 10% bleach solution, followed by 70% ethanol)
Procedure:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.[7]
-
Don PPE: Put on all necessary personal protective equipment, including respiratory protection.[6]
-
Contain the Spill: For liquid spills, use an inert absorbent material to contain the spill.[12] For solid spills, avoid generating dust. Do not dry sweep.[8]
-
Clean the Spill: Carefully collect the absorbed material or the solid dye using non-sparking tools and place it into a suitable, closed container for disposal.[6]
-
Decontaminate the Area: Clean the spill area with a suitable decontamination solution.
-
Dispose of Waste: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste in accordance with local, state, and federal regulations.[8]
-
Report the Incident: Report the spill to the appropriate laboratory safety personnel.
Visualizing Safe Handling Workflows
To further clarify the procedural flow of safe handling and emergency response, the following diagrams have been generated using the DOT language.
References
- 1. labinsights.nl [labinsights.nl]
- 2. Cy3 Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. kromnigon.com [kromnigon.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. cyanine dye 7 Safety Data Sheets(SDS) lookchem [lookchem.com]
- 8. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
fundamental differences between Cy3, Cy5, and other cyanine dyes
An In-depth Technical Guide to Cyanine Dyes for Researchers and Drug Development Professionals
Introduction to Cyanine Dyes
Cyanine dyes are a class of synthetic fluorescent molecules that have become indispensable tools in biomedical research and drug development.[1] Characterized by two nitrogen-containing heterocyclic nuclei joined by a polymethine chain, their utility stems from exceptionally high molar extinction coefficients (typically 150,000 to 300,000 M⁻¹cm⁻¹) and moderate-to-high quantum yields, which produce intensely bright fluorescent signals.[1][2] These properties, combined with the ability to tune their spectral characteristics, make them valuable for a vast range of applications, including fluorescence microscopy, flow cytometry, microarrays, and in vivo imaging.[1][3]
The spectral properties of cyanine dyes—specifically their absorption and emission maxima—are determined by the length of the polymethine bridge and the structure of the heterocyclic nuclei.[1] This principle allows for the rational design of dyes with specific spectral profiles. The most well-known members of this family, Cy3, Cy5, and Cy7, feature progressively longer polymethine chains, resulting in emission maxima in the green-yellow, far-red, and near-infrared (NIR) regions of the spectrum, respectively.[1][4]
Fundamental Differences: Core Principles
The foundational difference between various cyanine dyes lies in their chemical structure, which directly dictates their optical characteristics. Both Cy3 and Cy5, for example, contain a polymethine chain connecting two nitrogen-containing heterocyclic rings; however, the length of this chain and the substituents on the rings are different, accounting for their distinct spectral properties.[3]
Sulfonated vs. Non-Sulfonated Cyanine Dyes
Cyanine dyes are available in both sulfonated and non-sulfonated forms, a key distinction for experimental design.
-
Non-Sulfonated Cyanines : These dyes have low aqueous solubility and must be dissolved in an organic co-solvent like DMF or DMSO before being added to an aqueous solution of the target biomolecule.[5][6]
-
Sulfonated Cyanines : The addition of sulfo groups renders the dye water-soluble.[7] This modification is crucial for labeling reactions that must be performed in purely aqueous conditions and simplifies the removal of unreacted dye through purification methods like dialysis.[6] Modern dyes, such as the Alexa Fluor series, are synthesized through the sulfonation of cyanine and other dye cores, which makes them more hydrophilic and negatively charged.[8]
Quantitative Data Summary: A Comparative Overview
The selection of a cyanine dye is primarily driven by its spectral and photophysical properties. The following tables provide a comparative summary of key quantitative data for commonly used cyanine dyes to aid in experimental planning.
Table 1: Spectral Properties of Common Cyanine Dyes
| Dye Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| Cy2 | ~492 | ~510 | ~150,000 | ~0.12 |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 |
| Cy3.5 | ~581 | ~594 | Not readily available | ~0.15 |
| Cy5 | ~649 | ~670 | ~250,000 | ~0.20 - 0.27 |
| Cy5.5 | ~675 | ~694 | Not readily available | ~0.28 |
| Cy7 | ~743 | ~767 | ~250,000 | ~0.12 - 0.28 |
Sources:[4][7][9] Note: Spectral properties can be influenced by the local environment, conjugation partner, and solvent viscosity.[4][10]
Table 2: Comparison with Alternative Dye Families
| Dye Family | Key Advantages | Key Disadvantages | Spectrally Similar To |
| Alexa Fluor | Generally brighter and more photostable; less pH-sensitive.[8][11] | More expensive.[8] | Alexa Fluor 555 (Cy3), Alexa Fluor 647 (Cy5).[11] |
| IRDye | Optimized for near-infrared (NIR) imaging, providing low background and high signal-to-noise.[12] | Primarily designed for specific imaging systems (e.g., LI-COR). | IRDye 680RD (Cy5.5), IRDye 800CW (Cy7).[13] |
| DyLight | Competitor to Alexa Fluor dyes. | Performance can be application-dependent. | DyLight 550 (Cy3), DyLight 650 (Cy5). |
Key Considerations for Experimental Design
Photostability and Environmental Sensitivity
A critical factor in the use of cyanine dyes is their stability. Cy5 is notably more susceptible to photobleaching and degradation from environmental factors, particularly ozone, compared to Cy3.[4] Even low-level ozone exposure can cause a significant loss of Cy5 fluorescence, necessitating careful handling in a controlled laboratory environment to ensure data integrity.[4] While cyanine dyes generally show better photostability than older classes like triphenylmethane dyes, modern formulations such as the Alexa Fluor series often incorporate structural modifications to further enhance their resistance to photodegradation.[14]
The "Dye Bias" Phenomenon in Microarrays
In two-color microarray experiments, a well-documented challenge is "dye bias," which refers to the different labeling and hybridization efficiencies of Cy3 and Cy5.[4] This can introduce systematic variations in signal intensity that are not related to biological changes. To mitigate this, experimental designs such as "dye-swap" hybridizations, where the same two samples are labeled reciprocally in a second experiment, are frequently employed.[4]
Fluorescence Resonance Energy Transfer (FRET)
The spectral separation between Cy3 (donor) and Cy5 (acceptor) makes them a popular pair for Fluorescence Resonance Energy Transfer (FRET) studies.[15][16] FRET is a distance-dependent physical process where an excited donor fluorophore transfers energy non-radiatively to a proximal acceptor molecule.[16] This phenomenon is widely used to investigate molecular interactions and conformational changes in proteins and nucleic acids.[16][17]
References
- 1. benchchem.com [benchchem.com]
- 2. 404 Not Found | AAT Bioquest [aatbio.com]
- 3. omichem.com [omichem.com]
- 4. benchchem.com [benchchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Cyanine - Wikipedia [en.wikipedia.org]
- 8. Alexa Fluor dyes sulfonation of coumarin rhodamine cyanine dyes [biosyn.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ld.ru [ld.ru]
- 13. gcf.pbrc.edu [gcf.pbrc.edu]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. ovid.com [ovid.com]
Methodological & Application
Application Note: Streamlined Protocol for Covalent Labeling of Antibodies with Cyanine 3 NHS Ester
Audience: This document is intended for researchers, scientists, and drug development professionals requiring a detailed, step-by-step guide for the covalent conjugation of Cyanine 3 (Cy3) NHS ester to antibodies.
Introduction: Cyanine 3 (Cy3) is a bright, orange-fluorescent dye commonly utilized for labeling proteins, with particular utility in immunocytochemistry, fluorescence microscopy, and flow cytometry.[1] The N-hydroxysuccinimide (NHS) ester functional group of Cy3 reacts with primary amine groups on the antibody, forming a stable amide bond.[2] This protocol provides a robust method for labeling antibodies with Cy3 NHS ester, including steps for purification and characterization of the conjugate. The degree of labeling (DOL), a critical parameter for ensuring optimal fluorescence and antibody function, can be determined using the calculations provided.[3][4]
I. Materials and Reagents
-
Antibody: Purified antibody at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS, MES, HEPES).[5][6] Buffers containing primary amines like Tris or glycine are not suitable for the labeling reaction.[6]
-
Cyanine 3 (Cy3) NHS Ester: Stored at < -15°C, desiccated and protected from light.[7][8]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): For dissolving the Cy3 NHS ester.[9]
-
Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.5.[8]
-
Purification/Desalting Column: Sephadex G-25 or equivalent gel filtration column.[6][8]
-
Phosphate-Buffered Saline (PBS): pH 7.2-7.4, for buffer exchange and storage.
-
Spectrophotometer: For measuring absorbance at 280 nm and 555 nm.
II. Experimental Protocol
This protocol is a general guideline and may require optimization for specific antibodies.[3][10]
Step 1: Antibody Preparation
-
Ensure the antibody is in an amine-free buffer at a concentration of 2-10 mg/mL.[5] If the antibody is in a buffer containing primary amines (e.g., Tris), a buffer exchange to PBS is necessary.
-
Adjust the pH of the antibody solution to 8.5-9.5 by adding a calculated volume of 1 M sodium bicarbonate.[8] A common approach is to add 1 M sodium bicarbonate to a final concentration of 100 mM.[6]
Step 2: Dye Preparation
-
Immediately before use, dissolve the Cy3 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[9][11]
-
Vortex the solution until the dye is completely dissolved.[11]
Step 3: Conjugation Reaction
-
The optimal molar ratio of dye to antibody for most applications is between 2 and 10.[3] It is recommended to test different ratios (e.g., 5:1, 10:1, 15:1, 20:1) to determine the optimal degree of labeling for your specific antibody and application.[3][8]
-
Slowly add the calculated volume of the Cy3 NHS ester solution to the antibody solution while gently vortexing or stirring.[9] Ensure the volume of DMSO or DMF is less than 10% of the total reaction volume.[8]
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light, with continuous stirring or rotation.[6][7][9]
Step 4: Purification of the Labeled Antibody
-
Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions.[8]
-
Equilibrate the column with PBS buffer.[9]
-
Apply the reaction mixture to the top of the column and allow it to enter the gel bed.[8]
-
Elute the labeled antibody with PBS buffer, collecting fractions. The first colored band to elute is the labeled antibody, while the later, slower-moving band is the unconjugated free dye.
-
Alternatively, dialysis or spin concentrators can be used to remove free dye.[6]
Step 5: Characterization of the Labeled Antibody
-
Measure the absorbance of the purified labeled antibody at 280 nm (A280) and 555 nm (A555) using a spectrophotometer.[3] Dilute the sample with PBS if the absorbance is too high to ensure accurate readings (ideally between 0.1 and 0.9).[3]
-
Calculate the Degree of Labeling (DOL) using the following formulas:
-
Concentration of Antibody (M): [Antibody] = (A280 - (A555 * CF)) / ε_protein where:
-
A280 is the absorbance at 280 nm.
-
A555 is the absorbance at 555 nm.
-
CF is the correction factor for the dye's absorbance at 280 nm (for Cy3, this is typically around 0.08).
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, this is ~210,000 M⁻¹cm⁻¹).
-
-
Concentration of Dye (M): [Dye] = A555 / ε_dye where:
-
A555 is the absorbance at 555 nm.
-
ε_dye is the molar extinction coefficient of Cy3 at 555 nm (typically ~150,000 M⁻¹cm⁻¹).
-
-
Degree of Labeling (DOL): DOL = [Dye] / [Antibody]
-
Step 6: Storage
Store the labeled antibody at 4°C for short-term storage (up to two months) in the presence of a preservative like 2 mM sodium azide and protected from light.[7][8] For long-term storage, aliquot and store at ≤ –60°C.[7][8]
III. Quantitative Data Summary
| Parameter | Recommended Value | Reference(s) |
| Antibody Concentration | 2-10 mg/mL | [5][6] |
| Reaction Buffer pH | 8.5 - 9.5 | [8] |
| Dye:Antibody Molar Ratio | 5:1 to 20:1 (start with 10:1) | [3][8] |
| Reaction Time | 1 hour | [6][7][9] |
| Reaction Temperature | Room Temperature | [6][7][9] |
| Cy3 Molar Extinction Coeff. | ~150,000 M⁻¹cm⁻¹ at 555 nm | |
| IgG Molar Extinction Coeff. | ~210,000 M⁻¹cm⁻¹ at 280 nm | |
| Cy3 Correction Factor (280nm) | ~0.08 | |
| Optimal DOL | 2 - 10 | [3] |
IV. Experimental Workflow Diagram
Caption: Workflow for labeling antibodies with Cy3 NHS ester.
References
- 1. Cy3 NHS Antibody Labeling Kit (1 x 100 ug) | BroadPharm [broadpharm.com]
- 2. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Cy3 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. abpbio.com [abpbio.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for Cyanine 3 (Cy3) Conjugation to Oligonucleotides for Fluorescence In Situ Hybridization (FISH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique used to visualize and map the genetic material in a cell, including specific genes or portions of genes. A critical component of a successful FISH experiment is the fluorescently labeled oligonucleotide probe. Cyanine 3 (Cy3), a bright and stable fluorescent dye, is a popular choice for labeling these probes. This document provides detailed protocols for the conjugation of Cy3 to oligonucleotides and their subsequent use in FISH applications.
The protocols described herein focus on two common and efficient methods for Cy3 conjugation: the reaction of a Cy3 N-hydroxysuccinimide (NHS) ester with an amine-modified oligonucleotide and the reaction of a Cy3-maleimide with a thiol-modified oligonucleotide. Proper purification of the conjugated oligonucleotide is crucial for minimizing background and maximizing signal-to-noise ratio in FISH experiments.
Data Presentation: Quantitative Parameters for Cy3-Oligonucleotide Conjugation
The efficiency of the conjugation reaction and the quality of the resulting probe can be assessed by several quantitative parameters. The following table summarizes key data points for consideration.
| Parameter | Typical Value/Range | Method of Determination | Importance for FISH |
| Dye-to-Oligonucleotide Ratio (DOL) | 1.0 - 2.0 | UV-Vis Spectrophotometry (A260/A550) | Optimal for single-labeled probes to avoid self-quenching. Higher DOL can be achieved with multiple internal modifications. |
| Labeling Efficiency | > 80% | HPLC or Gel Electrophoresis | Ensures a high yield of usable probe. |
| Probe Concentration for FISH | 1 - 10 ng/µL | UV-Vis Spectrophotometry (A260) | Critical for achieving a strong hybridization signal without excessive background. |
| Purification Method | HPLC, Gel Filtration, Ethanol Precipitation | Chromatographic or Electrophoretic Analysis | Essential for removing unconjugated dye and unlabeled oligonucleotides, which can cause high background. |
Experimental Protocols
Two primary strategies for conjugating Cy3 to oligonucleotides are presented below. The choice of method depends on the type of modification incorporated into the synthetic oligonucleotide.
Protocol 1: Cy3 Labeling of Amine-Modified Oligonucleotides via NHS Ester Chemistry
This is the most common method for labeling oligonucleotides. A primary amine group is introduced at the 5', 3', or an internal position of the oligonucleotide during synthesis. This amine group then reacts with the Cy3-NHS ester to form a stable amide bond.[1]
Materials:
-
Amine-modified oligonucleotide
-
Cy3 NHS ester (lyophilized)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.5-9.0)[2]
-
Nuclease-free water
-
Purification system (e.g., HPLC, gel filtration column, or ethanol precipitation reagents)
Procedure:
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mg/mL.[3]
-
Buffer Exchange: If the oligonucleotide is in a buffer containing amines (e.g., Tris), it must be desalted or buffer-exchanged into the 0.1 M Sodium Bicarbonate buffer (pH 8.5-9.0).
-
Cy3 NHS Ester Preparation: Immediately before use, dissolve the lyophilized Cy3 NHS ester in a small volume of anhydrous DMF or DMSO to create a 10-20 mM stock solution.[4]
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the dissolved Cy3 NHS ester to the oligonucleotide solution.
-
Vortex the mixture gently and incubate for 2-4 hours at room temperature, protected from light. For convenience, the reaction can also be left overnight at 4°C.[2]
-
-
Purification of the Cy3-labeled Oligonucleotide:
-
HPLC (High-Performance Liquid Chromatography): This is the recommended method for obtaining a highly pure probe.[5][6] A reverse-phase column is typically used to separate the labeled oligonucleotide from the unlabeled oligonucleotide and free dye.
-
Gel Filtration: Use a size-exclusion column (e.g., Sephadex G-25) to separate the larger labeled oligonucleotide from the smaller unconjugated dye molecules.
-
Ethanol Precipitation: This method can be used to remove the bulk of the unconjugated dye. Add 3 volumes of cold absolute ethanol and 1/10 volume of 3 M sodium acetate. Incubate at -20°C for at least 1 hour, then centrifuge to pellet the oligonucleotide. Wash the pellet with 70% ethanol.
-
Protocol 2: Cy3 Labeling of Thiol-Modified Oligonucleotides via Maleimide Chemistry
This method involves the reaction of a thiol (sulfhydryl) group on the oligonucleotide with a maleimide-activated Cy3 dye. This reaction forms a stable thioether bond.[7]
Materials:
-
Thiol-modified oligonucleotide
-
Cy3-Maleimide (lyophilized)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
100 mM Tris-HCl buffer (pH 7.0-7.5) containing 10 mM EDTA
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Nuclease-free water
-
Purification system (e.g., HPLC, gel filtration column)
Procedure:
-
Oligonucleotide Preparation and Reduction:
-
Cy3-Maleimide Preparation: Immediately before use, dissolve the lyophilized Cy3-Maleimide in a small volume of anhydrous DMF or DMSO to create a 10-20 mM stock solution.
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the dissolved Cy3-Maleimide to the reduced oligonucleotide solution.
-
Vortex the mixture gently and incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.[9]
-
-
Purification of the Cy3-labeled Oligonucleotide:
-
Purify the labeled oligonucleotide using HPLC or gel filtration as described in Protocol 1. It is important to remove the unreacted Cy3-Maleimide and any reducing agents.
-
Mandatory Visualizations
Experimental Workflow for Cy3 Conjugation to Oligonucleotides
Caption: Workflow for Cy3 conjugation to oligonucleotides.
Principle of Fluorescence In Situ Hybridization (FISH)
Caption: The basic principle of a FISH experiment.
Application in FISH
Once the Cy3-labeled oligonucleotide probe is purified and its concentration and labeling efficiency are determined, it can be used in a FISH protocol. The general steps of a FISH experiment are outlined in the diagram above. The concentration of the probe, hybridization temperature, and washing conditions need to be optimized for each specific probe sequence and target. For increased signal intensity, researchers can consider using doubly labeled probes, with Cy3 at both the 5' and 3' ends.[10][11] This strategy, known as DOPE-FISH (Double Labeling of Oligonucleotide Probes for FISH), has been shown to enhance the signal without compromising specificity.[11]
References
- 1. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
- 2. glenresearch.com [glenresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomers.net | In situ Hybridisation - biomers.net Oligonucleotides [biomers.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Cy3-3' Oligo Modifications from Gene Link [genelink.com]
- 11. Double Labeling of Oligonucleotide Probes for Fluorescence In Situ Hybridization (DOPE-FISH) Improves Signal Intensity and Increases rRNA Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Single-Molecule FRET using a Cy3-Cy5 Pair
Audience: Researchers, scientists, and drug development professionals.
Introduction to Single-Molecule FRET (smFRET)
Single-molecule Förster Resonance Energy Transfer (smFRET) is a powerful biophysical technique that allows for the study of conformational dynamics and intermolecular interactions of biomolecules in real-time.[1][2] By measuring the efficiency of non-radiative energy transfer from an excited donor fluorophore (Cy3) to a nearby acceptor fluorophore (Cy5), smFRET can provide information on the distance between the two dyes on a nanometer scale.[3][4] This makes it an invaluable tool for investigating dynamic processes such as protein folding, enzyme catalysis, and nucleic acid dynamics, which are often obscured in ensemble-averaged measurements.[1]
The most commonly used method for smFRET studies involves immobilizing molecules on a passivated glass surface and imaging them using Total Internal Reflection Fluorescence (TIRF) microscopy.[5] This setup enables the simultaneous observation of hundreds of individual molecules for extended periods, from milliseconds to minutes.[5]
The Cy3-Cy5 FRET Pair
The cyanine dyes Cy3 and Cy5 are the most widely used fluorophore pair for smFRET experiments due to their excellent photophysical properties.[2][6]
Key Advantages:
-
High Quantum Yield and Extinction Coefficient: These properties contribute to bright and easily detectable fluorescence signals.[6]
-
Good Photostability: When used with oxygen scavenging systems, Cy3 and Cy5 can be observed for extended periods before photobleaching.[6]
-
Favorable Förster Distance (R₀): The R₀ for the Cy3-Cy5 pair is approximately 5.4 nm, making it suitable for measuring distances in the range of 2 to 8 nm, which is relevant for many biological processes.[2][4]
-
Spectral Separation: The emission spectrum of Cy3 has a good overlap with the absorption spectrum of Cy5, while their emission spectra are well-separated, minimizing spectral crosstalk.[5]
Table 1: Photophysical Properties of the Cy3-Cy5 FRET Pair
| Property | Cy3 (Donor) | Cy5 (Acceptor) |
| Excitation Maximum | ~550 nm | ~649 nm |
| Emission Maximum | ~570 nm | ~670 nm |
| Extinction Coefficient | ~150,000 M⁻¹cm⁻¹ | ~250,000 M⁻¹cm⁻¹ |
| Quantum Yield | ~0.16 (conjugated to DNA) | ~0.20 (conjugated to DNA) |
| Förster Distance (R₀) | \multicolumn{2}{ | c |
Experimental Workflow
The general workflow for an smFRET experiment using a Cy3-Cy5 pair can be broken down into several key stages, from sample preparation to data analysis.
References
- 1. Single-molecule FRET of protein-nucleic acid and protein-protein complexes: surface passivation and immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Complex Single Molecule FRET Time Trajectories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single Molecule FRET | Erie Lab [erielab.web.unc.edu]
- 4. Single-Molecule FRET Detection of Sub-Nanometer Distance Changes in the Range below a 3-Nanometer Scale [mdpi.com]
- 5. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Cyanine Dye 3 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cyanine Dye 3 (Cy3) in Flow Cytometry
This compound (Cy3) is a synthetic fluorescent dye belonging to the cyanine family, characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic rings.[1] This structure facilitates strong fluorescence emission in the orange-red spectrum, making it a versatile tool in various biological applications, including flow cytometry.[1][2] While not as intensely bright as larger phycobiliprotein dyes like Phycoerythrin (PE) or Allophycocyanin (APC), Cy3 is a smaller molecule, which can be advantageous in certain applications where steric hindrance might be a concern.[3] It is compatible with the commonly available 532 nm laser line on many flow cytometers and can be visualized using filter sets typically used for TRITC (tetramethylrhodamine).[1][4] This application note provides detailed protocols for the use of Cy3-conjugated antibodies in flow cytometry for cell surface marker analysis and intracellular signaling pathway analysis (phospho-flow), along with comparative data to aid in experimental design.
Data Presentation: Quantitative Properties of Common Fluorophores
The selection of a suitable fluorophore is critical for the success of a flow cytometry experiment. The choice depends on the specific instrument's laser and filter configuration, the expression level of the target antigen, and the other fluorophores in a multicolor panel. Below is a comparison of the key spectral properties of Cy3 and other commonly used fluorophores. The Stain Index is a measure of the brightness of a fluorophore that normalizes the signal-to-noise ratio, providing a practical way to compare different dyes on a specific instrument.[5][6]
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Laser Line (nm) | Common Filter (nm) | Relative Brightness (Stain Index) |
| Cy3 | ~550-555 | ~570 | 532, 561 | 585/40 | Moderate |
| FITC | ~495 | ~519 | 488 | 530/30 | Low to Moderate |
| PE | ~496, 565 | ~578 | 488, 561 | 585/40 | High |
| APC | ~650 | ~660 | 633, 640 | 660/20 | High |
Experimental Protocols
Protocol 1: Cell Surface Marker Analysis using a Cy3-Conjugated Antibody
This protocol outlines the steps for staining cell surface markers on a single-cell suspension using a directly conjugated Cy3 antibody.
Materials:
-
Cells of interest in a single-cell suspension
-
Cy3-conjugated primary antibody specific for the cell surface marker
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.05% sodium azide)
-
Fc receptor blocking reagent (optional, but recommended)
-
70 µm cell strainer
-
Microcentrifuge tubes or 96-well U-bottom plate
-
Flow cytometer with a 532 nm or 561 nm laser
Procedure:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension by passing them through a 70 µm cell strainer to remove clumps.
-
Wash the cells once with 2 mL of cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in Flow Cytometry Staining Buffer to a concentration of 1 x 10^7 cells/mL.
-
-
Fc Receptor Blocking (Optional):
-
To reduce non-specific binding, add an Fc receptor blocking reagent to the cell suspension according to the manufacturer's instructions.
-
Incubate for 10-15 minutes at 4°C. Do not wash the cells after this step.
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into microcentrifuge tubes or a 96-well plate.
-
Add the predetermined optimal amount of the Cy3-conjugated primary antibody. The optimal concentration should be determined by titration for each new antibody lot (see Antibody Titration Protocol below).
-
Gently vortex or mix and incubate for 20-30 minutes at 4°C, protected from light.
-
-
Washing:
-
Add 2 mL of cold Flow Cytometry Staining Buffer to each tube (or 200 µL to each well).
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant without disturbing the cell pellet.
-
Repeat the wash step two more times.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer equipped with a 532 nm or 561 nm laser for Cy3 excitation.
-
Set up appropriate forward scatter (FSC) and side scatter (SSC) gates to identify the cell population of interest and exclude debris.
-
Collect fluorescence data for the Cy3 channel (e.g., using a 585/40 bandpass filter).
-
Protocol 2: Antibody Titration for Optimal Staining
Titrating each new antibody conjugate is crucial to determine the optimal concentration that provides the best signal-to-noise ratio.[8]
Procedure:
-
Prepare a series of dilutions of the Cy3-conjugated antibody in Flow Cytometry Staining Buffer. A two-fold or three-fold serial dilution is recommended, starting from the manufacturer's suggested concentration.[9]
-
Prepare replicate tubes or wells each containing 1 x 10^6 cells in 100 µL of staining buffer.
-
Add a constant volume of each antibody dilution to the respective cell suspensions.
-
Include an unstained control (cells only) and, if necessary, an isotype control.
-
Follow the staining and washing procedures as described in Protocol 1.
-
Acquire data for all samples on the flow cytometer using the same instrument settings.
-
Calculate the Stain Index for each antibody concentration. The Stain Index is calculated as: (Mean Fluorescence Intensity of Positive Population - Mean Fluorescence Intensity of Negative Population) / (2 x Standard Deviation of the Negative Population).[5]
-
Plot the Stain Index versus the antibody concentration. The optimal concentration is the one that gives the highest Stain Index before the background fluorescence of the negative population begins to increase significantly.[8]
Protocol 3: Intracellular Signaling Pathway Analysis (Phospho-flow) with a Cy3-Conjugated Antibody
This protocol is for the detection of intracellular phosphorylated proteins, providing insights into cellular signaling pathways.[10]
Materials:
-
Cells of interest
-
Stimulating agents (e.g., growth factors, cytokines)
-
Fixation Buffer (e.g., 1.6% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol or a detergent-based buffer)
-
Cy3-conjugated phospho-specific antibody
-
Flow Cytometry Staining Buffer
Procedure:
-
Cell Stimulation:
-
Culture cells under desired conditions.
-
Stimulate the cells with the appropriate agonist or inhibitor for the desired time to induce phosphorylation of the target protein. Include an unstimulated control.
-
-
Fixation:
-
Immediately after stimulation, fix the cells by adding an equal volume of pre-warmed Fixation Buffer.
-
Incubate for 10-15 minutes at room temperature. This step cross-links proteins and preserves the phosphorylation state.
-
-
Permeabilization:
-
Pellet the fixed cells by centrifugation (500-600 x g for 5 minutes).
-
For methanol permeabilization, resuspend the cell pellet gently in ice-cold 90% methanol. Incubate on ice for at least 30 minutes. This method is effective for many phospho-epitopes but can be harsh on some surface markers.
-
Alternatively, use a detergent-based permeabilization buffer according to the manufacturer's instructions.
-
-
Washing:
-
Wash the permeabilized cells twice with Flow Cytometry Staining Buffer to remove the permeabilization reagent.
-
-
Antibody Staining:
-
Resuspend the cell pellet in 100 µL of staining buffer.
-
Add the optimal concentration of the Cy3-conjugated phospho-specific antibody.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Final Washes and Data Acquisition:
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Resuspend the final cell pellet in 300-500 µL of staining buffer.
-
Acquire data on the flow cytometer as described in Protocol 1. The analysis will involve comparing the fluorescence intensity of the stimulated sample to the unstimulated control to determine the fold change in phosphorylation.
-
Visualizations
Caption: Workflow for cell surface marker analysis using a Cy3-conjugated antibody.
Caption: Simplified MAPK/ERK signaling pathway, analyzable by phospho-flow.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Phospho-Specific Antibodies for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Stain Index for Flow Cytometry - Explained - FluoroFinder [fluorofinder.com]
- 5. 5 Essential Calculations For Accurate Flow Cytometry Results - ExpertCytometry [expertcytometry.com]
- 6. A Practical Guide for Use of PE and APC in Flow Cytometry | AAT Bioquest [aatbio.com]
- 7. biotium.com [biotium.com]
- 8. Flow Cytometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Application Notes: Cyanine Dye 3 (Cy3) Labeling for Microarray Experiments
Introduction
Cyanine dye 3 (Cy3) is a fluorescent dye widely used in microarray experiments for labeling nucleic acid probes.[1][2] Its bright orange fluorescence, with an excitation maximum around 550 nm and an emission maximum near 570 nm, makes it compatible with common microarray scanners equipped with green lasers (e.g., 532 nm).[1][3][4] This document provides detailed protocols and application notes for the indirect labeling of cDNA probes with Cy3, a method favored for its high efficiency and consistency.[5]
The indirect labeling strategy, also known as the aminoallyl method, involves two main stages.[6][7] First, a modified nucleotide, 5-(3-aminoallyl)-dUTP (aa-dUTP), is incorporated into the cDNA during the reverse transcription of RNA.[6][8] This step produces cDNA with reactive primary amine groups. In the second stage, an N-hydroxysuccinimide (NHS) ester-activated Cy3 dye is chemically coupled to these aminoallyl groups, forming a stable covalent bond.[1][8] This approach is generally more efficient and cost-effective than directly incorporating dye-conjugated nucleotides, which can suffer from enzymatic bias.[5][8]
Quantitative Data Summary
The selection of a fluorescent dye is critical for the quality of microarray data. The following tables summarize key properties of Cy3 and provide a comparison with Cy5, its common counterpart in two-color microarray experiments.
Table 1: Spectral and Physicochemical Properties of Cy3
| Property | Value | Source(s) |
| Excitation Maximum | ~550 nm | [1][3][4] |
| Emission Maximum | ~570 nm | [1][3][4] |
| Molar Extinction Coefficient | 150,000 cm⁻¹M⁻¹ | [4][9] |
| Quantum Yield (Aqueous) | ~0.04 | [4] |
| Color of Fluorescence | Orange-Red | [2] |
| Reactive Form for Labeling | NHS Ester | [1][3] |
Table 2: Comparison of Cy3 and Cy5 Dyes
| Property | Cy3 | Cy5 | Source(s) |
| Excitation Maximum | ~550 nm | ~649 nm | [4] |
| Emission Maximum | ~570 nm | ~670 nm | [4] |
| Molar Extinction Coefficient | 150,000 cm⁻¹M⁻¹ | 250,000 cm⁻¹M⁻¹ | [4][9] |
| Environmental Sensitivity | Less sensitive to ozone | More sensitive to ozone and photobleaching | [4] |
| Common Laser Line | 532 nm (Green) | 635 nm (Red) | |
| Dye Bias Potential | Can exhibit labeling bias, often mitigated by dye-swap experiments. | [4] |
Experimental Protocols
Protocol 1: Indirect Aminoallyl-dUTP Labeling of cDNA
This protocol describes the synthesis of aminoallyl-modified cDNA from an RNA template, followed by coupling with Cy3 NHS ester.
Materials and Reagents:
-
Total RNA or mRNA
-
Oligo(dT) or random primers
-
Reverse transcriptase (e.g., SuperScript II)
-
5X First-Strand Buffer
-
0.1 M DTT
-
Aminoallyl-dNTP mix (e.g., 25 mM dATP, dCTP, dGTP; 15 mM dTTP; 10 mM aa-dUTP)[10]
-
RNase-free water
-
0.5 M EDTA, pH 8.0
-
1 M NaOH
-
cDNA purification columns (e.g., QIAquick PCR Purification Kit)
-
0.1 M Sodium Bicarbonate (NaHCO₃) buffer, pH 9.0[11]
-
Cy3 monofunctional NHS ester
-
Anhydrous DMSO
-
Hybridization buffer
Workflow Diagram: Cy3 Indirect Labeling
Caption: Workflow for indirect Cy3 labeling of cDNA for microarrays.
Procedure:
Part A: Aminoallyl-cDNA Synthesis
-
Prepare the Annealing Reaction: In a sterile microcentrifuge tube, combine your RNA sample (e.g., 1-20 µg total RNA) with 1-3 µg of oligo(dT) or random primers. Adjust the final volume to 15 µL with RNase-free water.
-
Anneal Primer to Template: Incubate the tube at 70°C for 10 minutes, then immediately place it on ice for 5 minutes.
-
Prepare the Reverse Transcription Master Mix:
-
6 µL 5X First-Strand Buffer
-
3 µL 0.1 M DTT
-
3 µL Aminoallyl-dNTP mix
-
-
Reverse Transcription: Add 12 µL of the master mix to the annealed RNA/primer tube. Mix gently and incubate at 42°C for 5 minutes. Add 2 µL of reverse transcriptase (e.g., 200 U/µL), mix, and incubate at 42°C for 2-3 hours.
-
Hydrolyze the RNA Template: Add 15 µL of 0.5 M EDTA and 15 µL of 1 M NaOH to the reaction. Incubate at 65°C for 20 minutes to degrade the RNA.
-
Purify the Aminoallyl-cDNA: Purify the cDNA using a PCR purification kit according to the manufacturer's instructions. Elute the purified cDNA in 30-50 µL of elution buffer (e.g., 10 mM Tris, pH 8.5).
Part B: Coupling Cy3 Dye to Aminoallyl-cDNA
-
Prepare the Dye: Resuspend one vial of monofunctional Cy3 NHS ester in 8-10 µL of high-quality, anhydrous DMSO.[10][11] This solution is moisture-sensitive and should be used immediately.
-
Dry the cDNA: Dry the purified aminoallyl-cDNA to completion in a vacuum concentrator.
-
Resuspend for Coupling: Resuspend the dried cDNA pellet in 10 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).[11] Proper pH is crucial for the coupling reaction.[1]
-
Coupling Reaction: Add the entire volume of resuspended Cy3 dye to the cDNA solution. Mix gently by pipetting and incubate in the dark at room temperature for 1-2 hours.
-
Purify the Labeled Probe: After incubation, purify the Cy3-labeled cDNA from the uncoupled dye using a PCR purification kit. The column should appear visibly colored if the labeling was successful.[11] Elute the final labeled probe in 50-100 µL of hybridization buffer or elution buffer.
Protocol 2: Quality Control of Labeled Probes
It is essential to assess the quality of the labeled probe before hybridization to ensure reliable microarray results.[12][13] This is done by measuring the absorbance of the purified probe using a spectrophotometer (e.g., NanoDrop).
Procedure:
-
Measure the absorbance of the purified, labeled cDNA at 260 nm (for nucleic acid), 550 nm (for Cy3), and 650 nm (for Cy5, if used).
-
Calculate the concentration of cDNA and the amount of incorporated dye (in pmol).
-
Determine the labeling efficiency, often expressed as the number of dye molecules per 1000 nucleotides.
Table 3: Quality Control Metrics and Calculations
| Parameter | Calculation Formula | Target Value |
| cDNA Yield (pmol) | (A260 * Elution Volume (µL) * 37 ng/µL) / 324.5 pg/pmol | > 3000 pmol |
| Cy3 Incorporated (pmol) | (A550 * Elution Volume (µL)) / 0.15 | > 50 pmol |
| Labeling Efficiency | (pmol of Dye / pmol of cDNA) * 1000 | 20-40 dyes per 1000 nt |
Note: The extinction coefficient for Cy3 at 550 nm is 150,000 M⁻¹cm⁻¹. The formulas are adapted from established protocols.[11]
Troubleshooting
-
Low cDNA Yield: Ensure the starting RNA is of high quality and free of contaminants. Check the activity of the reverse transcriptase.
-
Low Dye Incorporation: Ensure the Cy3 NHS ester is fresh and was dissolved in anhydrous DMSO immediately before use.[3][10] Verify that the pH of the coupling buffer is between 8.5 and 9.3.[1][14]
-
High Background on Microarray: Incomplete removal of unincorporated dye can lead to high background. Ensure thorough purification after the coupling step.
References
- 1. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
- 2. Cy3 Dye | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Structure and properties of CY3-NHS Cyanine3-active ester - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescent labelling of cRNA for microarray applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indirect Aminoallyl-dUTP Labeling of RNA for Microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amino Allyl Labeling for Array Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. pdf.dutscher.com [pdf.dutscher.com]
- 10. ccr.cancer.gov [ccr.cancer.gov]
- 11. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]
- 12. illumina.com [illumina.com]
- 13. academic.oup.com [academic.oup.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Live-Cell Imaging Using Cyanine Dye 3-Conjugated Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live-cell imaging is a powerful technique for studying dynamic cellular processes in real-time. Cyanine dye 3 (Cy3), a bright and versatile fluorophore, is a popular choice for labeling antibodies to visualize and track specific proteins in living cells. This document provides detailed protocols and application notes for utilizing Cy3-conjugated antibodies in live-cell imaging experiments. Cy3 emits in the orange-red spectrum, offering a good signal-to-noise ratio with minimal autofluorescence in many biological samples. This guide will cover antibody conjugation, cell preparation, imaging protocols, and key considerations for successful live-cell imaging with Cy3-conjugated antibodies.
Data Presentation
Table 1: General Characteristics and Recommended Starting Conditions for Cy3-Conjugated Antibodies
| Parameter | Live-Cell Imaging | Fixed-Cell Imaging | Key Considerations |
| Primary Application | Real-time tracking of dynamic cellular processes (e.g., protein trafficking, internalization). | Visualization of subcellular structures and protein localization. | The choice of application dictates the entire experimental setup. |
| Staining Concentration | 0.1–5 µg/mL. | 1–10 µg/mL. | Lower concentrations are crucial in live-cell imaging to minimize toxicity and non-specific binding. |
| Incubation Time | 15–60 minutes at 37°C. | 1 hour at room temperature or overnight at 4°C. | Shorter incubation times are preferred for live cells to reduce stress and potential artifacts. |
| Photostability | Moderate. Susceptible to photobleaching under intense or prolonged illumination. | High (when using antifade mounting media). | Minimize light exposure and use the lowest possible excitation power for live-cell imaging. |
| Cellular Health | Critical. Requires physiological conditions (temperature, CO2, humidity). | Not a factor after fixation. | Maintaining cell viability is paramount for meaningful live-cell imaging data. |
Table 2: Photostability Comparison of Common Fluorophores
| Dye | Relative Photostability | Key Characteristics |
| Cy3 | Moderate | A widely used dye, but researchers should be aware of its limitations in demanding, long-term imaging applications. |
| Alexa Fluor 555 | High | Significantly more resistant to photobleaching than Cy3, making it excellent for prolonged imaging. |
| ATTO 550 | High | Known for high photostability and brightness. |
Experimental Protocols
Protocol 1: Labeling Antibodies with Cy3 NHS Ester
This protocol describes the covalent attachment of a Cy3 NHS ester to a primary antibody.
Materials:
-
Purified antibody in an amine-free buffer (e.g., PBS)
-
Cy3 NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
1 M Sodium bicarbonate (NaHCO₃), pH 8.3
-
Gel filtration column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Dissolve the antibody in an amine-free buffer at a concentration of 2-10 mg/mL. Add 1 M sodium bicarbonate to a final concentration of 100 mM to raise the pH to ~8.3.
-
Dye Stock Solution: Immediately before use, dissolve the Cy3 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the dye stock solution to the antibody solution. A common starting point is a 10:1 molar ratio of dye to antibody. Incubate for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column equilibrated with PBS.
Protocol 2: Live-Cell Imaging of Surface Proteins
This protocol outlines a method for staining and imaging cell surface proteins using a directly conjugated Cy3 antibody.
Materials:
-
Cells seeded in a glass-bottom imaging dish
-
Live-Cell Imaging Medium (e.g., phenol red-free DMEM with 10% FBS)
-
Cy3-conjugated primary antibody
-
Microscope with a temperature and CO2-controlled environmental chamber
Procedure:
-
Cell Preparation: Plate cells on a glass-bottom dish at an appropriate density and allow them to adhere for 24-48 hours.
-
Staining Cocktail Preparation: Prepare the staining solution by diluting the Cy3-conjugated antibody to the desired concentration (e.g., 1 µg/mL) in pre-warmed Live-Cell Imaging Medium.
-
Cell Washing: Gently wash the cells twice with pre-warmed, phenol red-free medium to remove any residual culture medium.
-
Antibody Incubation: Add the staining cocktail to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator.
-
Washing: Gently wash the cells two to three times with pre-warmed, phenol red-free medium to remove unbound antibodies.
-
Imaging: Place the dish on the microscope stage within the environmental chamber. Allow the cells to equilibrate for at least 15-30 minutes. Acquire images using the appropriate filter set for Cy3 (Excitation: ~554 nm, Emission: ~568 nm). Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity.
Protocol 3: Antibody Internalization Assay
This protocol provides a method to visualize the internalization of a Cy3-labeled antibody targeting a cell surface receptor.
Materials:
-
Cells expressing the target receptor, seeded in a glass-bottom imaging dish
-
Live-Cell Imaging Medium
-
Cy3-conjugated antibody against the extracellular domain of the target receptor
-
Microscope with a temperature and CO2-controlled environmental chamber, capable of time-lapse imaging
Procedure:
-
Cell Preparation: Follow step 1 from Protocol 2.
-
Initial Staining: Pre-chill the cells and reagents to 4°C to inhibit internalization. Perform the antibody incubation (steps 2-4 from Protocol 2) at 4°C for 30-60 minutes. This allows the antibody to bind to the cell surface without being internalized.
-
Washing: Wash the cells thoroughly with cold, phenol red-free medium to remove unbound antibodies.
-
Initiate Internalization: Add pre-warmed (37°C) Live-Cell Imaging Medium to the cells and immediately place the dish on the pre-warmed microscope stage.
-
Time-Lapse Imaging: Begin acquiring images at regular intervals (e.g., every 1-5 minutes) to track the movement of the fluorescent signal from the cell surface to intracellular compartments. The internalization of antibody-drug conjugates into target-positive cells often correlates with cell killing.
Mandatory Visualizations
Caption: Experimental workflow for live-cell imaging of surface proteins.
Caption: Signaling pathway for antibody-mediated receptor internalization.
Application Notes: In Vivo Tumor Imaging in Mice Using Cyanine 3 (Cy3) Derivatives
Introduction
Cyanine dyes are a versatile class of synthetic fluorescent probes widely utilized in biomedical research for in vivo imaging. Their applications are particularly prominent in preclinical cancer studies due to their bright fluorescence, amenability to bioconjugation, and tunable spectral properties.[1][2] While near-infrared (NIR) dyes like Cy5 and Cy7 are often preferred for deep-tissue imaging due to reduced light scattering and tissue autofluorescence[1][3], Cyanine 3 (Cy3) and its derivatives remain highly valuable. With a maximum excitation around 550 nm and emission near 570 nm, Cy3 is exceptionally bright and well-suited for imaging superficial tumors, in 2D and 3D tumor models, and in applications where its specific spectral characteristics are advantageous.[4][5]
This document provides detailed application notes and protocols for utilizing Cy3 derivatives in non-invasive in vivo tumor imaging in mouse models, aimed at researchers, scientists, and drug development professionals.
Featured Cyanine 3 Derivatives and Their Applications
Cy3 dyes can be chemically modified with various reactive groups to enable covalent attachment to biomolecules such as antibodies, peptides, or nanoparticles, thereby creating targeted imaging agents.[2][6]
-
Cy3 NHS Ester: This derivative reacts efficiently with primary amines (-NH2) on proteins and peptides, making it a common choice for labeling antibodies that target tumor-specific antigens.[6]
-
Cy3-Functionalized Nanoparticles: Incorporating Cy3 into nanoparticle platforms (e.g., silica or silver nanoparticles) can enhance signal brightness and stability.[4][5] These nanoparticles can be further functionalized with targeting ligands for tumor-specific accumulation.
-
Cy3.5 Dyes: These are derivatives with a slightly longer polymethine chain than Cy3, shifting their excitation and emission spectra toward the red end of the spectrum (approx. 580/600 nm). This shift can offer a modest improvement in tissue penetration compared to the parent Cy3 dye.[4]
Data Presentation: Quantitative Properties
The selection of a fluorescent probe is critically dependent on its photophysical properties. The following tables summarize key quantitative parameters for Cy3 and a related derivative.
Table 1: Photophysical Properties of Representative Cyanine 3 Dyes
| Dye | Max Excitation (nm) | Max Emission (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Application |
| Cyanine 3 (Cy3) | ~550 | ~570 | ~150,000 | ~0.15 | Biomolecule labeling, superficial tumor imaging, microscopy[7][8] |
| Cyanine 3.5 (Cy3.5) | ~581 | ~596 | ~150,000 | ~0.15 | Nanoparticle conjugation, applications needing slightly red-shifted spectra[4] |
Table 2: Example In Vivo Performance Data Structure
| Probe | Tumor Model | Tumor-to-Background Ratio (TBR) @ 4h | TBR @ 24h | TBR @ 48h | Primary Excretion Route |
| Cy3-Antibody | Subcutaneous Xenograft | Data | Data | Data | Hepatic/Renal |
| Cy3.5-Nanoparticle | Subcutaneous Xenograft | Data | Data | Data | Reticuloendothelial System |
| (Note: Specific TBR values are highly dependent on the target, antibody/nanoparticle carrier, tumor model, and imaging system.) |
Experimental Protocols
Here we provide detailed protocols for a typical in vivo tumor imaging experiment using an antibody conjugated to a Cy3 derivative.
Protocol 1: Antibody Conjugation with Cy3 NHS Ester
This protocol describes the labeling of a monoclonal antibody (mAb) that targets a tumor-specific antigen.
Materials:
-
Monoclonal antibody (mAb) at 2-5 mg/mL in amine-free buffer (e.g., PBS, pH 8.0-8.5)
-
Cy3 NHS ester (e.g., from a commercial supplier)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
PD-10 desalting columns (or similar size-exclusion chromatography system)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare Cy3 Stock Solution: Dissolve the Cy3-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
Antibody Preparation: Ensure the mAb is in an amine-free buffer (like PBS) at a pH between 8.0 and 8.5 to facilitate the reaction. Buffers containing Tris or glycine are incompatible.
-
Conjugation Reaction: Add the Cy3-NHS ester stock solution to the antibody solution. A typical starting point is a 10:1 molar ratio of dye-to-antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the Cy3-antibody conjugate from unconjugated dye using a PD-10 desalting column equilibrated with PBS (pH 7.4), following the manufacturer's instructions. The colored conjugate will elute first.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~550 nm (for Cy3).
Protocol 2: In Vivo Tumor Imaging in a Xenograft Mouse Model
This protocol outlines the steps for establishing a tumor model and performing fluorescence imaging.
Materials:
-
Tumor cells (e.g., a human cancer cell line)
-
6-8 week old immunodeficient mice (e.g., BALB/c nude)[2]
-
Cy3-antibody conjugate (from Protocol 1)
-
Sterile PBS
-
Anesthetic (e.g., isoflurane)[9]
-
In vivo imaging system (e.g., IVIS Spectrum) equipped with appropriate filters for Cy3 (Excitation: ~535 nm, Emission: ~580 nm)[9][10]
Procedure:
-
Tumor Implantation:
-
Culture tumor cells to ~80% confluency.
-
Harvest and resuspend the cells in sterile PBS at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Allow tumors to grow to a volume of approximately 100-150 mm³.[11]
-
-
Probe Administration:
-
In Vivo Fluorescence Imaging:
-
Place the anesthetized mouse in the imaging chamber. Maintain anesthesia throughout the imaging session.[9]
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the accumulation of the probe at the tumor site and its clearance from non-target tissues.[1][11]
-
Use a consistent region of interest (ROI) to quantify the fluorescence intensity of the tumor and a contralateral non-tumor area for background measurement.[12]
-
Protocol 3: Ex Vivo Biodistribution Analysis
This protocol is performed at the final imaging time point to confirm probe distribution.
Procedure:
-
Euthanasia and Dissection: Immediately following the final in vivo imaging session, euthanize the mouse according to institutional guidelines.
-
Organ Harvesting: Dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).[1][2]
-
Ex Vivo Imaging: Arrange the dissected organs and tumor in a petri dish and image them using the in vivo imaging system with the same settings used for the live imaging.
-
Quantification: Draw ROIs around each organ and the tumor to measure the average radiant efficiency. This provides a quantitative measure of probe distribution across different tissues.[12][13]
Visualizations: Workflows and Mechanisms
Diagrams created using Graphviz to illustrate key processes.
Caption: General experimental workflow for targeted in vivo tumor imaging.
Caption: Mechanism of targeted fluorescence imaging at the cellular level.
Caption: Logical workflow for quantitative analysis of in vivo imaging data.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. University of Minnesota Morris Digital Well - Summer Research Showcase: Synthesis and Characterization of Near-Infrared Fluorescent Dye Cy7-2 for Targeted Cancer Imaging [digitalcommons.morris.umn.edu]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Purification, Characterization, and Imaging of Cy3-Functionalized Fluorescent Silver Nanoparticles in 2D and 3D Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fluorescent dye cy3: Topics by Science.gov [science.gov]
- 9. research.charlotte.edu [research.charlotte.edu]
- 10. Guidance – Preclinical Imaging & Testing [preclinical-imaging.mit.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Cyanine Dye 3 (Cy3) in RNA Fluorescence In Situ Hybridization (FISH)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescence In Situ Hybridization (FISH) is a powerful molecular cytogenetic technique used to visualize specific nucleic acid sequences within the cellular environment.[1] This method is instrumental in defining the spatial and temporal patterns of gene expression.[1] Cyanine 3 (Cy3), a bright and photostable fluorescent dye, is widely employed for labeling nucleic acid probes for RNA FISH applications.[2][3] Its robust fluorescence in the orange-red spectrum (excitation ~550 nm, emission ~570 nm) provides a high signal-to-noise ratio, making it an excellent choice for detecting and quantifying RNA transcripts in cells and tissues.[2][3]
These application notes provide detailed protocols and quantitative data for the use of Cy3-labeled probes in RNA FISH, catering to the needs of researchers in basic science and drug development.
Key Advantages of Cy3 for RNA FISH
-
High Quantum Yield: Ensures strong fluorescence intensity for sensitive detection of low-abundance RNA targets.[2]
-
Photostability: Exhibits strong resistance to photobleaching, allowing for prolonged imaging and quantitative analysis.[2]
-
Versatility: Can be incorporated into various types of nucleic acid probes, including oligonucleotide probes and in vitro transcribed RNA probes.[3][4][5]
-
Compatibility: Spectrally distinct from other common fluorophores like Cy5, enabling multiplexed detection of different RNA species.[6]
Quantitative Data Overview
The following tables summarize key quantitative parameters associated with the use of Cy3 in RNA FISH, compiled from various studies.
Table 1: Photophysical Properties of Cy3
| Property | Value | Reference |
| Maximum Excitation (λex) | ~550-555 nm | [2][7] |
| Maximum Emission (λem) | ~568-570 nm | [2][3] |
| Molar Extinction Coefficient | >150,000 cm⁻¹M⁻¹ | |
| Quantum Yield | ~0.15 |
Table 2: Typical Experimental Parameters for Cy3-RNA FISH
| Parameter | Typical Range/Value | Notes |
| Probe Type | Oligonucleotide, LNA-modified oligo, RNA probe | [4][5][8] |
| Probe Length (oligonucleotides) | 20-50 nucleotides | [5] |
| Labeling Method | 5' or 3' end-labeling, internal labeling | [8][9][10] |
| Probe Concentration | 0.5-5 ng/µL | [11] |
| Formamide Concentration | 15-50% in hybridization buffer | [12] |
| Hybridization Temperature | 37-45°C | [8][11] |
| Hybridization Time | 4-16 hours | [13] |
Experimental Protocols
Protocol 1: Labeling of Oligonucleotide Probes with Cy3
This protocol describes the direct labeling of amino-modified DNA oligonucleotides with a Cy3 NHS-ester.
Materials:
-
Amino-modified oligonucleotide probe
-
Cy3 NHS-ester (e.g., from Amersham/GE Healthcare)
-
0.1 M Sodium Bicarbonate buffer, pH 9.0
-
Nuclease-free water
-
Spin column (e.g., G-50) for purification
Procedure:
-
Resuspend 10-20 µg of the amino-modified oligonucleotide probe in 0.1 M Sodium Bicarbonate buffer.
-
Dissolve 300 µg of Cy3 NHS-ester in the oligonucleotide solution.
-
Incubate the reaction overnight at 25°C in the dark.[5]
-
Purify the Cy3-labeled probe using a G-50 spin column to remove unincorporated dye.[5]
-
Measure the absorbance at 260 nm (for nucleic acid) and 550 nm (for Cy3) to determine the labeling efficiency.
-
Store the labeled probe at -20°C, protected from light.
Protocol 2: RNA Fluorescence In Situ Hybridization (FISH)
This protocol provides a general workflow for RNA FISH in cultured cells using Cy3-labeled oligonucleotide probes.
Materials:
-
Cultured cells on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde in PBS
-
70% Ethanol
-
Hybridization Buffer (e.g., 40% formamide, 2x SSC, 10% dextran sulfate)[12]
-
Cy3-labeled oligonucleotide probe (from Protocol 1)
-
Wash Buffer I (e.g., 2x SSC, 50% formamide)
-
Wash Buffer II (e.g., 1x SSC)
-
DAPI solution for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Fixation:
-
Wash cells grown on coverslips twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Wash twice with PBS.
-
-
Permeabilization:
-
Permeabilize the cells by incubating in 70% ethanol for at least 1 hour at 4°C.[14]
-
-
Hybridization:
-
Wash the coverslips with Wash Buffer I for 5 minutes.
-
Pre-warm the Hybridization Buffer to 37°C.
-
Dilute the Cy3-labeled probe in the Hybridization Buffer to the desired concentration (e.g., 1-5 ng/µL).
-
Apply the hybridization solution containing the probe to the coverslips.
-
Incubate in a humidified chamber at 37°C for 4-16 hours.[14]
-
-
Washing:
-
Wash the coverslips twice with pre-warmed Wash Buffer I for 30 minutes each at 37°C.
-
Wash once with Wash Buffer II for 5 minutes at room temperature.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash briefly with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the Cy3 signal using a fluorescence microscope equipped with appropriate filters (e.g., excitation ~545-560 nm, emission ~570-610 nm).
-
Diagrams
Experimental Workflow for Cy3-RNA FISH
References
- 1. Fluorescence in situ hybridization - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Cy3, Cyanine Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 4. its.caltech.edu [its.caltech.edu]
- 5. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA detection in situ with FISH-STICs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
- 8. download.arb-home.de [download.arb-home.de]
- 9. Protocol for efficient fluorescence 3′ end-labeling of native noncoding RNA domains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. 18S rRNA Cy3 FISH Probe [sbsgenetech.com]
- 12. Analyzing mRNA Expression Using Single mRNA Resolution Fluorescent In Situ Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.primeweb.fi [cdn.primeweb.fi]
- 14. Optimizing the detection of nascent transcripts by RNA fluorescence in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Cyanine 3 (Cy3) Labeled Probes for Northern Blotting
Audience: Researchers, scientists, and drug development professionals.
Introduction
Northern blotting is a cornerstone technique for the detection, quantification, and size determination of specific RNA molecules.[1][2] Traditionally, this method has relied on probes labeled with radioactive isotopes like ³²P.[2] However, concerns regarding safety, regulatory oversight, and the short half-life of radioisotopes have spurred the adoption of non-radioactive alternatives.[2][3]
Fluorescent dye-labeled probes offer a sensitive, stable, and safer alternative for RNA detection.[3] Among these, Cyanine 3 (Cy3) is a bright, orange-fluorescent dye that provides a robust signal with high quantum yield.[4][5] Cy3-labeled probes can be used in Northern blotting with sensitivity comparable to some non-radioactive methods, capable of detecting targets at the femtomole level.[3]
These application notes provide a detailed protocol for the preparation of Cy3-labeled oligonucleotide probes via N-hydroxysuccinimide (NHS) ester chemistry and their subsequent use in Northern blotting. This method involves the covalent attachment of a Cy3 NHS ester to a primary amine group incorporated into a DNA oligonucleotide probe.[4][5][6]
Data Presentation
The following table summarizes key quantitative data and specifications for Cy3 dye and its application in Northern blotting probes.
| Parameter | Value / Recommendation | Notes |
| Cy3 Dye Properties | ||
| Excitation Maximum | ~550-554 nm[4] | Compatible with 532 nm laser lines. |
| Emission Maximum | ~568-570 nm[4][7] | Detected as a bright orange fluorescence. |
| Oligonucleotide Probe Design | ||
| Probe Type | DNA oligonucleotide | DNA probes are stable and effective for Northern hybridization.[3] |
| Probe Length | ~22-50 nucleotides | For miRNA targets, a full-length reverse complement is often used.[1] |
| Specificity | Unique sequence to target RNA | Avoid repetitive elements and regions of high homology to other RNAs.[8] |
| Labeling Reaction | ||
| Labeling Chemistry | Amine-reactive NHS Ester[4] | Requires an oligonucleotide synthesized with a primary amine modification. |
| Reaction pH | 8.3 - 8.5[6] | Critical for efficient conjugation of the NHS ester to the primary amine. |
| Molar Excess of Dye | 5-10 fold molar excess | This is a starting point and may require optimization.[6] |
| Hybridization | ||
| Probe Concentration | ~10 pmol in 10 mL solution[1] | This is a typical starting concentration for overnight hybridization. |
| Hybridization Temperature | ~20 °C below probe Tₘ[1] | Can also be performed empirically at 42-45°C.[9] |
| Detection | ||
| Detection Limit | ~0.05 femtomoles (fmol)[3] | Sensitivity is comparable to other non-radioactive methods. |
Experimental Protocols
Probe Design and Synthesis
-
Design : Design a DNA oligonucleotide probe that is the reverse complement of the target RNA sequence. For mRNA, select a unique region, preferably in the 3' UTR, to avoid cross-hybridization with other gene family members.[8] Probes are typically 22-50 nucleotides in length.
-
Synthesis : Order the oligonucleotide with a primary amine modification (e.g., Amino Modifier C6) at the 5' or 3' end. This amine group is essential for the subsequent labeling reaction.[5]
-
Purification : It is highly recommended to use HPLC-purified oligonucleotides to ensure that the majority of the starting material is full-length and contains the amine modification.
Protocol: Cy3 Labeling of Amino-Modified Oligonucleotides
This protocol is based on the reaction of a Cy3 NHS ester with an amino-modified oligonucleotide.[6]
Materials:
-
Amino-modified DNA oligonucleotide probe (100 µM in nuclease-free water)
-
Cy3 NHS ester (e.g., Lumiprobe, Cyanine3 NHS ester)[10]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[6]
-
Nuclease-free water
Procedure:
-
Prepare the Dye : Briefly centrifuge the vial of Cy3 NHS ester to collect the powder at the bottom. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMF or DMSO. This solution can be stored at -20°C for 1-2 months.[6]
-
Set up the Reaction : In a microcentrifuge tube, combine the following components. The reaction is typically performed at a scale of 1-10 nmoles of oligonucleotide.
-
1 nmol Amino-modified Oligo (e.g., 10 µL of 100 µM solution)
-
10 µL of 0.1 M Labeling Buffer (pH 8.3)
-
1 µL of 10 mM Cy3 NHS ester (provides a 10-fold molar excess)
-
Adjust the total volume to ~20-50 µL with nuclease-free water if necessary.
-
-
Incubate : Vortex the reaction mixture thoroughly and incubate in the dark at room temperature for 2-4 hours, or overnight.[11]
-
Stop the Reaction : The reaction will stop upon initiation of the purification step.
Protocol: Purification of the Cy3-Labeled Probe
It is critical to remove unconjugated Cy3 dye, as it can cause high background fluorescence.[12] Size-exclusion spin columns are a rapid and effective method for this purification.[12]
Materials:
-
Size-Exclusion Spin Column (e.g., Sephadex G-25)
-
Nuclease-free water or TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0)
-
Microcentrifuge tubes
Procedure:
-
Prepare the Column : Invert the spin column several times to resuspend the gel matrix. Remove the top cap, then snap off the bottom tip. Place the column in a collection tube.
-
Remove Storage Buffer : Centrifuge the column for 2 minutes at 1,000 x g to remove the storage buffer.[12] Discard the flow-through.
-
Equilibrate the Column : Place the column in a new collection tube. Add 400-500 µL of nuclease-free water or TE buffer. Centrifuge for 2 minutes at 1,000 x g. Discard the flow-through and repeat this equilibration step at least once.[12]
-
Load the Sample : Place the column in a clean, new collection tube. Carefully apply the entire labeling reaction mixture (~20-50 µL) to the center of the gel bed.
-
Elute the Probe : Centrifuge the column for 2 minutes at 1,000 x g.[12] The purified Cy3-labeled probe will be in the collection tube. The smaller, unconjugated Cy3 dye molecules will be retained in the column resin.[12]
Protocol: Quantification of the Cy3-Labeled Probe
-
Spectrophotometry : Measure the absorbance of the purified probe solution using a spectrophotometer (e.g., NanoDrop).
-
Measure Absorbance : Record the absorbance at 260 nm (for nucleic acid) and ~552 nm (for Cy3).
-
Calculate Concentration :
-
The concentration of the oligonucleotide (in µM) can be calculated using its extinction coefficient at 260 nm (ε₂₆₀) and the Beer-Lambert law (A = εcl).
-
Note: The Cy3 dye also absorbs at 260 nm. For a precise calculation of the nucleic acid concentration, a correction factor must be applied: A₂₆₀ (corrected) = A₂₆₀ (measured) - (A₅₅₂ (measured) × CF₂₆₀) The correction factor (CF₂₆₀) for Cy3 is typically ~0.08.
-
-
Assess Labeling Efficiency (Optional) : The degree of labeling (DOL) can be calculated as the molar ratio of the dye to the oligonucleotide. DOL = (A₅₅₂ × ε₂₆₀) / (A₂₆₀(corrected) × ε₅₅₂) Where ε₅₅₂ for Cy3 is ~150,000 L·mol⁻¹·cm⁻¹.
Protocol: Northern Blot Hybridization and Detection
This is a generalized protocol; buffer compositions and temperatures may require optimization.
Materials:
-
Nylon membrane with crosslinked RNA
-
Hybridization oven and tubes
-
Pre-hybridization/Hybridization Buffer (e.g., ExpressHyb™ Hybridization Solution)
-
Wash Buffers (e.g., SSC-based buffers of varying stringency)[1]
-
Fluorescence imaging system
Procedure:
-
Pre-hybridization : Place the membrane in a hybridization tube with 10-15 mL of hybridization buffer. Incubate with rotation at the calculated hybridization temperature (e.g., 42°C) for at least 30 minutes to block non-specific binding sites.[1]
-
Hybridization : Remove the pre-hybridization solution. Add fresh, pre-warmed hybridization buffer containing the denatured Cy3-labeled probe (e.g., 10 pmoles of probe in 10 mL of buffer).[1] To denature the probe, heat it at 95°C for 5 minutes and immediately chill on ice before adding to the buffer.
-
Incubate : Hybridize overnight at the appropriate temperature with rotation.[1]
-
Washing :
-
Low Stringency Wash : Perform two washes with a low stringency buffer (e.g., 2x SSC, 0.1% SDS) for 10-15 minutes each at room temperature.[1]
-
High Stringency Wash : Perform one to two washes with a high stringency buffer (e.g., 0.1x SSC, 0.1% SDS) for 15 minutes each at the hybridization temperature or slightly higher to remove non-specifically bound probe.[1]
-
-
Detection : Briefly dry the membrane. Image the membrane using a fluorescence scanner equipped with the appropriate filters for Cy3 detection (excitation ~552 nm, emission ~568 nm).
Mandatory Visualizations
Caption: Overall workflow for preparing and using Cy3-labeled probes in Northern blotting.
Caption: Reaction scheme for labeling an amino-modified oligonucleotide with Cy3-NHS ester.
References
- 1. Northern Blot with IR Fluorescent Probes: Strategies for Probe Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Near-infrared fluorescent northern blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cy3, Cyanine Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 5. Cyanine Dye Oligo Labeling - Bio-Synthesis, Inc. [biosyn.com]
- 6. interchim.fr [interchim.fr]
- 7. genelink.com [genelink.com]
- 8. researchgate.net [researchgate.net]
- 9. cell.byu.edu [cell.byu.edu]
- 10. lumiprobe.com [lumiprobe.com]
- 11. FISH probe labeling [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Cyanine Dye 3 (Cy3) Photobleaching in Confocal Microscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize photobleaching of Cyanine dye 3 (Cy3) during confocal microscopy.
Troubleshooting Guide: Reducing Cy3 Photobleaching
Rapid photobleaching of your Cy3 signal can compromise data quality. This guide provides a step-by-step approach to identify and resolve common issues.
Problem: My Cy3 fluorescence signal is fading too quickly during image acquisition.
**dot
Caption: Troubleshooting workflow for addressing rapid Cy3 photobleaching.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is Cy3 susceptible to it?
A1: Photobleaching is the irreversible destruction of a fluorophore's chemical structure due to light exposure, leading to a loss of its ability to fluoresce.[1][2] The process is often mediated by reactive oxygen species (ROS) that are generated when the fluorophore in its excited state interacts with molecular oxygen.[1][3] Cy3, like many cyanine dyes, is prone to photobleaching, especially under the intense illumination of a confocal laser.[4] The photobleaching of Cy3 is influenced by factors such as laser intensity, oxygen concentration, temperature, and the rigidity of its environment.[5]
Q2: How can I optimize my confocal microscope settings to reduce Cy3 photobleaching?
A2: Optimizing imaging parameters is a critical first step. Here are key adjustments you can make:
-
Reduce Laser Power: Use the lowest laser intensity that provides a sufficient signal-to-noise ratio.[1][6]
-
Decrease Exposure Time: Minimize the duration the sample is illuminated.[1]
-
Increase Scan Speed: Faster scanning reduces the dwell time of the laser on any single point.[6]
-
Use Neutral Density Filters: These filters reduce illumination intensity without changing the light's spectral properties.[1]
-
Employ Sensitive Detectors: High-sensitivity cameras or photomultiplier tubes (PMTs) can detect weaker signals, allowing for lower laser power.[1]
-
Utilize Line Averaging: Instead of a single slow scan, use multiple faster scans and average the results to improve the signal-to-noise ratio while reducing photobleaching.[6]
Q3: What are antifade reagents and how do they work?
A3: Antifade reagents are chemical compounds added to the mounting medium to protect fluorophores from photobleaching.[1] They primarily work by scavenging reactive oxygen species (ROS) that are a major cause of photodamage. Popular antifade reagents include ProLong Gold, VECTASHIELD, and DABCO.[1] Some antifade agents, like Trolox, a vitamin E derivative, work through a dual mechanism of triplet state quenching and scavenging of resulting radicals.
Q4: Which commercial antifade reagents are recommended for Cy3?
A4: Several commercial antifade mountants are effective at protecting Cy3. The choice may depend on whether you are imaging fixed or live cells.
| Antifade Reagent | Suitability for Cy3 | Key Features |
| ProLong Gold/Diamond | High | Provides excellent photobleaching protection for a wide range of dyes, including Cy3.[7][8] |
| VECTASHIELD | Moderate to High | A widely used antifade, though some reports suggest potential negative interactions with certain cyanine dyes.[9][10] |
| SlowFade Gold/Diamond | High | Offers good photostability for many dyes, including Cy3.[8] |
| ProLong Live | High (for live cells) | Specifically designed to inhibit photobleaching in live-cell imaging with minimal toxicity.[7] |
Q5: Can I prepare my own antifade mounting medium?
A5: Yes, you can prepare your own antifade solutions. A common recipe involves n-propyl gallate (NPG).
Protocol: N-Propyl Gallate (NPG) Antifade Mounting Medium
-
Prepare a 10X Phosphate Buffered Saline (PBS) solution.
-
Prepare a 20% (w/v) stock solution of NPG in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). NPG has poor solubility in aqueous solutions.
-
In a separate container, mix 1 part of 10X PBS with 9 parts of glycerol.
-
While stirring vigorously, slowly add 0.1 parts of the 20% NPG stock solution to the glycerol/PBS mixture.
-
(Optional) Adjust the pH to approximately 8.0-9.0.
-
Store the final mounting medium in the dark at -20°C.[3]
Q6: How does the sample's environment affect Cy3 photostability?
A6: The local environment plays a significant role. The primary factor is the presence of molecular oxygen.[5] Reducing the oxygen concentration in the sample can significantly decrease the rate of photobleaching.[2][11] This can be achieved by:
-
Using Oxygen Scavenging Systems: These are enzymatic systems (e.g., glucose oxidase and catalase) added to the imaging buffer to remove dissolved oxygen.[1][12]
-
Imaging in Sealed Chambers: Using sealed chambers with a controlled, low-oxygen atmosphere can also be effective.[1]
**dot
Caption: The photobleaching pathway of Cy3 and the role of antifade reagents.
Q7: Are there more photostable alternatives to Cy3?
A7: Yes. If photobleaching of Cy3 remains a significant issue despite optimization, consider using more photostable fluorophores. Dyes from the Alexa Fluor family, for example, are known for their enhanced photostability compared to traditional cyanine dyes.[1] For instance, Alexa Fluor 555 has similar spectral properties to Cy3 but generally exhibits greater photostability.
References
- 1. keyence.com [keyence.com]
- 2. users.path.ox.ac.uk [users.path.ox.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. luminwaves.com [luminwaves.com]
- 5. Identification of a thermally activated process in the Cy3 photobleaching mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 8. SlowFade Antifade Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Simple buffers for 3D STORM microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bidc.ucsf.edu [bidc.ucsf.edu]
- 11. Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photoswitching Mechanism of Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting High Background Fluorescence in Cyanine Dye 3 (Cy3) Staining
Welcome to the technical support center for Cyanine dye 3 (Cy3) staining. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for high background fluorescence, ensuring clarity and precision in your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background fluorescence in immunofluorescence experiments?
High background fluorescence can obscure specific signals, making data interpretation difficult. The primary causes include:
-
Antibody Concentration: Using primary or secondary antibodies at concentrations that are too high is a frequent cause of non-specific binding.[1][2]
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites can cause antibodies to adhere to unintended targets.[1][2]
-
Inadequate Washing: Insufficient washing may not remove all unbound antibodies.[2][3]
-
Sample Autofluorescence: Some cells and tissues naturally fluoresce, a phenomenon known as autofluorescence, which can be mistaken for specific staining.[1][4]
-
Non-Specific Binding of the Dye: The Cy3 dye itself can non-specifically adhere to cellular components, particularly in fixed and permeabilized cells, due to hydrophobic and electrostatic interactions.[5]
-
Drying of the Sample: Allowing the specimen to dry out at any stage of the staining process can cause non-specific antibody binding and high background.[1]
-
Cross-reactivity of Secondary Antibodies: The secondary antibody may cross-react with endogenous immunoglobulins in the tissue sample.[1][6]
Q2: How can I determine if the high background is due to autofluorescence?
To check for autofluorescence, examine an unstained sample under the microscope using the same filter sets as your stained samples.[4][6] If you observe significant fluorescence, it is likely contributing to your high background.
Q3: Can the Cy3 dye itself contribute to high background?
Yes, highly charged fluorescent dyes can contribute to non-specific binding.[6] Additionally, at high concentrations, cyanine dyes like Cy3 can form aggregates, which may lead to self-quenching and altered fluorescence properties.[7][8] It is also important to use fresh, high-quality dye conjugates and store them properly, protected from light.[4]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving the root cause of high background fluorescence in your Cy3 staining experiments.
Guide 1: Antibody-Related Issues
High antibody concentrations are a leading cause of high background.[9] Optimizing the dilution of both primary and secondary antibodies is a critical first step.
Recommended Action:
-
Titrate Your Antibodies: Perform a dilution series for both your primary and secondary antibodies to find the optimal concentration that provides the best signal-to-noise ratio.[1]
-
Run Controls:
-
Secondary Antibody Only Control: Stain a sample with only the secondary antibody. If staining is observed, it indicates non-specific binding of the secondary antibody.[9]
-
Isotype Control: Use an isotype control antibody to ensure the observed staining is not due to non-specific interactions of the primary antibody.[4]
-
Troubleshooting Workflow for Antibody Issues
Caption: Workflow for troubleshooting antibody-related high background.
| Parameter | Recommended Starting Range | Notes |
| Primary Antibody Dilution | 1:50 to 1:2000 | Titration is essential. Start with the manufacturer's recommendation and test a 5-point serial dilution.[1] |
| Secondary Antibody Concentration | ~1 µg/mL | Typically used at this concentration for cell staining.[6] |
Guide 2: Protocol and Buffer Optimization
Your staining protocol, including blocking, washing, and incubation steps, plays a crucial role in managing background fluorescence.
Recommended Action:
-
Optimize Blocking: Insufficient blocking can lead to non-specific antibody binding.[10] Increase the blocking time or try a different blocking agent.[1]
-
Improve Washing Steps: Inadequate washing fails to remove unbound antibodies.[1] Increase the number and duration of wash steps.[11] Adding a mild detergent to the wash buffer can also help.[5]
-
Check Incubation Conditions: Optimize incubation times and temperatures. Longer incubations may increase signal but can also contribute to higher background.[5]
| Step | Recommendation | Rationale |
| Blocking | 1 hour at room temperature or overnight at 4°C. | Blocks non-specific binding sites.[12] |
| Use 5% normal serum from the secondary antibody host species or 1-5% BSA.[13] | Serum contains antibodies that bind to non-specific sites.[9] | |
| Washing | 3-4 washes, 5 minutes each. | To remove unbound primary and secondary antibodies.[11] |
| Use PBS or TBS with a mild detergent (e.g., 0.05% Tween-20).[5] | Detergent helps to reduce non-specific interactions. | |
| Incubation | 30-60 minutes at room temperature or overnight at 4°C.[5] | Lower temperatures can reduce non-specific binding but may slow the reaction rate.[5] |
Guide 3: Managing Autofluorescence
Autofluorescence is inherent fluorescence from the biological sample itself, often caused by molecules like collagen, elastin, and lipofuscin, or induced by aldehyde fixation.[14][15]
Recommended Action:
-
Choose the Right Fluorophore: If possible, use fluorophores that emit in the far-red spectrum, as autofluorescence is less pronounced at these longer wavelengths.[16][17]
-
Use Quenching Agents: Commercial autofluorescence quenching reagents can be applied to the sample to reduce background.[14] Agents like Sudan Black B can also be used, though they may not be effective for all types of autofluorescence.[14]
-
Optimize Fixation: Aldehyde fixatives can increase autofluorescence.[15] Reduce fixation time or consider switching to an organic solvent fixative like chilled methanol or ethanol.[16][18]
Logical Relationship of Autofluorescence Causes and Solutions
Caption: Causes of autofluorescence and corresponding mitigation strategies.
Detailed Experimental Protocols
Protocol 1: Antibody Titration
This protocol helps determine the optimal antibody concentration to maximize the signal-to-noise ratio.
Materials:
-
Your prepared samples (cells on coverslips or tissue sections)
-
Primary antibody
-
Secondary antibody
-
Blocking buffer (e.g., 5% Normal Goat Serum in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Antifade mounting medium
Methodology:
-
Prepare a series of dilutions for your primary antibody (e.g., 1:50, 1:100, 1:200, 1:500, 1:1000) in blocking buffer.
-
Follow your standard staining protocol up to the primary antibody incubation step.
-
Apply each dilution of the primary antibody to a separate sample.
-
Include a negative control sample with no primary antibody to assess secondary antibody background.[1]
-
Incubate as per your standard protocol.
-
Wash all samples thoroughly with wash buffer.
-
Apply the secondary antibody at a constant, recommended concentration to all samples.
-
Complete the remaining steps of your staining protocol.
-
Mount the coverslips using an antifade mounting medium.
-
Image all samples using the exact same microscope settings (e.g., laser power, gain, exposure time).[1]
-
Analyze the images to identify the dilution that provides the brightest specific signal with the lowest background.
Protocol 2: Standard Immunofluorescence Staining with Enhanced Blocking and Washing
This protocol incorporates optimized steps to minimize background fluorescence.
Methodology:
-
Sample Preparation: Prepare, fix, and permeabilize your cells or tissue sections as required for your target antigen.
-
Blocking:
-
Wash samples three times with PBS for 5 minutes each.
-
Incubate samples in blocking buffer (e.g., 5% normal serum from the secondary antibody's host species and 0.1% Triton X-100 in PBS) for at least 1 hour at room temperature.[13]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration (determined via titration) in the blocking buffer.
-
Incubate the samples, for example, overnight at 4°C.
-
-
Washing:
-
Wash the samples four times with wash buffer (PBS + 0.05% Tween-20) for 5-10 minutes each on a shaker.
-
-
Secondary Antibody Incubation:
-
Dilute the Cy3-conjugated secondary antibody to its optimal concentration in the blocking buffer.
-
Incubate the samples for 1 hour at room temperature, protected from light.
-
-
Final Washes:
-
Wash the samples four times with wash buffer for 5-10 minutes each, protected from light.
-
Perform a final rinse with PBS to remove any residual detergent.
-
-
Mounting:
-
Mount the coverslip with an antifade mounting medium.
-
Seal the edges with nail polish and store slides in the dark at 4°C until imaging.[10]
-
General Staining and Troubleshooting Workflow
Caption: Overview of the immunofluorescence workflow with key troubleshooting checkpoints.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. biotium.com [biotium.com]
- 7. researchgate.net [researchgate.net]
- 8. Proximity-induced H-aggregation of cyanine dyes on DNA-duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. hycultbiotech.com [hycultbiotech.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 16. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 17. oraclebio.com [oraclebio.com]
- 18. southernbiotech.com [southernbiotech.com]
Technical Support Center: Optimizing Cyanine 3 (Cy3) Dye-to-Protein Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the dye-to-protein ratio for Cyanine 3 (Cy3) conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal dye-to-protein molar ratio for Cy3 conjugation?
A common starting point for Cy3 conjugation is a 10:1 molar ratio of dye to protein.[1][2][3] However, the ideal ratio can vary significantly depending on the specific protein and the desired degree of labeling (DOL). It is highly recommended to perform a series of labeling reactions with varying molar ratios (e.g., 5:1, 10:1, 15:1, 20:1) to empirically determine the optimal conditions for your experiment.[4]
Q2: What is the ideal pH for the conjugation reaction?
The reaction between Cy3 NHS ester and primary amines on the protein is highly pH-dependent. The optimal pH range is typically 8.2-8.5.[5][6] A lower pH will result in the protonation of the amino groups, making them less reactive. Conversely, a pH higher than optimal can lead to the rapid hydrolysis of the NHS ester, reducing the labeling efficiency.[7]
Q3: What type of buffer should I use for the conjugation reaction?
It is crucial to use an amine-free buffer, such as Phosphate-Buffered Saline (PBS), HEPES, or MES.[5] Buffers containing primary amines, like Tris or glycine, will compete with the protein for reaction with the Cy3 dye, significantly lowering the labeling efficiency.[2][6]
Q4: How can I determine the Degree of Labeling (DOL)?
The Degree of Labeling (DOL), or the average number of dye molecules per protein molecule, can be determined spectrophotometrically. This involves measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of Cy3 (approximately 550 nm). A correction factor is necessary to account for the dye's absorbance at 280 nm.[5][8][9]
The formula to calculate the DOL is:
DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye)
Where:
-
A_max = Absorbance of the conjugate at the maximum wavelength of Cy3.
-
A_280 = Absorbance of the conjugate at 280 nm.
-
ε_protein = Molar extinction coefficient of the protein at 280 nm.
-
ε_dye = Molar extinction coefficient of Cy3 at its maximum absorbance.
-
CF = Correction factor (A_280 of the dye / A_max of the dye).[10]
Q5: How do I remove unreacted Cy3 dye after the conjugation reaction?
Unreacted dye can be removed using size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or spin concentrators.[5][][12][13] It is essential to completely remove the free dye for accurate DOL determination and to prevent interference in downstream applications.[9]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Fluorescent Signal | Inefficient Conjugation: The covalent bond between the Cy3 dye and the protein did not form efficiently. | - Verify pH: Ensure the reaction buffer is within the optimal pH range of 8.2-8.5.[5] - Check Protein Concentration: The protein concentration should ideally be between 2-10 mg/mL.[2][3][14] Low concentrations can decrease labeling efficiency.[5][6] - Use Fresh Dye: Cy3 NHS ester is sensitive to moisture and can hydrolyze. Use a fresh vial or a freshly prepared stock solution in anhydrous DMSO or DMF.[6] - Amine-Free Buffer: Confirm that the buffer does not contain primary amines like Tris or glycine.[2][6] |
| Protein-Related Issues: The protein itself may be the issue. | - Protein Purity: Ensure the protein sample is free of impurities that could interfere with the reaction.[6] - Accessible Amines: The protein may have a limited number of accessible primary amines on its surface. Consider a different labeling strategy if this is the case. | |
| Over-labeling (Protein Precipitation or Fluorescence Quenching) | Excessive Dye-to-Protein Ratio: Using too much dye can lead to protein aggregation and self-quenching of the fluorophores.[1][9] | - Reduce Molar Ratio: Decrease the molar ratio of Cy3 to protein in the reaction.[5] - Decrease Reaction Time: Shorten the incubation time of the conjugation reaction.[5] - Optimize Protein Concentration: Increasing the protein concentration can sometimes help prevent over-labeling.[5] |
| Unexpected Bands on SDS-PAGE | Presence of Free Dye: An additional band at a very low molecular weight indicates residual free dye. | - Repeat Purification: Perform another round of purification using gel filtration, dialysis, or a spin concentrator to remove the remaining free dye.[5] |
| Protein Aggregation: High molecular weight smears or bands at the top of the gel can indicate protein aggregation. | - Optimize Labeling: This is often a result of over-labeling. Refer to the troubleshooting steps for over-labeling. |
Experimental Protocols
General Protocol for Cy3 Conjugation to a Protein
This protocol is a starting point and should be optimized for your specific protein.
Materials:
-
Protein of interest (2-10 mg/mL in amine-free buffer like PBS, pH 7.4)
-
Cy3 NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate (pH 8.3-8.5)
-
Purification column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Protein Preparation: Ensure your protein is in an amine-free buffer. If necessary, perform a buffer exchange. The recommended protein concentration is 2-10 mg/mL.[2][3][14]
-
pH Adjustment: Adjust the pH of the protein solution to 8.2-8.5 using 1 M sodium bicarbonate.[5]
-
Dye Preparation: Immediately before use, dissolve the Cy3 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[6][14]
-
Conjugation Reaction:
-
Calculate the required volume of Cy3 stock solution to achieve the desired dye-to-protein molar ratio (a 10:1 ratio is a good starting point).[2][3]
-
Slowly add the Cy3 stock solution to the protein solution while gently vortexing.[14]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[14]
-
-
Purification:
-
Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[5]
-
Collect the fractions containing the labeled protein, which is typically the first colored band to elute.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm and ~550 nm.
-
Calculate the protein concentration and the DOL using the formulas provided in the FAQ section.
-
Data Presentation
Table 1: Recommended Reaction Conditions for Cy3 NHS Ester Conjugation
| Parameter | Recommended Range/Value | Rationale |
| pH | 8.2 - 8.5 | Optimal for the reaction of NHS esters with primary amines.[5][7] |
| Buffer | Amine-free (e.g., PBS, HEPES, MES) | Avoids competition with the protein for the dye.[5][6] |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations improve labeling efficiency.[2][5][14] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 (start with 10:1) | The optimal ratio is protein-dependent and should be determined empirically.[1][2][4] |
| Reaction Time | 1 hour | Sufficient for most labeling reactions at room temperature.[14] |
| Temperature | Room Temperature | Convenient and generally effective.[14] |
Table 2: Spectroscopic Properties for DOL Calculation
| Parameter | Cy3 Dye |
| Maximum Absorbance (λ_max) | ~550 nm |
| Molar Extinction Coefficient (ε_dye) at λ_max | ~150,000 M⁻¹cm⁻¹ |
| Correction Factor (CF) at 280 nm | ~0.08 |
Note: These are approximate values. Refer to the manufacturer's specifications for the exact values for your specific Cy3 dye.
Visualizations
Caption: Workflow for optimizing the Cy3 dye-to-protein ratio.
Caption: Troubleshooting logic for low signal in Cy3 conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. assaygenie.com [assaygenie.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 12. Purification and concentration of dye-protein conjugates by gel filtration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. genecopoeia.com [genecopoeia.com]
Technical Support Center: Optimizing Cyanine 3 (Cy3) Signal-to-Noise Ratio
Welcome to the technical support center for Cyanine 3 (Cy3) dye. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental outcomes. Here, you will find actionable strategies to improve the signal-to-noise ratio of your Cy3 experiments, detailed experimental protocols, and comparative data to inform your choices.
Troubleshooting Guide
This section addresses common issues encountered during experiments with Cy3, offering potential causes and solutions in a direct question-and-answer format.
Question: Why is my Cy3 signal weak or absent?
A faint or non-existent signal can stem from several factors, ranging from inefficient labeling to suboptimal imaging conditions.[1][2]
-
Inefficient Conjugation: The covalent bond between Cy3 and your molecule of interest may not have formed efficiently.[1]
-
Protein-Related Issues: The concentration, purity, or folding of your target protein can negatively impact labeling.[1]
-
Suboptimal Imaging Setup: Incorrect microscope filters or settings can fail to capture the emitted fluorescence.[1]
-
Photobleaching: The fluorophore may have been irreversibly damaged by excessive exposure to excitation light.[1][3]
-
Low Target Abundance: The concentration of the target molecule in your sample may be too low for detection.[2]
Question: How can I reduce high background fluorescence in my Cy3 experiments?
High background can obscure your signal and significantly reduce the sensitivity of your assay.[2]
-
Non-Specific Binding: The Cy3-labeled probe may be binding to off-target sites.[2][4]
-
Autofluorescence: The sample itself (cells, tissue) may be emitting natural fluorescence that overlaps with the Cy3 signal.[2]
-
Unbound Fluorophores: Residual, unconjugated Cy3 dye in the solution can contribute to background noise.[5]
-
Contaminated Reagents or Labware: Buffers, solutions, or containers may be contaminated with fluorescent substances.[2]
Question: My Cy3 signal is fading quickly during imaging. How can I prevent this?
Rapid signal loss is a classic sign of photobleaching, the light-induced destruction of the fluorophore.[3]
-
Excessive Light Exposure: Prolonged exposure to high-intensity excitation light is the primary cause of photobleaching.[3]
-
Presence of Oxygen: Molecular oxygen in the imaging medium can accelerate photobleaching.[3]
-
Suboptimal Mounting Medium: The mounting medium may lack antifade reagents.[2]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties and handling of Cy3 dye.
Question: What are the optimal excitation and emission wavelengths for Cy3?
Cy3 has an excitation maximum at approximately 555 nm and an emission maximum at around 569 nm.[6] For optimal detection, use a 532 nm or 555 nm laser for excitation and a TRITC or Cy3 specific filter set.[6]
Question: What is the ideal pH for Cy3 labeling and fluorescence?
For efficient NHS ester-based labeling of primary amines, a reaction buffer with a pH between 8.3 and 8.5 is recommended.[6][7] Cy3's fluorescence is stable over a wide pH range, from approximately pH 4 to 10.[6]
Question: How can I determine the degree of labeling (DOL) for my Cy3 conjugate?
The DOL, which is the molar ratio of dye to protein, can be calculated using the Beer-Lambert law by measuring the absorbance of the conjugate at 280 nm (for the protein) and 550 nm (for Cy3).[1]
Question: Can I use Cy3 for multicolor imaging?
Yes, Cy3 is compatible with other fluorophores for multicolor experiments. It is commonly used in combination with dyes like FITC and Cy5.[6]
Experimental Protocols
Here are detailed methodologies for key experiments to improve your Cy3 signal-to-noise ratio.
Protocol 1: Reducing Non-Specific Binding
This protocol outlines steps to minimize background signal arising from non-specific interactions.
-
Blocking: Before applying your Cy3-labeled probe, incubate your sample with a blocking buffer to saturate non-specific binding sites.[2][8] Common blocking agents include Bovine Serum Albumin (BSA) or serum from the same species as the secondary antibody.[9]
-
Optimize Probe Concentration: Perform a titration experiment to determine the lowest concentration of your Cy3-labeled probe that provides a strong, specific signal without excessive background.[9]
-
Washing: Increase the number and duration of wash steps after probe incubation to effectively remove unbound molecules.[2] Including a mild detergent like Tween-20 (0.05-0.2%) in the wash buffer can improve efficiency.[2]
-
Use of Additives in Buffer:
Protocol 2: Minimizing Photobleaching
This protocol provides strategies to protect your Cy3 signal from photobleaching during imaging.
-
Use Antifade Mounting Media: Mount your sample in a commercially available antifade reagent such as ProLong Gold or VECTASHIELD.[3][12] These reagents contain chemicals that scavenge free radicals and reduce photobleaching.
-
Minimize Light Exposure:
-
Oxygen Scavenging: For live-cell imaging, consider using an oxygen scavenging system in your imaging buffer, such as glucose oxidase/catalase.[3]
-
Choose Photostable Alternatives: If photobleaching remains a significant issue, consider using more photostable dyes like Alexa Fluor dyes for long-term imaging.[3]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for optimizing Cy3 experiments.
Table 1: Cy3 Spectral Properties and Recommended Settings
| Parameter | Value | Reference |
| Excitation Maximum | ~555 nm | [6] |
| Emission Maximum | ~569 nm | [6] |
| Recommended Laser Line | 532 nm or 555 nm | [6] |
| Recommended Filter Set | TRITC / Cy3 | [6] |
Table 2: Recommended Buffer Conditions for Cy3 Labeling and Imaging
| Condition | Recommended Range | Purpose | Reference |
| Labeling Reaction pH | 8.3 - 8.5 | Optimal for NHS ester conjugation | [6][7] |
| Imaging Buffer pH | 4 - 10 | Stable fluorescence range for Cy3 | [6] |
| Tween-20 in Wash Buffer | 0.05% - 0.2% | Reduce non-specific binding | [2] |
| NaCl in Running Buffer | up to 500 mM | Reduce electrostatic interactions | [10][11] |
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting and optimizing your Cy3 experiments.
Caption: Troubleshooting workflow for low Cy3 signal-to-noise ratio.
Caption: Key strategies to reduce non-specific binding of Cy3 probes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 4. Non-Specific Adsorption Reduction Methods in Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. biotium.com [biotium.com]
- 9. benchchem.com [benchchem.com]
- 10. Reducing Non-Specific Binding [reichertspr.com]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 12. emsdiasum.com [emsdiasum.com]
Technical Support Center: Preventing Cyanine Dye 3 (Cy3) Aggregation
Welcome to the technical support center for Cyanine Dye 3 (Cy3) labeling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent Cy3 aggregation, ensuring the quality and reliability of your experimental results.
Troubleshooting Guide
This section addresses common problems encountered during and after Cy3 labeling, providing direct solutions to get your experiments back on track.
Q1: My absorbance spectrum for a Cy3-labeled protein shows a "shoulder" or a new peak to the left of the main dye peak (around 512 nm). What is happening?
A1: This spectral distortion is a classic indicator of Cy3 dye aggregation. Cyanine dyes are known to stack on top of each other through π-orbital interactions, forming what are known as H-aggregates.[1] These aggregates have a characteristic blue-shifted (hypsochromic) peak in their absorption spectrum.[1] The intensity of this new peak often increases as the dyes are brought closer together, for instance, on the surface of a protein at a high degree of labeling.[1] This phenomenon signifies that the dye molecules are too close to one another, leading to undesirable changes in their photophysical properties.
Q2: The fluorescence intensity of my Cy3-labeled conjugate is much lower than expected, or it has decreased over time. Is this related to aggregation?
A2: Yes, this is a common consequence of aggregation. When Cy3 molecules form H-aggregates, they often exhibit significant fluorescence quenching.[2] This self-quenching occurs because the closely packed dye molecules create non-radiative decay pathways for the excited state energy, meaning the energy is dissipated as heat rather than emitted as fluorescent light. Over-labeling is a primary cause of this issue.[2]
Q3: My Cy3-labeled protein has precipitated out of solution, either during the reaction or in storage. What should I do?
A3: Precipitation is an extreme manifestation of aggregation, often driven by the increased hydrophobicity of the protein surface after labeling with multiple dye molecules.[3]
Immediate Actions:
-
Solubilization Attempt: Try to gently redissolve the precipitate by adding stabilizing agents to a small aliquot. Common additives include L-arginine, glycerol, or a low concentration of a non-ionic detergent (see Table 2 for details).
-
Purification: If solubilization is successful, immediately purify the sample using Size Exclusion Chromatography (SEC) to remove remaining aggregates and exchange the conjugate into a more stable storage buffer.
Preventative Measures for Future Experiments:
-
Reduce Dye-to-Protein Ratio: This is the most critical factor. Perform a titration to find the optimal, lower dye-to-protein molar ratio that provides sufficient signal without causing precipitation.[3]
-
Optimize Buffer Conditions: Ensure the pH of your reaction and storage buffers is 1-2 units away from the protein's isoelectric point (pI) to maintain surface charge and solubility.[3] Adjusting ionic strength can also help.[3]
-
Control Reaction Temperature: Perform the labeling reaction at a lower temperature (e.g., 4°C) to minimize the risk of protein unfolding, which can expose hydrophobic patches and promote aggregation.[3]
Q4: How can I systematically troubleshoot and solve Cy3 aggregation in my labeling reaction?
A4: A systematic approach is key to identifying and resolving the root cause of aggregation. The following workflow provides a step-by-step guide to troubleshooting.
Caption: A logical workflow for diagnosing and fixing Cy3 aggregation issues.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the causes and prevention of Cy3 aggregation.
Q1: What are the primary factors that promote Cy3 aggregation during labeling?
A1: Several factors contribute to Cy3 aggregation. Understanding them is the first step toward prevention.
Caption: Factors leading to Cy3 aggregation and key points of intervention.
Q2: What is a safe Degree of Labeling (DOL) to aim for to avoid aggregation?
A2: The optimal DOL is highly dependent on the specific protein and its intended application.[2] However, over-labeling is a consistent cause of aggregation and fluorescence quenching.[2] A general guideline is to start with a lower dye-to-protein molar ratio in the reaction and perform a titration to find the best balance between signal intensity and conjugate stability.
| Molecule Type | Target Degree of Labeling (DOL) | Recommended Starting Molar Ratio (Dye:Protein) | Notes |
| IgG Antibody (~150 kDa) | 2 - 6 | 5:1 to 15:1 | Exceeding a DOL of 8 often leads to quenching and aggregation. |
| Smaller Proteins (20-70 kDa) | 1 - 3 | 3:1 to 10:1 | Smaller proteins have less surface area; lower DOL is critical. |
| Oligonucleotides | 1 - 2 | 5:1 to 20:1 | Proximity of dyes on the DNA backbone can easily cause aggregation.[1] |
Q3: What additives can I include in my buffers to prevent or reverse Cy3 aggregation?
A3: Several chemical additives can be used in reaction or storage buffers to maintain the solubility and stability of the labeled conjugate.[3] They work by various mechanisms, such as reducing hydrophobic interactions or preventing protein-protein contact.
| Additive | Typical Working Concentration | Mechanism of Action | Reference |
| L-Arginine | 50 - 500 mM | Suppresses aggregation by interacting with charged and hydrophobic patches on the protein surface. | [3] |
| Glycerol | 5% - 20% (v/v) | Acts as a stabilizer by promoting a more compact and stable protein conformation. Also serves as a cryoprotectant. | [3] |
| Sucrose | 5% - 10% (w/v) | Similar to glycerol, it is preferentially excluded from the protein surface, favoring stability. | [3] |
| Tween-20 / Triton X-100 | 0.01% - 0.1% (v/v) | Non-ionic detergents that can help solubilize proteins by disrupting hydrophobic interactions. Use with caution as they can interfere with some downstream assays. | |
| DMSO | <10% (v/v) | While used to dissolve the dye, limiting its concentration in the final reaction is crucial as excess organic solvent can cause aggregation. | [4] |
Experimental Protocols
General Protocol for Antibody Labeling with Cy3-NHS Ester with Aggregation Prevention
This protocol outlines a standard method for labeling an IgG antibody, incorporating steps to minimize aggregation.
Caption: Recommended workflow for Cy3 labeling with integrated purification.
1. Reagent Preparation:
-
Antibody Solution: Prepare the antibody at a concentration of 2-10 mg/mL in an amine-free buffer, such as 100 mM sodium bicarbonate, pH 8.3.[2][4] Buffers containing primary amines like Tris or glycine must be avoided as they will compete for reaction with the NHS ester.[4]
-
Cy3-NHS Ester Stock: Immediately before use, dissolve the Cy3-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[4] Do not store the dye in aqueous solutions.[5]
2. Labeling Reaction:
-
Calculate the volume of the Cy3 stock solution needed to achieve the desired molar ratio (e.g., a 10:1 dye-to-antibody ratio is a common starting point for an IgG).
-
Add the calculated volume of Cy3 stock solution to the antibody solution while gently stirring. Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v).[4]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[2]
3. Purification of the Conjugate:
-
Primary Method (Recommended): Use a size exclusion chromatography (SEC) column (e.g., Sephadex G-25) to separate the labeled antibody from the unreacted free dye.[2] This is the most effective method for also removing small aggregates.
-
Equilibrate the column with your desired storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide).
-
Apply the reaction mixture to the column.
-
The Cy3-labeled antibody will elute first as a colored band. The smaller, unreacted dye molecules will elute later in a separate colored band. Collect the fractions corresponding to the first band.
-
Alternative Method: Dialysis or the use of spin concentrators can also be used to remove free dye, but may be less effective at removing soluble aggregates.[2]
4. Characterization:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 550 nm (for Cy3).
-
Check the full spectrum from ~400 nm to 650 nm. A clean spectrum should show the protein peak at 280 nm and a symmetric dye peak around 550 nm. The absence of a significant shoulder around 512 nm indicates minimal aggregation.
-
Calculate the protein concentration and the Degree of Labeling (DOL) using the Beer-Lambert law with appropriate extinction coefficients and correction factors.
5. Storage:
-
Store the purified conjugate protected from light at 4°C for short-term use or in single-use aliquots at -20°C or -80°C for long-term storage.[2] Avoid repeated freeze-thaw cycles, which can induce aggregation.[2] If freezing, consider adding a cryoprotectant like glycerol to 10-20%.[3]
References
- 1. Proximity-induced H-aggregation of cyanine dyes on DNA-duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
effect of pH on the fluorescence stability of Cyanine dye 3 conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effect of pH on the fluorescence stability of Cyanine dye 3 (Cy3) conjugates.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving Cy3 conjugates.
| Issue | Possible Cause | Recommended Action |
| Weak or no fluorescence signal across all pH levels. | Suboptimal Labeling: Inefficient conjugation of Cy3 to the biomolecule. | - Ensure the pH of the labeling reaction is optimal (typically pH 8.5 ± 0.5 for NHS ester reactions)[1].- Verify the concentration and purity of your biomolecule and Cy3 dye.- Calculate the Degree of Labeling (DOL) to confirm successful conjugation. Over-labeling can lead to self-quenching[1]. |
| Incorrect Filter Sets: Using microscope filters that do not match the excitation and emission spectra of Cy3 (Excitation max ~555 nm, Emission max ~569 nm)[1]. | - Use a standard TRITC or Cy3 filter set for visualization[].- Confirm the specifications of your microscope's filters. | |
| Photobleaching: Excessive exposure to excitation light. | - Reduce laser power or exposure time.- Use an anti-fade mounting medium. | |
| Fluorescence intensity unexpectedly decreases at very low or high pH (e.g., < pH 4 or > pH 10). | Extreme pH Effects: While generally stable, extreme pH values can affect the chemical structure and performance of the dye and the conjugated biomolecule[3]. | - Whenever possible, maintain the experimental pH within the optimal range of 4 to 10 for Cy3[1][3].- If extreme pH is necessary for your experiment, perform a control experiment with free Cy3 dye to assess the direct effect of pH on its fluorescence. |
| Inconsistent fluorescence intensity between samples at the same pH. | Buffer Composition: Different buffer components can interact with the Cy3 conjugate, potentially affecting fluorescence. | - Maintain consistent buffer compositions across all samples.- Be aware that high concentrations of certain salts can influence dye-biomolecule interactions[4]. |
| Variability in Conjugate Stability: The stability of the biomolecule itself may be pH-dependent, indirectly affecting the fluorescence of the attached Cy3. | - Assess the stability of your specific biomolecule at the experimental pH. Changes in protein folding, for example, can alter the local environment of the dye. |
Frequently Asked Questions (FAQs)
Q1: Is the fluorescence of Cy3 conjugates sensitive to pH?
A1: The fluorescence intensity of Cy3 dye itself is largely insensitive to pH within a broad range, typically from pH 4 to 10.[1][3] Studies have shown that the fluorescence intensity of Cy3 remains nearly constant within this range, with variations of less than 5%.[5] This robustness makes Cy3 a reliable fluorophore for a variety of biological experiments where minor pH fluctuations may occur.
Q2: What is the optimal pH range for working with Cy3 conjugates?
A2: The optimal working pH range for maintaining stable fluorescence of Cy3 conjugates is between pH 4 and 10.[1][3] However, for the conjugation reaction itself, particularly when using NHS esters to label proteins or antibodies, a slightly alkaline pH of 8.5 ± 0.5 is recommended for efficient labeling of primary amines.[1]
Q3: Can the biomolecule conjugated to Cy3 affect its pH sensitivity?
A3: Yes. While Cy3 itself is pH-insensitive in its stable range, the microenvironment created by the conjugated biomolecule (e.g., protein, antibody, or oligonucleotide) can influence the dye's behavior. For instance, pH-induced conformational changes in a protein could alter the local environment of the Cy3 dye, potentially leading to changes in fluorescence intensity.[4]
Q4: My experiment requires a pH outside of the 4-10 range. Can I still use Cy3?
A4: While Cy3 is most stable between pH 4 and 10, it may still be functional outside this range, but its performance could be compromised.[3] It is highly recommended to perform a control experiment to characterize the fluorescence behavior of your specific Cy3 conjugate at the intended experimental pH. This will help you to correctly interpret your results.
Q5: How does the fluorescence of Cy3 compare to other dyes in terms of pH stability?
A5: Cy3 is known for its excellent pH stability compared to some other fluorescent dyes. For example, the fluorescence of fluorescein is highly pH-dependent and decreases significantly in acidic environments.[6][7] In contrast, Cy3 and other cyanine dyes like Cy5 maintain consistent fluorescence over a wider pH range, making them more suitable for applications where pH may vary.[5]
Quantitative Data Summary
The following table summarizes the pH stability of Cy3 fluorescence based on available data.
| pH Range | Relative Fluorescence Intensity | Stability | Reference |
| 3.5 - 8.3 | Remains nearly constant (within 5% variation) | High | [5] |
| 4 - 10 | Fairly resistant to changes | High | [1] |
| 5.8 - 9.0 | Fluorescence intensity is maximal and stable | High | [4] |
Experimental Protocols
Protocol for Assessing the pH Stability of a Cy3 Conjugate
This protocol outlines a method to determine the effect of pH on the fluorescence intensity of a specific Cy3-conjugated biomolecule.
1. Materials:
- Cy3-conjugated biomolecule of interest
- A series of buffers with varying pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and carbonate-bicarbonate buffer for pH 9-11)
- Fluorometer or fluorescence microplate reader
- Cuvettes or microplates suitable for fluorescence measurements
2. Procedure:
- Prepare a stock solution of your Cy3 conjugate in a suitable storage buffer (e.g., PBS pH 7.4).
- Determine the concentration of the Cy3 conjugate using spectrophotometry.
- For each pH value to be tested, dilute the Cy3 conjugate stock solution to a final, consistent working concentration in the corresponding buffer. A final concentration in the nanomolar range is typically suitable.
- Prepare a "blank" sample for each buffer, containing only the buffer without the Cy3 conjugate, to measure background fluorescence.
- Transfer the samples and blanks to the cuvettes or microplate wells.
- Set the fluorometer to the excitation and emission wavelengths for Cy3 (e.g., excitation at 550 nm and emission scan from 560 nm to 600 nm, or a fixed emission wavelength at the peak, ~570 nm).
- Measure the fluorescence intensity of each sample and its corresponding blank.
- Subtract the background fluorescence of the blank from the fluorescence intensity of the sample for each pH value.
- Normalize the fluorescence intensity data by setting the intensity at a neutral pH (e.g., pH 7.4) to 100%.
- Plot the normalized fluorescence intensity as a function of pH to visualize the stability of your Cy3 conjugate across the tested pH range.
Visualizations
Caption: Logical workflow of pH's effect on Cy3 fluorescence.
Caption: Experimental workflow for assessing Cy3 pH stability.
References
Technical Support Center: Spectral Unmixing for Cy3 and Cy5 in Multicolor Imaging
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in successfully performing spectral unmixing for Cy3 and Cy5 fluorophores in multicolor imaging experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is spectral unmixing and why is it necessary for Cy3 and Cy5?
Spectral unmixing is a computational technique used to separate the fluorescence signals of multiple fluorophores in a single sample.[1][2] It is particularly crucial when using fluorophores with overlapping emission spectra, such as Cy3 and Cy5.[3][4] Although Cy3 (a yellow-orange dye) and Cy5 (a far-red dye) have distinct emission peaks, their emission spectra can partially overlap, leading to "bleed-through" or "crosstalk" where the signal from one fluorophore is detected in the channel intended for the other.[5][6] Spectral unmixing algorithms use the unique spectral signature of each dye to accurately quantify the contribution of both Cy3 and Cy5 to the overall measured signal in each pixel of an image.[2]
Q2: What is the difference between spectral unmixing and traditional compensation?
Both spectral unmixing and compensation aim to correct for spectral overlap. However, they operate on different principles.
-
Compensation is a mathematical correction that subtracts a percentage of the signal from one channel that has bled into another.[5] It is commonly used in flow cytometry and relies on single-color controls to calculate a compensation matrix.[5][7]
-
Spectral unmixing , on the other hand, captures the entire emission spectrum for each pixel (a "lambda stack") and uses reference spectra for each fluorophore to mathematically separate the mixed signals.[2][3][5] This method is generally considered more precise, especially for fluorophores with significant spectral overlap, as it utilizes the full spectral information rather than just correcting for spillover into a specific detection channel.[8][9]
Q3: What are the essential steps for performing spectral unmixing?
The general workflow for spectral unmixing involves three key stages:
-
Acquisition of Reference Spectra: This involves preparing single-color control samples for both Cy3 and Cy5. These controls are imaged using the same settings as the experimental sample to generate a "spectral fingerprint" for each fluorophore.[4][5][10]
-
Image Acquisition of the Multicolor Sample: The experimental sample co-stained with Cy3 and Cy5 is then imaged to acquire a lambda stack, which is a series of images captured at different emission wavelengths.[2][5]
-
Computational Unmixing: Using specialized software, the reference spectra are applied to the lambda stack of the multicolor sample.[5][11] The software algorithm then calculates the contribution of each fluorophore to the signal in every pixel, generating separate, unmixed images for Cy3 and Cy5.[5]
Troubleshooting Guide
Problem 1: Poor separation of Cy3 and Cy5 signals after unmixing.
-
Possible Cause 1: Inaccurate Reference Spectra. The accuracy of spectral unmixing is highly dependent on the quality of the reference spectra.[12][13] If the reference spectra do not perfectly match the spectra of Cy3 and Cy5 in the experimental sample, the unmixing algorithm will not be able to accurately separate the signals.
-
Solution:
-
Ensure that single-color controls are prepared under identical conditions to the experimental sample (e.g., same buffer, mounting medium, and fixation method).[12]
-
The brightness of the positive signal in the reference control should be at least as bright as the signal in the multicolor sample.[13]
-
Use the exact same instrument settings (e.g., laser power, gain, objective) for acquiring both the reference spectra and the experimental data.[12]
-
-
-
Possible Cause 2: High Autofluorescence. Autofluorescence from the sample itself can be a significant source of background noise and can interfere with the unmixing process.[1]
-
Solution:
-
If possible, include an "unstained" control sample to acquire a reference spectrum for autofluorescence. This can then be treated as a separate "fluorophore" and computationally removed during unmixing.[13]
-
Consider using chemical quenching agents or photobleaching techniques to reduce autofluorescence before imaging.
-
-
Problem 2: Low signal-to-noise ratio in the unmixed images.
-
Possible Cause 1: Low Fluorophore Abundance or Signal. Weak fluorescence signals can be difficult to distinguish from background noise, leading to poor unmixing results.[12]
-
Solution:
-
Optimize your staining protocol to ensure sufficient labeling of your targets.
-
Increase the laser power or detector gain during image acquisition to boost the signal. However, be cautious to avoid pixel saturation, which can compromise the linearity of the signal and lead to inaccurate unmixing.[2][12]
-
-
-
Possible Cause 2: Photobleaching. Cy3 and Cy5, like all fluorophores, are susceptible to photobleaching (fading) upon prolonged exposure to excitation light.[14] This can reduce the signal intensity over time.
-
Solution:
-
Minimize the exposure time and laser power during image acquisition.
-
Use an anti-fade mounting medium to help preserve the fluorescence signal.
-
Acquire images as quickly as possible after sample preparation.
-
-
Problem 3: Artifacts or unexpected localization in the unmixed images.
-
Possible Cause 1: Pixel Saturation. If the detector becomes saturated in areas of high signal intensity, the linear relationship between fluorophore concentration and fluorescence intensity is lost, which is a fundamental assumption of linear unmixing algorithms.[2]
-
Solution:
-
Carefully check for saturated pixels in your raw image data. Most imaging software will have a tool to highlight saturated pixels.
-
Reduce the laser power or detector gain to ensure that the signal remains within the dynamic range of the detector.[12]
-
-
-
Possible Cause 2: Incorrect Unmixing Algorithm or Parameters. Different software packages may offer various unmixing algorithms and settings.
-
Solution:
-
Consult the documentation for your imaging software to understand the different unmixing options available.
-
Experiment with different algorithm settings to find the optimal parameters for your specific dataset. Some software may offer options for non-negative unmixing, which can prevent the generation of negative intensity values.
-
-
Experimental Protocols & Data
Spectral Properties of Cy3 and Cy5
For successful spectral unmixing, it is essential to understand the spectral characteristics of the fluorophores being used.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Laser Line (nm) |
| Cy3 | ~550 | ~570 | 532 or 561 |
| Cy5 | ~649 | ~670 | 633 or 640 |
Note: These values are approximate and can vary slightly depending on the local environment of the fluorophore (e.g., conjugation to an antibody, pH of the buffer). It is always recommended to acquire reference spectra under your specific experimental conditions.[15][16][17]
Detailed Methodology for Spectral Unmixing
-
Sample Preparation:
-
Prepare three sets of samples:
-
Cy3 single-color control: Your sample stained only with the Cy3 conjugate.
-
Cy5 single-color control: Your sample stained only with the Cy5 conjugate.
-
Multicolor experimental sample: Your sample stained with both Cy3 and Cy5 conjugates.
-
-
Optional but recommended: Prepare an unstained sample to measure autofluorescence.
-
Mount all samples in the same mounting medium, preferably one with anti-fade properties.
-
-
Image Acquisition (Lambda Stack):
-
Using a confocal or other spectral imaging microscope, set up the acquisition parameters.
-
For the Cy3 control, excite with a laser line appropriate for Cy3 (e.g., 561 nm) and acquire a series of images across a range of emission wavelengths (e.g., 560 nm to 700 nm in 10 nm steps). This is the lambda stack for your Cy3 reference spectrum.
-
Repeat the process for the Cy5 control, exciting with a laser line appropriate for Cy5 (e.g., 633 nm) and acquiring a lambda stack over a similar emission range.
-
Finally, acquire a lambda stack of your multicolor experimental sample using both excitation lasers sequentially (to avoid cross-excitation) and capturing the full emission spectrum.
-
-
Data Analysis (Linear Unmixing):
-
Open your imaging software's spectral unmixing module.
-
Load the lambda stack from your multicolor sample.
-
Define the reference spectra by selecting the lambda stacks from your Cy3 and Cy5 single-color controls. If you acquired an autofluorescence spectrum, include that as well.
-
The software will then apply a linear unmixing algorithm to the multicolor lambda stack. This process mathematically calculates the contribution of each reference spectrum (Cy3, Cy5, and autofluorescence) to the total fluorescence signal in each pixel.
-
The output will be a set of separated images, one for each fluorophore, where the spectral overlap has been computationally removed.
-
Visualizations
Caption: Workflow for performing spectral unmixing of Cy3 and Cy5.
Caption: Illustration of spectral overlap between Cy3 and Cy5 emission.
References
- 1. Spectral Unmixing | Cytometry and Antibody Technology [voices.uchicago.edu]
- 2. bitesizebio.com [bitesizebio.com]
- 3. user.it.uu.se [user.it.uu.se]
- 4. microscopist.co.uk [microscopist.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. cancer.iu.edu [cancer.iu.edu]
- 7. Spectral Unmixing [denovosoftware.com]
- 8. agilent.com [agilent.com]
- 9. beckman.com [beckman.com]
- 10. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 13. bitesizebio.com [bitesizebio.com]
- 14. omichem.com [omichem.com]
- 15. Cyanine Dyes (Cy2, Cy3, and Cy5) - Jackson ImmunoResearch [jacksonimmuno.com]
- 16. eurofinsgenomics.com [eurofinsgenomics.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Improving the Photostability of Cyanine Dye 3 (Cy3) for Long-Term Imaging
Welcome to the technical support center for Cyanine dye 3 (Cy3). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the photostability of Cy3 in long-term imaging experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter with Cy3 photostability during your experiments.
| Problem | Possible Cause | Suggested Solution |
| Rapid loss of fluorescence signal during image acquisition. | High excitation light intensity or prolonged exposure. | Reduce the laser power or illumination intensity to the lowest level that provides an adequate signal-to-noise ratio. Minimize the exposure time for each image acquisition.[1][2][3] |
| Presence of molecular oxygen in the imaging buffer. | Deoxygenate your imaging buffer using an oxygen scavenging system (e.g., glucose oxidase and catalase) or by bubbling with an inert gas like nitrogen or argon.[4][5] | |
| Suboptimal imaging buffer conditions (e.g., pH, presence of reactive species). | Ensure your imaging buffer has a pH between 7.0 and 7.5. Consider adding antifade reagents to your buffer.[1][6] | |
| High background fluorescence. | Autofluorescence from the sample or imaging medium. | Use a mounting medium with antifade reagents, which can also reduce background. If using cell culture media, consider phenol red-free formulations, as phenol red can contribute to background fluorescence.[7] |
| Non-specific binding of the Cy3-labeled probe. | Optimize your staining protocol to include blocking steps and sufficient washing to remove unbound probes. | |
| Inconsistent fluorescence intensity between experiments. | Variability in the preparation of imaging buffer or antifade reagents. | Prepare fresh imaging buffer with antifade reagents for each experiment. Ensure consistent concentrations of all components. |
| Different settings on the microscope. | Use the same microscope settings (laser power, exposure time, gain) for all experiments you intend to compare.[2] |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a significant problem for Cy3?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to fluoresce.[2][3] For Cy3, a widely used cyanine dye, this is a critical limitation in long-term imaging applications, such as time-lapse microscopy and single-molecule studies, as it reduces the duration over which a reliable signal can be detected.[8] The primary mechanism involves the fluorophore entering a long-lived, excited triplet state. From this state, it can react with molecular oxygen to generate reactive oxygen species (ROS) that chemically damage the dye, rendering it non-fluorescent.[9][10]
Q2: What are the primary factors that contribute to the photobleaching of Cy3?
A2: Several factors can accelerate the photobleaching of Cy3:
-
High Excitation Light Intensity: More intense light increases the rate at which fluorophores are excited, leading to a higher probability of entering the destructive triplet state.[1]
-
Prolonged Exposure Time: The longer the sample is illuminated, the more photochemical damage accumulates.[2][3]
-
Presence of Molecular Oxygen: Oxygen is a key mediator of photobleaching by reacting with the triplet state fluorophore to produce damaging ROS.[4][5]
-
Suboptimal Environmental Conditions: Factors such as improper pH or the presence of certain ions in the imaging buffer can influence the photostability of Cy3.[6]
Q3: How can I improve the photostability of Cy3 in my experiments?
A3: You can significantly improve Cy3 photostability by:
-
Using Antifade Reagents: These are chemical compounds added to the imaging medium to reduce photobleaching. They can be broadly categorized into:
-
Triplet State Quenchers (TSQs): These molecules, such as β-mercaptoethanol (BME) and Trolox, directly interact with the excited triplet state of the dye, returning it to the ground state before it can react with oxygen.[9][11]
-
Oxygen Scavengers: Systems like glucose oxidase and catalase (GOC) remove dissolved oxygen from the imaging buffer, thereby preventing the formation of ROS.[4]
-
-
Optimizing Imaging Conditions: Use the lowest possible excitation light intensity and the shortest exposure times that provide a good quality image.[1][2]
-
Choosing the Right Imaging Buffer: A well-formulated buffer with the correct pH and the addition of antifade reagents is crucial.
Q4: Are there more photostable alternatives to Cy3?
A4: Yes, several other fluorophores in the same spectral range offer higher photostability. Alexa Fluor 555 and ATTO 550 are two commonly cited alternatives that are significantly more resistant to photobleaching than Cy3.[8][12][13] The choice of fluorophore should be based on the specific requirements of your experiment, including the imaging modality and duration.[8]
Quantitative Data on Photostability
The following tables summarize quantitative data on the photostability of Cy3 under different conditions and in comparison to other dyes.
Table 1: Comparison of Photobleaching Rates of Cy3 and Alternative Dyes
| Fluorophore | Relative Photostability (Compared to Cy3) | Reference |
| Cy3 | 1.0 | [8] |
| Alexa Fluor 555 | Significantly more resistant | [8][12][13] |
| ATTO 550 | Superior | [8] |
Note: Relative photostability can vary depending on experimental conditions.
Table 2: Effect of Antifade Reagents on Cy3 Photostability
| Antifade Reagent/System | Improvement in Photostability | Reference |
| β-mercaptoethanol (BME) | Reduces triplet state lifetime | [11] |
| Trolox | Reduces triplet state lifetime | [11] |
| Glucose Oxidase/Catalase (GOC) | Removes molecular oxygen | [4] |
| Ergothioneine | Dramatically enhances photostability | [9] |
Experimental Protocols
Protocol 1: Preparation of an Oxygen Scavenging Imaging Buffer
This protocol describes the preparation of a standard imaging buffer containing an oxygen scavenging system to reduce photobleaching.
-
Prepare the base buffer:
-
10 mM Tris-HCl, pH 7.5
-
50 mM NaCl
-
Adjust pH to 7.5.
-
-
Prepare stock solutions:
-
Glucose Oxidase: 10 mg/mL in base buffer. Store at 4°C for up to one week.
-
Catalase: 10 mg/mL in base buffer. Store at 4°C for up to one week.
-
Glucose: 20% (w/v) in water. Store at room temperature.
-
-
Assemble the final imaging buffer (prepare fresh before each experiment):
-
To 1 mL of base buffer, add:
-
10 µL of 20% Glucose (final concentration 0.2%)
-
1 µL of 10 mg/mL Glucose Oxidase (final concentration 10 µg/mL)
-
1 µL of 10 mg/mL Catalase (final concentration 10 µg/mL)
-
-
-
Incubate the sample:
-
Replace the sample buffer with the freshly prepared oxygen scavenging imaging buffer.
-
Incubate for 5-10 minutes before starting the imaging session to allow for oxygen removal.
-
Protocol 2: Assessing Fluorophore Photostability
This protocol provides a generalized method for comparing the photobleaching rates of different fluorophores or the effectiveness of different antifade reagents.[8]
-
Sample Preparation:
-
Prepare solutions of the fluorophores (e.g., Cy3, Alexa Fluor 555) at the same concentration in the desired imaging buffer (with or without antifade reagents).
-
Mount the samples on a microscope slide or in a glass-bottom dish.
-
-
Image Acquisition:
-
Use a fluorescence microscope with a stable light source.
-
Select a region of interest (ROI) for each sample.
-
Acquire a time-lapse series of images with continuous illumination using consistent microscope settings for all samples.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the ROI in each frame.
-
Subtract the background fluorescence for each frame.
-
Normalize the intensity values by dividing each intensity point by the initial intensity at time zero.
-
Plot the normalized intensity as a function of time. The rate of decay represents the photobleaching rate.
-
Visualizations
References
- 1. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Preventing Radiobleaching of Cyanine Fluorophores Enhances Stability of Nuclear/NIRF Multimodality Imaging Agents [thno.org]
- 7. microscopyu.com [microscopyu.com]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01574K [pubs.rsc.org]
- 11. Internally labeled Cy3/Cy5 DNA constructs show greatly enhanced photo-stability in single-molecule FRET experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cy3 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
troubleshooting weak or no signal in Cyanine dye 3 FISH experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing weak or no signal in their Cyanine 3 (Cy3) Fluorescence In Situ Hybridization (FISH) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for a weak or absent Cy3 FISH signal?
A weak or no signal in Cy3 FISH experiments can stem from several factors throughout the experimental workflow. Key areas to investigate include the quality and handling of the probe and target nucleic acids, suboptimal hybridization conditions, and issues with the imaging setup.[1] It is crucial to ensure that the probe is correctly designed and efficiently labeled. Additionally, proper sample preparation, including fixation and permeabilization, is vital for probe accessibility to the target sequence.[1]
Q2: How does photobleaching affect the Cy3 signal and how can it be minimized?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of fluorescence.[2][3] Cy3, while relatively photostable, can be susceptible to photobleaching with prolonged exposure to excitation light, resulting in a faded signal.[1][3][4] To minimize photobleaching, it is recommended to limit the sample's exposure to light, use an antifade mounting medium, and optimize microscope settings such as using neutral-density filters to reduce illumination intensity.[1][2][4]
Q3: Can the issue be with my microscope filters or light source?
Yes, improper microscope configuration can lead to a weak or absent signal.[1] Ensure that the filter sets used are appropriate for Cy3, with an excitation filter around 550 nm and an emission filter around 570 nm.[5][6] The light source should be properly aligned and the lamp should not be beyond its recommended lifespan, as this can lead to reduced excitation intensity.
Q4: What is the importance of post-hybridization washes and how can they affect the signal?
Post-hybridization washes are critical for removing non-specifically bound probes, thereby reducing background noise and improving the signal-to-noise ratio.[4] The stringency of these washes, determined by temperature and salt concentration (e.g., SSC concentration), must be carefully optimized.[1][7] Insufficient washing can lead to high background, while overly stringent washes can strip away the specifically bound probe, resulting in a weak signal.[7]
Troubleshooting Guide: Weak or No Cy3 Signal
This guide provides a systematic approach to identifying and resolving the root cause of weak or no signal in your Cy3 FISH experiments.
Step 1: Evaluate Probe Quality and Handling
| Potential Issue | Recommended Action |
| Poor Probe Labeling Efficiency | - Verify the labeling efficiency of your Cy3-conjugated probe. A low dye-to-probe ratio will result in a weak signal.[8]- Consider using probes with a higher labeling density or a brighter fluorophore if the issue persists.[1] |
| Probe Degradation | - Store probes at -20°C in the dark to prevent degradation.[9]- Avoid repeated freeze-thaw cycles. |
| Incorrect Probe Concentration | - Optimize the probe concentration. Too little probe will result in a weak signal, while too much can increase background.[1][10] A typical starting concentration is in the range of 0.25-6.25 ng/µl.[10] |
Step 2: Assess Sample Preparation and Quality
| Potential Issue | Recommended Action |
| Suboptimal Fixation | - Over-fixation can mask the target sequence, preventing probe binding.[1] Under-fixation can lead to poor morphology and loss of target DNA/RNA. Optimize fixation time and fixative concentration. |
| Inadequate Permeabilization | - Insufficient permeabilization will prevent the probe from accessing the target sequence within the cell.[1] Optimize the concentration and incubation time of the permeabilization agent (e.g., pepsin, proteinase K).[11] |
| Poor Target DNA/RNA Quality | - Ensure the target nucleic acid is not degraded. Use high-quality samples and handle them with care to prevent nuclease contamination. |
Step 3: Optimize Hybridization and Washing Conditions
| Potential Issue | Recommended Action |
| Incorrect Denaturation Temperature/Time | - Incomplete denaturation of the probe or target DNA will prevent hybridization.[1] Optimize the denaturation temperature and time. For example, denature at 75°C for 5 minutes.[12] |
| Suboptimal Hybridization Temperature/Time | - Hybridization temperature should be optimal for the specific probe and target. A common hybridization temperature is 37°C overnight. |
| Incorrect Hybridization Buffer Composition | - The formamide concentration in the hybridization buffer affects the stringency of hybridization. Optimize the formamide percentage for your specific probe.[4] |
| Improper Post-Hybridization Washes | - Wash stringency needs to be optimized. Start with a low stringency wash (e.g., 2x SSC) and increase as needed (e.g., 0.4x SSC at 72°C).[13] |
Experimental Protocols
Detailed Cy3 FISH Protocol for Cultured Cells
This protocol provides a general framework. Optimization of incubation times and concentrations may be required for specific cell types and probes.
-
Cell Seeding: Seed cells on a chamber slide and incubate overnight at 37°C.[11]
-
Fixation: Wash with PBS, then fix in 4% paraformaldehyde for 20 minutes at room temperature.[11]
-
Permeabilization: Wash with PBS, then incubate in 0.2 N HCl for 20 minutes, followed by Proteinase K solution (e.g., 0.6 µg/mL) at 37°C for 7-15 minutes.[11]
-
Prehybridization: Incubate cells in a prehybridization solution containing formamide and SSC at 55°C for 2 hours.[11]
-
Hybridization: Denature the Cy3-labeled probe and apply it to the slide. Incubate in a humidified chamber at 37°C overnight.
-
Post-Hybridization Washes:
-
Counterstaining and Mounting: Counterstain with DAPI and mount with an antifade mounting medium.[13]
Detailed Cy3 FISH Protocol for FFPE Tissue Sections
This protocol is a general guideline for formalin-fixed paraffin-embedded (FFPE) tissues.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded ethanol series.
-
Heat-Induced Epitope Retrieval: Boil slides in a tissue pretreatment solution (e.g., citrate buffer) for 30 minutes.[12]
-
Enzyme Digestion: Digest with an enzyme solution (e.g., pepsin or proteinase K) for 10 minutes at room temperature.[12]
-
Denaturation: Apply the Cy3-labeled probe to the tissue section, cover with a coverslip, and denature on a hotplate at 75°C for 5 minutes.[12]
-
Hybridization: Incubate in a humidified chamber at 37°C overnight.
-
Post-Hybridization Washes:
-
Counterstaining and Mounting: Apply DAPI antifade solution, cover with a coverslip, and allow the color to develop in the dark for 10 minutes.[13]
Quantitative Data Summary
The following tables provide key quantitative data for Cy3 dye and recommended starting concentrations for FISH probes.
Table 1: Spectroscopic Properties of Cyanine 3 (Cy3) Dye
| Property | Value | Reference |
| Excitation Maximum (nm) | ~554 | [5] |
| Emission Maximum (nm) | ~568 | [5] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 150,000 | [5][6] |
| Quantum Yield | ~0.15 | [5][6] |
Table 2: Recommended Probe Concentrations for FISH
| Probe Type | Recommended Concentration | Reference |
| Oligonucleotide Probes | 0.25 - 6.25 ng/µl (36.5 - 912.3 nM) | [10] |
| BAC/Cosmid Probes | 10 - 20 ng per slide | [8] |
Visual Guides
Experimental Workflow for Cy3 FISH
Caption: A generalized workflow for a Cy3 FISH experiment.
Troubleshooting Logic for Weak or No Signal
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - NL [thermofisher.com]
- 3. luminwaves.com [luminwaves.com]
- 4. clinicallab.com [clinicallab.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 7. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Robust 3D DNA FISH Using Directly Labeled Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. molecular.abbott [molecular.abbott]
- 10. Robust, versatile DNA FISH probes for chromosome-specific repeats in Caenorhabditis elegans and Pristionchus pacificus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. FFPE FISH protocol [ogt.com]
Validation & Comparative
Cyanine Dye 3 vs. FITC: A Comparative Guide for Immunofluorescence Sensitivity
In the realm of immunofluorescence, the choice of fluorophore is paramount to achieving high sensitivity and robust results. This guide provides a detailed comparison of two widely used fluorescent dyes, Cyanine dye 3 (Cy3) and Fluorescein isothiocyanate (FITC), to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific applications. This comparison delves into their spectral properties, quantum yield, extinction coefficient, photostability, and pH sensitivity, supported by experimental data and protocols.
Key Performance Indicators: A Quantitative Comparison
The sensitivity of a fluorophore in immunofluorescence is determined by several key parameters. A high molar extinction coefficient leads to greater photon absorption, while a high quantum yield results in more efficient conversion of absorbed light into emitted fluorescence. Together, these factors contribute to the overall brightness of the fluorophore. Photostability is another critical factor, as it dictates the dye's resistance to fading upon light exposure, enabling longer imaging times and more reliable quantification.
| Property | This compound (Cy3) | Fluorescein Isothiocyanate (FITC) | Reference |
| Excitation Maximum (λex) | ~550-555 nm | ~495 nm | [1][2][3][4] |
| Emission Maximum (λem) | ~568-570 nm | ~519-525 nm | [1][4][5][6] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~73,000-75,000 cm⁻¹M⁻¹ | [6][7] |
| Quantum Yield (Φ) | ~0.15 | ~0.5-0.92 | [6][7] |
| Photostability | More photostable | Prone to photobleaching | [1][8][9] |
| pH Sensitivity | Relatively insensitive (pH 4-10) | Sensitive to pH changes | [3][9][10] |
Analysis of Performance Data:
Cy3 exhibits a significantly higher molar extinction coefficient than FITC, indicating its superior ability to absorb excitation light. While FITC boasts a higher quantum yield, its propensity for photobleaching and sensitivity to pH can be limiting factors in many experimental setups.[8][9][10] Cy3, on the other hand, is known for its greater photostability and relative insensitivity to pH fluctuations, which contributes to more consistent and reproducible staining.[1][3] For applications requiring high sensitivity and quantitative analysis, the brightness and stability of Cy3 often make it a more advantageous choice. A study has shown that a water-soluble Cy3 derivative demonstrated approximately 100-fold lower limit of detection for derivatized bovine serum albumin compared to FITC in HPLC with fluorescence detection.[11]
Experimental Workflows and Protocols
The following diagrams and protocols outline the general steps for direct and indirect immunofluorescence, applicable to both Cy3 and FITC-conjugated antibodies.
Caption: A flowchart illustrating the key steps in direct and indirect immunofluorescence staining.
Detailed Experimental Protocol: Indirect Immunofluorescence
This protocol provides a general guideline for staining cells or tissue sections. Optimization of antibody concentrations, incubation times, and washing steps may be required for specific targets and sample types.
Reagents and Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA or 10% normal serum in PBS)
-
Primary Antibody (specific to the target antigen)
-
Fluorophore-conjugated Secondary Antibody (e.g., Cy3 or FITC-conjugated, specific to the host species of the primary antibody)
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Sample Preparation and Fixation:
-
Permeabilization (for intracellular antigens):
-
Blocking:
-
Incubate samples with Blocking Buffer for 30-60 minutes at room temperature to minimize non-specific antibody binding.[5]
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the samples three times with PBS containing 0.1% Triton X-100 (PBST) for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Washing:
-
Wash the samples three times with PBST for 5 minutes each, protected from light.[5]
-
-
Counterstaining (Optional):
-
Mounting and Imaging:
Conclusion: Choosing the Right Dye for Your Needs
Both Cy3 and FITC have been instrumental in advancing immunofluorescence techniques. The choice between them ultimately depends on the specific requirements of the experiment.
-
FITC remains a viable option for routine qualitative applications where high photostability and pH insensitivity are not critical. Its high quantum yield can provide bright initial signals.[7]
-
Cy3 is generally the superior choice for quantitative immunofluorescence, confocal microscopy, and experiments requiring high sensitivity and photostability.[1] Its resistance to photobleaching allows for longer exposure times and more reliable signal quantification.[1] The insensitivity of Cy3 to a wide pH range further ensures the stability of the fluorescent signal in various cellular environments.[3]
For researchers aiming for the highest sensitivity and reproducibility in their immunofluorescence studies, the enhanced photophysical properties of Cy3 make it a more robust and reliable fluorophore compared to the traditional FITC.
References
- 1. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 2. Spectrum [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]
- 3. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 9. Fluorescein (FITC) | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High sensitivity analysis of water-soluble, cyanine dye labeled proteins by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. usbio.net [usbio.net]
- 13. Immunofluorescence (IF) Protocol | Rockland [rockland.com]
- 14. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
A Comparative Guide to Validating Cyanine Dye 3 (Cy3) Conjugation Efficiency
For researchers and drug development professionals, the precise and efficient conjugation of fluorescent dyes like Cyanine 3 (Cy3) to biomolecules is paramount for the accuracy and reproducibility of downstream applications. Verifying the success of this conjugation and quantifying its efficiency is a critical step in the development of fluorescent probes, antibody-drug conjugates, and other labeled reagents. This guide provides a comparative overview of key analytical methods for validating Cy3 conjugation, with a primary focus on mass spectrometry, alongside common alternatives such as High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy.
Comparison of Analytical Methods
The choice of analytical method for validating Cy3 conjugation efficiency depends on several factors, including the nature of the biomolecule, the required level of detail, available instrumentation, and throughput needs. While mass spectrometry provides the most direct and detailed assessment, HPLC and UV-Vis spectroscopy offer accessible and often complementary information.
| Method | Principle | Data Obtained | Quantification | Pros | Cons |
| Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) | Measures the mass-to-charge ratio (m/z) of ionized molecules. | Direct measurement of the molecular weight of the unlabeled biomolecule and the Cy3-conjugated product. | The mass shift upon conjugation confirms successful labeling. The relative abundance of conjugated vs. unconjugated species can indicate efficiency. | - High specificity and accuracy. - Provides direct evidence of covalent labeling. - Can identify multiple conjugation sites and heterogeneity. | - Can be low-throughput. - Requires specialized instrumentation and expertise. - Sample preparation can be critical. |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on their hydrophobicity. | Chromatogram showing distinct peaks for the unlabeled biomolecule and the more hydrophobic Cy3-conjugate. | The ratio of the peak areas of the conjugated and unconjugated forms can be used to estimate conjugation efficiency. | - Provides a good indication of conjugation success and purity. - Can be used for both analysis and purification. - Relatively high throughput. | - Indirect quantification based on peak area. - Resolution may be challenging for complex mixtures. - Requires method development and optimization. |
| UV-Vis Spectroscopy | Measures the absorbance of light at specific wavelengths. | Absorbance spectra of the protein (at 280 nm) and the Cy3 dye (around 550 nm). | Calculation of the Degree of Labeling (DOL), which is the average number of dye molecules per biomolecule.[1][2] | - Simple, rapid, and widely accessible. - Requires minimal sample volume. - Well-established protocols. | - Provides an average DOL, not information on heterogeneity. - Susceptible to interference from impurities that absorb at similar wavelengths. - Assumes the extinction coefficients of the protein and dye are unaffected by conjugation. |
Experimental Protocols
Mass Spectrometry (Electrospray Ionization - ESI-MS)
This protocol provides a general workflow for validating the conjugation of Cy3 to a protein using ESI-MS.
-
Sample Preparation:
-
Purify the Cy3-protein conjugate to remove any unconjugated dye and other reaction components. Size-exclusion chromatography or dialysis are common methods.
-
Buffer exchange the purified conjugate and the unlabeled protein control into a volatile buffer system, such as 100 mM ammonium acetate, to ensure compatibility with mass spectrometry.
-
The final concentration should be in the range of 1-10 µM.
-
-
Instrument Setup:
-
Calibrate the ESI-MS instrument using a known standard to ensure mass accuracy.
-
Set the instrument parameters (e.g., capillary voltage, nebulizer pressure, and drying gas flow rate) to optimal conditions for protein analysis.
-
-
Data Acquisition:
-
Inject the unlabeled protein control to obtain its mass spectrum.
-
Inject the Cy3-protein conjugate to acquire its mass spectrum. Acquire data over an appropriate m/z range to encompass the expected molecular weights.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to determine the molecular weights of the species present.
-
Compare the molecular weight of the Cy3-protein conjugate to the unlabeled protein.
-
The mass difference should correspond to the mass of the incorporated Cy3 moiety. The presence of multiple peaks in the conjugate's spectrum, each separated by the mass of a single Cy3 molecule, indicates the degree of labeling and sample heterogeneity.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general procedure for analyzing Cy3-protein conjugates by RP-HPLC.
-
Sample Preparation:
-
Prepare samples of the unlabeled protein and the Cy3-protein conjugate at a concentration of approximately 1 mg/mL.
-
Filter the samples through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A C4 or C18 reverse-phase column suitable for protein separation.
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5-95% Mobile Phase B over 30-60 minutes is a typical starting point. The gradient should be optimized based on the hydrophobicity of the protein.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: Monitor the elution profile using a UV detector at 280 nm (for the protein) and 550 nm (for Cy3). A fluorescence detector can also be used for higher sensitivity.
-
-
Data Analysis:
-
The unlabeled protein will elute at a specific retention time.
-
Successful conjugation will result in a new peak with a longer retention time due to the increased hydrophobicity from the Cy3 dye.[3]
-
The conjugation efficiency can be estimated by comparing the peak area of the conjugated protein to the total peak area (conjugated + unconjugated).
-
UV-Vis Spectroscopy
This protocol describes how to determine the Degree of Labeling (DOL) for a Cy3-protein conjugate.
-
Sample Preparation:
-
Ensure the Cy3-protein conjugate is free of unconjugated dye.
-
Prepare a solution of the conjugate in a suitable buffer (e.g., PBS).
-
-
Spectrophotometer Measurement:
-
Measure the absorbance of the conjugate solution at 280 nm (A280) and at the absorbance maximum of Cy3, which is approximately 550 nm (A550). Use a quartz cuvette for accurate measurements.
-
-
Calculation of Degree of Labeling (DOL):
-
Correct for Dye Absorbance at 280 nm: The Cy3 dye also absorbs light at 280 nm. This contribution must be subtracted from the total A280 reading. The correction factor (CF) is the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum wavelength (A280/Amax). For Cy3, this value is approximately 0.08.[4]
-
Corrected A280 = A280 - (A550 x 0.08)
-
-
Calculate Protein Concentration:
-
Protein Concentration (M) = Corrected A280 / (Molar extinction coefficient of the protein at 280 nm in M⁻¹cm⁻¹ x Path length in cm)
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A550 / (Molar extinction coefficient of Cy3 at 550 nm in M⁻¹cm⁻¹ x Path length in cm)
-
The molar extinction coefficient for Cy3 is approximately 150,000 M⁻¹cm⁻¹.[4]
-
-
Calculate DOL:
-
DOL = [Dye Concentration (M)] / [Protein Concentration (M)]
-
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in validating Cy3 conjugation efficiency using mass spectrometry.
Caption: Workflow for validating Cy3 conjugation using mass spectrometry.
References
- 1. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugation of fluorescent dyes to Nanobodies | Proteintech Group [ptglab.com]
A Comparative Guide to FRET Efficiency: Cy3-Cy5 and Other Leading Dye Pairs
For researchers, scientists, and professionals in drug development, the selection of an appropriate Förster Resonance Energy Transfer (FRET) pair is paramount for the success of quantitative molecular interaction studies. This guide provides an objective comparison of the FRET efficiency of the widely-used Cy3-Cy5 pair against other popular alternatives, supported by experimental data and detailed protocols.
This document delves into the quantitative performance of several commercially available dye pairs, offering a clear comparison of their key FRET parameters. Furthermore, it outlines detailed experimental methodologies for two common FRET measurement techniques—Sensitized Emission and Acceptor Photobleaching—to aid in the design and execution of robust FRET experiments.
Quantitative Comparison of FRET Dye Pairs
The efficiency of FRET is critically dependent on the Förster distance (R₀), the distance at which 50% of the excitation energy is transferred from the donor to the acceptor. A larger R₀ value generally indicates that FRET can be measured over a longer distance. The following tables summarize the R₀ values and reported experimental FRET efficiencies for Cy3-Cy5 and other commonly used dye pairs.
| Donor | Acceptor | Förster Distance (R₀) in Å | Reference |
| Cy3 | Cy5 | ~60 | [1] |
| Alexa Fluor 555 | Alexa Fluor 647 | ~51 | [1] |
| ATTO 550 | ATTO 647N | ~65 | [1] |
| Dy547 | Cy5 | ~61 |
Table 1: Comparison of Förster Distances (R₀) for Common FRET Pairs. The Förster distance is a critical parameter for predicting the efficiency of a FRET pair at a given separation distance.
| FRET Pair | Experimental System | Measured FRET Efficiency (E) | Inter-dye Distance | Reference |
| Cy3-Cy5 | DNA Origami | 0.06 - 0.45 | Not specified | [2] |
| Cy3-Cy5 | DNA Origami | High | Contracted State | [3] |
| Cy3-Cy5 | DNA Origami | Low | Extended State | [3] |
| Alexa Fluor 546-Alexa Fluor 647 | dsDNA | 7.8% | ~10.2 nm | [4] |
| Alexa Fluor 546-Alexa Fluor 647 | dsDNA in ZMW | 11.5% | ~10.2 nm | [4] |
| Alexa Fluor 555-Alexa Fluor 647 | MalE protein (apo) | ~0.49 | Not specified | [5] |
| Alexa Fluor 555-Alexa Fluor 647 | MalE protein (holo) | ~0.67 | Not specified | [5] |
| AF555-AFD647 | MalE protein (apo) | Similar to Alexa pair | Not specified | [6][7][8] |
| AF555-AFD647 | MalE protein (holo) | Similar to Alexa pair | Not specified | [6][7][8] |
| ATTO 550-ATTO 647N | DNA Origami | High | ~3.3 nm | [9] |
Table 2: Experimentally Determined FRET Efficiencies for Various Dye Pairs. This table provides examples of measured FRET efficiencies in different experimental contexts, highlighting the performance of each pair. ZMW refers to zero-mode waveguides.
Detailed Experimental Protocols
Accurate measurement of FRET efficiency is crucial for interpreting molecular interactions. Below are detailed protocols for two widely used techniques: Sensitized Emission and Acceptor Photobleaching.
Protocol 1: Sensitized Emission FRET Imaging
This method relies on detecting the fluorescence of the acceptor upon excitation of the donor.[10][11][12]
Materials:
-
Confocal laser scanning microscope equipped with at least two laser lines for donor and acceptor excitation.
-
Detectors for donor and acceptor emission wavelengths.
-
Samples:
-
Cells expressing the donor-tagged protein of interest.
-
Cells expressing the acceptor-tagged protein of interest.
-
Cells co-expressing both donor- and acceptor-tagged proteins.
-
(Optional) A positive control sample with a known FRET interaction (e.g., a donor-acceptor fusion protein).
-
Procedure:
-
Sample Preparation: Prepare slides with the different cell populations.
-
Microscope Setup:
-
Place the sample with cells expressing both donor and acceptor on the microscope stage.
-
Select the appropriate laser lines and emission filters for your specific donor and acceptor pair. For a Cy3 (donor) - Cy5 (acceptor) pair, you would typically use a laser around 532 nm for donor excitation and a laser around 633 nm for acceptor excitation.
-
Set the detector ranges to specifically capture the emission of Cy3 (e.g., 560-600 nm) and Cy5 (e.g., 660-700 nm).
-
-
Image Acquisition Sequence:
-
FRET Image: Excite the sample with the donor excitation laser ONLY and simultaneously collect emission in both the donor and acceptor channels. The signal detected in the acceptor channel during donor excitation is the sensitized emission, which is indicative of FRET.
-
Acceptor Image: Excite the sample with the acceptor excitation laser and collect the emission in the acceptor channel. This provides a measure of the total acceptor concentration.
-
Donor Image (Optional but Recommended): Excite the sample with the donor excitation laser and collect the emission in the donor channel. This provides a measure of the total donor concentration.
-
-
Control Sample Imaging: To correct for spectral bleed-through (crosstalk), it is essential to image control samples:
-
Donor-only sample: Excite with the donor laser and measure the amount of signal that bleeds into the acceptor detection channel.
-
Acceptor-only sample: Excite with the donor laser and measure any direct excitation of the acceptor.
-
-
Image Analysis:
-
Subtract the background from all acquired images.
-
Use the images from the control samples to calculate correction factors for donor bleed-through and direct acceptor excitation.
-
Apply these correction factors to the FRET image to obtain the corrected FRET signal.
-
The FRET efficiency can then be calculated using established algorithms that normalize the corrected FRET signal to the donor and acceptor concentrations.[13]
-
Protocol 2: Acceptor Photobleaching FRET
This technique measures the increase in donor fluorescence after the acceptor has been photobleached. The principle is that if FRET is occurring, the donor's fluorescence is quenched; photobleaching the acceptor removes this quenching, leading to an increase in donor emission.[14][15][16]
Materials:
-
Confocal laser scanning microscope with a high-power laser capable of photobleaching the acceptor fluorophore.
-
Samples:
-
Cells co-expressing the donor- and acceptor-tagged proteins.
-
(Optional but recommended) Control samples with only the donor or only the acceptor expressed.
-
Procedure:
-
Sample Preparation: Prepare slides with the cells co-expressing the donor and acceptor constructs.
-
Pre-Bleach Image Acquisition:
-
Acquire an image of the donor fluorescence using the donor excitation and emission settings.
-
Acquire an image of the acceptor fluorescence using the acceptor excitation and emission settings to confirm the presence and location of the acceptor.
-
-
Acceptor Photobleaching:
-
Define a region of interest (ROI) where you want to measure FRET.
-
Use the acceptor excitation laser at high power to selectively photobleach the acceptor fluorophore within the ROI until its fluorescence is significantly reduced.
-
-
Post-Bleach Image Acquisition:
-
Acquire a second image of the donor fluorescence using the same settings as the pre-bleach image.
-
-
Image Analysis:
-
Measure the average donor fluorescence intensity within the ROI before and after photobleaching.
-
The FRET efficiency (E) can be calculated using the following formula: E = 1 - (I_pre / I_post) Where:
-
I_pre is the donor intensity before photobleaching.
-
I_post is the donor intensity after photobleaching.
-
-
Visualizing the FRET Measurement Workflow
To further clarify the experimental process, the following diagram illustrates a typical workflow for measuring FRET efficiency using the sensitized emission method.
Figure 1. Workflow for FRET measurement by sensitized emission.
References
- 1. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Directional Photonic Wire Mediated by Homo-Förster Resonance Energy Transfer on a DNA Origami Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Long-Range Single-Molecule Förster Resonance Energy Transfer between Alexa Dyes in Zero-Mode Waveguides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oa-fund.ub.uni-muenchen.de [oa-fund.ub.uni-muenchen.de]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. FRET efficiency and antenna effect in multi-color DNA origami-based light harvesting systems - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02114C [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission [jove.com]
- 12. Sensitised Emission | Light Microscopy Core | Biology [biology.ed.ac.uk]
- 13. Video: Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission [jove.com]
- 14. Acceptor Photobleaching | Light Microscopy Core | Biology [biology.ed.ac.uk]
- 15. mdc-berlin.de [mdc-berlin.de]
- 16. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]
A Comparative Guide to Protein Quantification: Unveiling the Strengths of Cyanine Dye 3 Fluorescence
For researchers, scientists, and drug development professionals navigating the critical task of protein quantification, selecting the optimal method is paramount for generating accurate and reliable data. This guide provides a comprehensive comparison of a sensitive fluorescence-based method using Cyanine dye 3 (Cy3) with two widely-used colorimetric assays: the Bradford and Bicinchoninic Acid (BCA) assays. By presenting key performance data, detailed experimental protocols, and visual workflows, this guide aims to empower informed decision-making in the laboratory.
Performance Comparison at a Glance
The choice of a protein quantification assay hinges on several key factors, including sensitivity, the required concentration range, and the presence of potentially interfering substances in the sample. The following table summarizes the quantitative performance of Cy3 fluorescence, Bradford, and BCA assays to facilitate a direct comparison.
| Feature | This compound (Cy3) Fluorescence | Bradford Assay | Bicinchoninic Acid (BCA) Assay |
| Principle | Covalent labeling of primary amines with a fluorescent dye. | Binding of Coomassie Brilliant Blue G-250 dye to proteins. | Reduction of Cu²⁺ to Cu⁺ by protein in an alkaline medium, followed by chelation with bicinchoninic acid. |
| Limit of Detection (LOD) | High sensitivity, as low as ~0.003 mg/mL for specific proteins[1] and 12.8 nM for derivatized BSA.[2] | Approximately 0.006 mg/mL.[3] | Typically around 20-25 µg/mL.[4][5] |
| Linear Dynamic Range | Wide, estimated to be over two orders of magnitude. | Narrow, typically 1-20 µg/mL.[4][5] | Broad, generally 20-2000 µg/mL.[5] |
| Interfering Substances | Primary amine-containing buffers (e.g., Tris, glycine) interfere with NHS-ester labeling.[6] | High concentrations of detergents (e.g., SDS, Triton X-100) can interfere.[7][8] | Reducing agents (e.g., DTT, β-mercaptoethanol), chelating agents (e.g., EDTA), and some buffers can interfere.[7] |
| Assay Time | Labeling (1-2 hours) + Measurement (minutes). | ~5-10 minutes.[7][8] | 30-60 minutes incubation.[5] |
| Protein-to-Protein Variation | Dependent on the number of available primary amines (e.g., lysine residues). | Significant variation depending on the content of basic and aromatic amino acids. | Less protein-to-protein variation compared to Bradford, but still influenced by the presence of certain amino acids (cysteine, tyrosine, tryptophan).[9] |
Experimental Protocols
Detailed and consistent methodologies are the bedrock of reproducible research. This section provides step-by-step protocols for protein quantification using Cy3 fluorescence, the Bradford assay, and the BCA assay.
This compound (Cy3) Fluorescence Protein Quantification
This method involves the covalent labeling of proteins with Cy3 NHS ester, which reacts with primary amines (lysine residues and the N-terminus). The fluorescence intensity of the labeled protein is then measured and correlated with its concentration.
Materials:
-
Protein sample in an amine-free buffer (e.g., PBS, HEPES)
-
Cy3 NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
1 M Sodium bicarbonate
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment
-
Fluorometer or microplate reader with appropriate excitation and emission filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm)
Protocol:
-
Protein Preparation:
-
Ensure the protein sample is in a buffer free of primary amines (e.g., Tris, glycine), as these will compete with the protein for labeling.[6] If necessary, dialyze the protein sample against a suitable amine-free buffer like PBS.
-
Adjust the protein concentration to at least 2 mg/mL for efficient labeling.[6] The optimal protein concentration is typically around 10 mg/ml.[6]
-
Adjust the pH of the protein solution to 8.2-8.5 using 1 M sodium bicarbonate to facilitate the reaction with the NHS ester.[6]
-
-
Cy3 NHS Ester Stock Solution Preparation:
-
Shortly before use, dissolve the Cy3 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[6]
-
-
Labeling Reaction:
-
Add the Cy3 stock solution to the protein solution. A common starting point is a 10:1 molar ratio of dye to protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification of Labeled Protein:
-
Remove the unreacted, free dye from the labeled protein using a size-exclusion chromatography column or by dialysis against an appropriate buffer.
-
-
Quantification:
-
Prepare a standard curve using a known concentration of a labeled standard protein (e.g., BSA labeled with Cy3).
-
Measure the fluorescence intensity of the unknown labeled protein sample and the standards using a fluorometer or microplate reader with excitation and emission wavelengths of approximately 550 nm and 570 nm, respectively.[10]
-
Determine the concentration of the unknown sample by interpolating its fluorescence reading from the standard curve.
-
The concentration of the labeled protein can also be calculated using the following formula, which corrects for the absorbance of Cy3 at 280 nm: Concentration of labeled Protein (M) = [A280 - (A550 × 0.08)] / (Protein Extinction Coefficient at 280 nm)[11]
-
Bradford Protein Assay
This colorimetric assay is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which results in a color change from brown to blue.[7]
Materials:
-
Protein sample
-
Bradford reagent
-
Standard protein solution (e.g., Bovine Serum Albumin - BSA)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 595 nm
Protocol:
-
Preparation of Standards:
-
Prepare a series of protein standards of known concentrations (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0, 1.5, 2.0 mg/mL) by diluting a stock solution of a standard protein like BSA.
-
-
Sample Preparation:
-
If the approximate concentration of the unknown sample is known, dilute it to fall within the linear range of the assay.
-
-
Assay Procedure:
-
Pipette a small volume (e.g., 5 µL) of each standard and unknown sample into separate microplate wells or cuvettes.
-
Add a larger volume (e.g., 250 µL) of the Bradford reagent to each well or cuvette and mix well.
-
Incubate at room temperature for at least 5 minutes.
-
Measure the absorbance at 595 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 mg/mL standard) from the absorbance readings of all other standards and unknown samples.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the concentration of the unknown samples by interpolating their absorbance values from the standard curve.
-
Bicinchoninic Acid (BCA) Protein Assay
The BCA assay is another colorimetric method that involves the reduction of copper ions by protein in an alkaline environment, followed by the detection of the reduced copper ions by BCA, which forms a purple-colored complex.[9]
Materials:
-
Protein sample
-
BCA Reagent A (containing bicinchoninic acid, sodium carbonate, and sodium tartrate in an alkaline solution)
-
BCA Reagent B (containing copper (II) sulfate)
-
Standard protein solution (e.g., Bovine Serum Albumin - BSA)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 562 nm
Protocol:
-
Preparation of Working Reagent:
-
Prepare the BCA working reagent by mixing Reagent A and Reagent B, typically in a 50:1 ratio.
-
-
Preparation of Standards:
-
Prepare a series of protein standards with known concentrations as described for the Bradford assay.
-
-
Sample Preparation:
-
Dilute the unknown samples as necessary to ensure their concentrations fall within the assay's linear range.
-
-
Assay Procedure:
-
Pipette a small volume (e.g., 25 µL) of each standard and unknown sample into separate microplate wells.
-
Add a larger volume (e.g., 200 µL) of the BCA working reagent to each well and mix thoroughly.
-
Incubate the plate at 37°C for 30 minutes or at room temperature for 2 hours.
-
Cool the plate to room temperature.
-
Measure the absorbance at 562 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of the unknown samples from the standard curve.
-
Visualizing the Workflow
To provide a clearer understanding of the experimental processes, the following diagrams, created using the DOT language, illustrate the workflows for protein quantification using Cy3 fluorescence and a comparison of the signaling principles of the three methods.
Caption: Experimental workflow for protein quantification using Cy3 fluorescence.
Caption: Principles of Cy3, Bradford, and BCA protein quantification.
Conclusion
The quantitative analysis of protein concentration is a fundamental requirement in numerous scientific disciplines. While the Bradford and BCA assays are well-established and convenient methods, Cy3 fluorescence-based quantification offers a significant advantage in terms of sensitivity, making it an excellent choice for samples with low protein concentrations. However, the selection of the most appropriate method should always consider the specific sample composition, the required dynamic range, and potential interfering substances. By understanding the principles, performance characteristics, and protocols of each method, researchers can confidently select the optimal approach to achieve accurate and reliable protein quantification in their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. High sensitivity analysis of water-soluble, cyanine dye labeled proteins by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic comparisons of various spectrophotometric and colorimetric methods to measure concentrations of protein, peptide and amino acid: detectable limits, linear dynamic ranges, interferences, practicality and unit costs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. opentrons.com [opentrons.com]
- 5. Bradford vs BCA Assay: Which Protein Quantification Method Should You Use? [synapse.patsnap.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Comparing BCA, Bradford, and UV protein quantification methods for scientists | Proteintech Group [ptglab.com]
- 8. Which Protein Assay Camp Are You In? Bradford vs BCA - Advansta Inc. [advansta.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. lifetein.com [lifetein.com]
- 11. assaygenie.com [assaygenie.com]
A Comparative Guide to Cyanine Dye 3 (Cy3) in Super-Resolution Microscopy: STORM vs. dSTORM
For researchers, scientists, and drug development professionals venturing into the nanoscale world of cellular architecture, the choice of fluorescent probes is paramount for achieving high-quality super-resolution images. This guide provides an objective comparison of the performance of Cyanine dye 3 (Cy3) in two of the most prominent single-molecule localization microscopy (SMLM) techniques: Stochastic Optical Reconstruction Microscopy (STORM) and direct STORM (dSTORM).
This compound (Cy3) is a widely used fluorophore in biological imaging. However, its role and performance differ significantly between STORM and dSTORM methodologies. In classical STORM, Cy3 excels as an "activator" dye, paired with a "reporter" dye to facilitate photoswitching. In dSTORM, where a single dye's intrinsic photoswitching is utilized, the performance of the standard Cy3 molecule is often suboptimal compared to its variant, Cy3B, and other dedicated dSTORM dyes. This guide will dissect these differences, providing quantitative data, detailed experimental protocols, and visual workflows to inform your experimental design.
Quantitative Performance Comparison
The efficacy of a fluorophore in STORM and dSTORM is determined by several key photophysical parameters. These include the number of photons emitted per switching event (photon yield), which dictates localization precision, and the on/off duty cycle (the fraction of time the molecule is in the fluorescent "on" state), which influences the density of localizations.
In the context of STORM , Cy3 functions as an efficient activator for reporter dyes like Alexa Fluor 647 or Cy5.[1][2] The performance in this modality is primarily characterized by the efficiency of the activator-reporter pair in photoswitching.
For dSTORM , the intrinsic photoswitching properties of the dye itself are critical. While standard Cy3 can be induced to blink, its performance is generally considered poor for high-resolution imaging.[3] In contrast, the derivative Cy3B is recognized as one of the best dyes for dSTORM in the red spectral range.[4][5]
Below is a comparative summary of the performance of Cy3 and related fluorophores in STORM and dSTORM.
| Technique | Dye Role | Fluorophore | Photon Yield (per switching event) | On/Off Duty Cycle | Key Performance Characteristics |
| STORM | Activator | Cy3 (paired with Alexa Fluor 647/Cy5) | Reporter dye dependent (e.g., ~6000 for Alexa Fluor 647)[1] | Reporter dye dependent (e.g., low for Alexa Fluor 647)[1] | Efficiently reactivates the reporter dye from a dark state, enabling hundreds of switching cycles before photobleaching.[1] Crucial for multicolor imaging schemes.[6][7] |
| dSTORM | Photoswitchable Reporter | Cy3 | Low | High | Exhibits some blinking but is generally not recommended due to low photon yield and high duty cycle, which compromises image quality.[3][8] |
| dSTORM | Photoswitchable Reporter | Cy3B | ~1,365 (in MEA buffer) to ~2,057 (in BME buffer)[9] | Low | Considered one of the best performing dyes for dSTORM in its spectral range, offering a good balance of brightness and photostability.[4][5][10] |
| dSTORM | Photoswitchable Reporter | Alexa Fluor 568 | ~2,826 (in MEA buffer)[9] | Low | A good alternative to Cy3B for dSTORM microscopy.[4] |
| dSTORM | Photoswitchable Reporter | Alexa Fluor 647 | ~3,823 (in MEA buffer) to ~5,202 (in BME buffer)[9] | Very Low | Often considered the "gold standard" for dSTORM due to its exceptional photon yield and low duty cycle.[4][11] |
Experimental Protocols
Detailed and reproducible protocols are essential for successful super-resolution imaging. Below are methodologies for utilizing Cy3 in both STORM and a general protocol for dSTORM imaging for comparison.
Protocol 1: STORM Imaging with a Cy3-Alexa Fluor 647 Activator-Reporter Pair
This protocol is adapted for immunofluorescence labeling and imaging.
1. Antibody Labeling:
-
Prepare a solution of the secondary antibody at a concentration of 1.25 mg/mL in PBS.
-
For dual labeling with the activator (Cy3) and reporter (Alexa Fluor 647), mix 50 µL of the secondary antibody solution with 6 µL of 1 M NaHCO₃.
-
Add 1.5 µL of Cy3 dye solution and 0.6 µL of Alexa Fluor 647 dye solution.[4]
-
Incubate the mixture for 1-2 hours at room temperature, protected from light.
-
Purify the labeled antibody using a spin column to remove unconjugated dyes.
2. Cell Staining:
-
Fix cells with 3% paraformaldehyde and 0.1% glutaraldehyde for 10 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.
-
Block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Cy3-Alexa Fluor 647 labeled secondary antibody for 1 hour at room temperature.
-
Wash three times with PBS.
-
Post-fix with 4% paraformaldehyde for 10 minutes to immobilize the antibodies.[9]
3. STORM Imaging Buffer Preparation (GLOX-based):
-
Prepare Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl.
-
Prepare Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) Glucose.
-
Prepare GLOX solution: Dissolve 14 mg of glucose oxidase and 50 µL of catalase solution (17 mg/mL) in 200 µL of Buffer A.
-
Immediately before imaging, prepare the final imaging buffer by mixing 620 µL of Buffer B with 7 µL of GLOX solution and 70 µL of 1 M cysteamine (MEA).[4][9]
4. Image Acquisition:
-
Mount the sample on a STORM-equipped microscope.
-
Illuminate the sample with a high-power 647 nm laser to excite the Alexa Fluor 647 reporter and drive it into a dark state.
-
Use a 561 nm laser to activate the Cy3, which in turn reactivates the Alexa Fluor 647.
-
Acquire a series of images (typically 10,000-40,000 frames) with the 647 nm laser to capture the stochastic blinking of individual Alexa Fluor 647 molecules.[2]
Protocol 2: General dSTORM Imaging
This protocol outlines the general steps for dSTORM using a suitable photoswitchable dye like Cy3B or Alexa Fluor 647.
1. Sample Preparation:
-
Label the target structure with a dSTORM-compatible fluorophore (e.g., Cy3B or Alexa Fluor 647 conjugated to an antibody or other labeling agent) following standard immunofluorescence or other labeling protocols.
2. dSTORM Imaging Buffer Preparation:
-
The GLOX-based buffer with MEA described in Protocol 1 is also commonly used for dSTORM.[4]
-
Alternatively, a buffer containing 2-mercaptoethanol (BME) can be used, which is often recommended for Alexa Fluor 647 and Cy3B. To prepare, mix 690 µL of Buffer B with 7 µL of GLOX solution and 7 µL of BME.[4][9]
3. Image Acquisition:
-
Mount the sample on a dSTORM-compatible microscope.
-
Illuminate the sample with a high-power laser corresponding to the excitation maximum of the chosen dye (e.g., 561 nm for Cy3B, 647 nm for Alexa Fluor 647).
-
A brief, low-power pulse from a 405 nm laser can be used to assist in the reactivation of fluorophores from the dark state if the blinking rate becomes too low.
-
Acquire a long series of images (10,000-40,000 frames) to capture thousands of single-molecule localization events.[2]
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the key steps in STORM and dSTORM imaging.
Caption: Experimental workflow for STORM imaging using a Cy3 activator.
Caption: General experimental workflow for dSTORM imaging.
References
- 1. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 2. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple buffers for 3D STORM microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mvi-inc.com [mvi-inc.com]
- 5. researchgate.net [researchgate.net]
- 6. Multicolor Super-resolution Imaging with Photo-switchable Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multicolor Super-Resolution Fluorescence Imaging via Multi-Parameter Fluorophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. augusta.edu [augusta.edu]
- 10. biotium.com [biotium.com]
- 11. Fluorescent Probes for Three Super-Resolution Modalities—STORM, SIM, and STED Microscopy | Thermo Fisher Scientific - US [thermofisher.com]
cross-validation of microarray results obtained with Cyanine dye 3 using qPCR
For researchers, scientists, and professionals in drug development, the validation of gene expression data is a critical step in ensuring the accuracy and reliability of experimental findings. While microarrays provide a high-throughput platform for genome-wide expression analysis, quantitative real-time PCR (qPCR) remains the gold standard for validating these results. This guide provides a comprehensive comparison of microarray analysis, specifically using the two-color Cyanine 3 (Cy3) and Cyanine 5 (Cy5) system, with its validation by qPCR.
Performance Comparison: Microarray vs. qPCR
Microarray and qPCR technologies offer distinct advantages and limitations in gene expression analysis. Microarrays excel at providing a broad, genome-wide snapshot of gene activity, making them ideal for exploratory studies and hypothesis generation. In contrast, qPCR offers higher sensitivity and specificity for quantifying the expression of a targeted, smaller set of genes, making it the preferred method for validating microarray findings.
The correlation between microarray and qPCR data can be influenced by several factors, including the level of gene expression and the magnitude of fold change. Generally, a good correlation is observed between the two methods, particularly for genes exhibiting significant changes in expression.[1]
Below is a table summarizing a comparative analysis of gene expression fold changes obtained from a two-color microarray experiment and validated by qPCR.
| Gene | Microarray (Log2 Fold Change) | qPCR (Log2 Fold Change) | Description |
| Atf3 | 2.95 | 2.65 | cAMP-dependent transcription factor |
| c-Jun | 1.32 | 1.72 | Member of the AP-1 protein complex; transcription factor; cellular stress response |
| Rhob | 2.72 | 3.90 | Ras homolog family member B; GTPase; cytokine trafficking and cell survival |
| Abca1 | -1.10 | -1.31 | ATP-binding cassette transporter; cholesterol efflux |
| Plk1 | -0.62 | -0.94 | Serine/threonine protein kinase; Cell cycle control |
| Rad51 | -0.67 | -0.65 | Cellular response to DNA damage |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to generating high-quality, reproducible data. The following sections outline the key steps for a two-color microarray experiment and the subsequent qPCR validation.
Two-Color Microarray Experimental Protocol
In a typical two-color microarray experiment, two RNA samples (e.g., a control and a treated sample) are labeled with different fluorescent dyes, commonly Cy3 (green) and Cy5 (red).[2][3] These labeled samples are then mixed and co-hybridized to a single microarray slide.[2][4] The relative fluorescence intensity of the two dyes for each spot on the array indicates the relative abundance of the corresponding transcript in the two samples.[4]
1. RNA Extraction and Quantification:
-
Isolate total RNA from the control and experimental samples using a standard protocol (e.g., TRIzol reagent or column-based kits).
-
Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
2. cDNA Synthesis and Labeling:
-
Synthesize first-strand cDNA from the total RNA using reverse transcriptase.
-
Incorporate aminoallyl-dUTP during cDNA synthesis.
-
Covalently couple Cy3 and Cy5 dyes to the aminoallyl-modified cDNA of the control and experimental samples, respectively.
3. Hybridization:
-
Combine equal amounts of the Cy3-labeled (control) and Cy5-labeled (experimental) cDNA.
-
Hybridize the mixed, labeled cDNA to a microarray slide overnight in a hybridization chamber.
4. Washing:
-
Wash the microarray slide to remove unbound labeled cDNA.
5. Scanning and Data Acquisition:
-
Scan the microarray slide using a scanner that can detect both Cy3 and Cy5 fluorescence.
-
Acquire the fluorescence intensity data for each spot.
6. Data Analysis:
-
Normalize the raw data to correct for systematic biases.
-
Calculate the ratio of Cy5 to Cy3 fluorescence intensity for each spot to determine the fold change in gene expression.
qPCR Validation Protocol (using SYBR Green)
Quantitative PCR is a highly sensitive method used to amplify and quantify specific DNA sequences. For microarray validation, this involves reverse transcribing the RNA into cDNA and then using specific primers to amplify the genes of interest.
1. cDNA Synthesis:
-
Reverse transcribe total RNA from the same samples used in the microarray experiment into cDNA using a reverse transcriptase kit.
2. Primer Design and Validation:
-
Design primers specific to the genes of interest identified from the microarray analysis.
-
Validate primer efficiency and specificity.
3. qPCR Reaction Setup:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers, SYBR Green master mix, and nuclease-free water.
-
Include no-template controls to check for contamination.
4. qPCR Amplification:
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
5. Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene.
-
Normalize the Ct values of the target genes to a reference (housekeeping) gene.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
Signaling Pathway and Experimental Workflow Visualization
Visualizing complex biological pathways and experimental workflows can greatly enhance understanding. The following diagrams were generated using the Graphviz DOT language.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is often implicated in diseases such as cancer.
A simplified diagram of the MAPK signaling pathway.
Experimental Workflow: From Microarray to qPCR Validation
The following workflow illustrates the key stages involved in a typical gene expression study that combines microarray analysis with qPCR validation.
Workflow for microarray analysis and qPCR validation.
References
- 1. Microarray validation: factors influencing correlation between oligonucleotide microarrays and real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Design and Analysis of Microarray Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microarrays | Functional genomics II [ebi.ac.uk]
- 4. Two-color method | 3D-Gene® [Toray DNA Chips] | TORAY [3d-gene.com]
Cy3B: A Brighter and More Stable Alternative to Cy3 for Single-Molecule FRET Analysis
For researchers engaged in single-molecule Förster Resonance Energy Transfer (smFRET) studies, the selection of robust fluorophores is paramount to generating high-quality, reproducible data. This guide provides a comprehensive comparison of Cyanine 3B (Cy3B) and the traditional Cyanine 3 (Cy3) dye, supported by photophysical data and detailed experimental protocols, to assist researchers in making informed decisions for their experimental designs.
In the realm of single-molecule biophysics, the photostability of fluorescent probes directly impacts the observation time and the total number of photons that can be collected before a molecule photobleaches.[1] Cy3B has emerged as a superior alternative to its predecessor, Cy3, offering significantly enhanced photophysical properties crucial for demanding smFRET applications.[2][3][4][5]
The enhanced performance of Cy3B stems from its rigidified chemical structure. Unlike Cy3, which is susceptible to photo-induced cis/trans isomerization that leads to a loss of fluorescence, Cy3B's conformation is locked.[6] This structural rigidity prevents photo-isomerization, resulting in a substantially higher fluorescence quantum yield and increased photostability.[6][7]
Quantitative Photophysical Comparison
The selection of a fluorophore for smFRET is often a trade-off between brightness and photostability. The ideal dye should be bright, photostable, and have minimal photophysical artifacts such as blinking. The data presented below, compiled from various sources, highlights the superior characteristics of Cy3B compared to Cy3.
| Property | Cy3 | Cy3B | Key Advantages of Cy3B |
| Fluorescence Quantum Yield | ~0.05 - 0.15 (conjugated to DNA)[6] | ~0.5 - 0.8 (conjugated to DNA)[6] | Higher Brightness: Cy3B is significantly brighter, leading to a better signal-to-noise ratio in single-molecule experiments. |
| Photostability | Less photostable[8] | More photostable[2][3][4][5] | Longer Observation Times: Increased photostability allows for longer data acquisition from a single molecule before it photobleaches. |
| Photo-isomerization | Prone to cis/trans isomerization[6] | Conformationally locked, preventing isomerization[6][7] | Stable Fluorescence Emission: The absence of isomerization in Cy3B leads to a more stable and consistent fluorescence signal. |
| In Vivo Photobleaching Lifetime | Not explicitly found in a direct comparison | ~20 seconds (in E. coli)[9] | While a direct comparison is unavailable, data suggests robust performance in cellular environments. |
Experimental Evidence and Considerations
It is important to note that the photobleaching lifetime of any fluorophore is highly dependent on the experimental conditions, including laser power, imaging buffer composition (especially the presence of oxygen scavengers and triplet state quenchers), and the local molecular environment.[10][11] Therefore, while Cy3B is inherently more photostable, optimizing the imaging conditions remains a critical step for any smFRET experiment.
Experimental Protocols
To aid researchers in evaluating the photostability of Cy3B versus Cy3 for their specific application, a detailed experimental protocol is provided below. This protocol is designed to directly compare the photobleaching characteristics of the two dyes under controlled smFRET conditions.
Protocol: Comparative Photostability Analysis of Cy3 and Cy3B for smFRET
Objective: To quantitatively compare the photobleaching lifetime and total photon output of Cy3 and Cy3B-labeled biomolecules under typical smFRET imaging conditions.
1. Sample Preparation:
-
Biomolecule Labeling: Site-specifically label the biomolecule of interest (e.g., DNA, RNA, or protein) with either Cy3-NHS ester or Cy3B-NHS ester. Ensure a 1:1 labeling stoichiometry. The labeling protocol should be optimized for the specific biomolecule and dye.
-
Purification: Remove unconjugated dye using an appropriate method such as HPLC, size-exclusion chromatography, or gel electrophoresis.
-
Surface Immobilization: Prepare a clean microscope slide or coverslip with a suitable surface chemistry for single-molecule immobilization (e.g., biotin-neutravidin interaction). Immobilize the labeled biomolecules at a low density to ensure individual molecules are well-separated.
2. Imaging Setup:
-
Microscope: Utilize a total internal reflection fluorescence (TIRF) microscope equipped with a high-numerical-aperture objective and an EMCCD camera for sensitive single-molecule detection.
-
Laser Excitation: Use a 532 nm laser for excitation of both Cy3 and Cy3B. It is critical to use the same laser power and illumination area for both samples to ensure a fair comparison.
-
Filters: Employ appropriate dichroic mirrors and emission filters to efficiently collect the fluorescence emission from the dyes while rejecting scattered laser light.
3. Imaging Buffer:
-
Prepare an imaging buffer containing an oxygen scavenging system (e.g., glucose oxidase and catalase) and a triplet state quencher (e.g., Trolox) to minimize photobleaching. A typical buffer composition is:
-
50 mM Tris-HCl, pH 7.5
-
100 mM NaCl
-
0.8% (w/v) D-glucose
-
1 mg/mL glucose oxidase
-
0.04 mg/mL catalase
-
2 mM Trolox
-
4. Data Acquisition:
-
Acquire time-lapse movies of the immobilized single molecules under continuous laser illumination.
-
Use an appropriate frame rate to capture the fluorescence signal until the molecules photobleach.
-
Record data for a statistically significant number of single molecules for both the Cy3 and Cy3B samples.
5. Data Analysis:
-
Identify Single Molecules: Analyze the movies to identify individual fluorescent spots corresponding to single molecules.
-
Extract Intensity Traces: For each single molecule, extract the fluorescence intensity as a function of time.
-
Determine Photobleaching Lifetime: The photobleaching lifetime is the time it takes for the fluorescence intensity to drop to a background level. This can be determined by fitting the intensity decay to an exponential function or by identifying the time point of the final photon emission.
-
Calculate Total Photon Count: Integrate the total number of photons detected from each molecule before it photobleaches.
-
Statistical Analysis: Compare the distributions of photobleaching lifetimes and total photon counts for the Cy3 and Cy3B samples using appropriate statistical tests.
Visualizing Complex FRET Processes
To further aid in the conceptualization of advanced FRET experiments, the following diagrams illustrate two important concepts: the workflow of a three-color FRET experiment and the mechanism of Protein-Induced Fluorescence Enhancement (PIFE).
Caption: Workflow for a three-color single-molecule FRET experiment.
Caption: Mechanism of Protein-Induced Fluorescence Enhancement (PIFE).
Conclusion
The available data strongly indicates that Cy3B is a more photostable and brighter fluorophore than Cy3, making it a superior choice for single-molecule FRET experiments. Its resistance to photo-isomerization translates to longer observation times and a higher photon budget, which are critical for resolving complex biomolecular dynamics. While Cy3 remains a viable option for some applications, researchers performing demanding smFRET studies, particularly those involving long observation times or low signal levels, should strongly consider utilizing Cy3B to enhance data quality and experimental success. The provided experimental protocol offers a framework for researchers to validate the performance of these dyes within their specific experimental context.
References
- 1. researchgate.net [researchgate.net]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Cy3B azide | AAT Bioquest [aatbio.com]
- 4. Cy3B TCO | AAT Bioquest [aatbio.com]
- 5. Cy3B acid | AAT Bioquest [aatbio.com]
- 6. A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of organic fluorophores for in vivo FRET studies based on electroporated molecules - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP00995A [pubs.rsc.org]
- 10. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photobleaching lifetimes of cyanine fluorophores used for single-molecule Förster resonance energy transfer in the presence of various photoprotection systems - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Cyanine Dye 3 (Cy3) Versus Orange-Red Alternatives for Live-Cell Imaging
For researchers, scientists, and drug development professionals engaged in live-cell imaging, the selection of an appropriate fluorescent dye is paramount to generating high-quality, reproducible data. This guide provides an objective comparison of the widely used Cyanine dye 3 (Cy3) against other prominent orange-red fluorescent dyes: TRITC, Alexa Fluor 555, and Rhodamine B. The following sections present a comprehensive analysis of their spectral properties, performance in live-cell applications, and detailed experimental protocols to assist in making an informed decision for your specific research needs.
Performance Overview: Spectral and Photophysical Properties
The efficacy of a fluorescent dye in live-cell imaging is determined by several key parameters, including its excitation and emission maxima, molar extinction coefficient (a measure of how strongly it absorbs light), quantum yield (the efficiency of fluorescence emission), and photostability. An ideal dye for live imaging should be bright, easily excited by common laser lines, and resistant to photobleaching during prolonged observation.
| Property | Cyanine 3 (Cy3) | TRITC | Alexa Fluor 555 | Rhodamine B |
| Excitation Max (nm) | ~550 - 555[1][2] | ~544 - 557[3][4] | ~555[5] | ~545 - 570[6][7] |
| Emission Max (nm) | ~565 - 570[1][8] | ~570 - 576[3] | ~565[5] | ~566 - 590[6] |
| **Molar Extinction Coefficient (cm⁻¹M⁻¹) ** | ~150,000[9][10] | ~87,000 - 100,000[11] | ~150,000 - 155,000[5][12] | ~106,000[6][7] |
| Quantum Yield (Φ) | ~0.08 - 0.15[9] | High[13] | ~0.1[12] | ~0.31 - 0.7[14][15][16] |
| Photostability | Moderate | Moderate | High[2][17][18] | Moderate |
| Brightness (ε x Φ) | Moderate | Moderate | High | High |
| pH Sensitivity | Low[9] | Moderate | Low[12] | pH-dependent[19][20] |
Key Takeaways from the Data:
-
Brightness: Alexa Fluor 555 and Rhodamine B generally exhibit higher brightness compared to Cy3 and TRITC, owing to their high molar extinction coefficients and quantum yields.[5][6][7][12]
-
Photostability: Alexa Fluor 555 is consistently reported to be significantly more photostable than Cy3, making it a superior choice for long-term time-lapse imaging experiments.[2][17][18]
-
Spectral Matching: The excitation and emission spectra of Alexa Fluor 555 are nearly identical to those of Cy3, allowing for its use with existing Cy3 filter sets.[21]
-
pH Sensitivity: Rhodamine B's fluorescence can be influenced by pH, a factor to consider in experiments where pH fluctuations might occur.[19][20] In contrast, Cy3 and Alexa Fluor 555 are less sensitive to pH changes.[9][12]
Experimental Protocols
To ensure reproducible and reliable results, detailed experimental protocols are crucial. Below are generalized yet comprehensive protocols for live-cell immunofluorescence and assessing photostability.
Protocol 1: Live-Cell Immunofluorescence Staining
This protocol outlines the steps for labeling cell surface proteins on live cells using a fluorescently conjugated primary or secondary antibody.
Materials:
-
Live cells cultured in glass-bottom dishes or chamber slides
-
Primary antibody specific to the cell surface target
-
Fluorescently labeled secondary antibody (e.g., Goat anti-Mouse IgG-Cy3) or a directly conjugated primary antibody
-
Live-cell imaging medium (e.g., phenol red-free DMEM/F-12 with HEPES and serum)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Confocal or widefield fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Preparation: Culture cells to 50-70% confluency on a glass-bottom dish.
-
Antibody Incubation:
-
Indirect Staining:
-
Dilute the primary antibody in pre-warmed live-cell imaging medium to its optimal concentration.
-
Wash the cells once with pre-warmed PBS.
-
Incubate the cells with the primary antibody solution for 30-60 minutes at 37°C.
-
Wash the cells three times with pre-warmed live-cell imaging medium.
-
Dilute the fluorescently labeled secondary antibody in pre-warmed live-cell imaging medium.
-
Incubate the cells with the secondary antibody solution for 30-60 minutes at 37°C, protected from light.
-
-
Direct Staining:
-
Dilute the fluorescently conjugated primary antibody in pre-warmed live-cell imaging medium.
-
Wash the cells once with pre-warmed PBS.
-
Incubate the cells with the conjugated primary antibody solution for 30-60 minutes at 37°C, protected from light.
-
-
-
Washing: Wash the cells three times with pre-warmed live-cell imaging medium, ensuring to minimize light exposure.
-
Imaging: Immediately proceed to image the cells on a microscope equipped with an environmental chamber. Use the appropriate laser lines and emission filters for the chosen dye. For Cy3 and Alexa Fluor 555, a 561 nm laser line is commonly used for excitation.
Protocol 2: Assessing Photostability of Fluorescent Dyes in Live Cells
This protocol provides a method to quantitatively compare the photostability of different fluorescent dyes under identical imaging conditions.
Materials:
-
Live cells labeled with the fluorescent dyes of interest as described in Protocol 1.
-
Confocal microscope with time-lapse imaging capabilities.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Cell Preparation: Prepare replicate samples of live cells stained with each of the fluorescent dyes to be compared.
-
Image Acquisition:
-
Locate a field of view with well-labeled cells for each sample.
-
Set the imaging parameters (laser power, exposure time, gain) to achieve a good initial signal-to-noise ratio without saturating the detector. Crucially, keep these parameters identical for all dyes being compared.
-
Acquire a time-lapse series of images of the same field of view. For example, capture an image every 10 seconds for a total duration of 5-10 minutes.
-
-
Data Analysis:
-
Open the time-lapse image series in image analysis software.
-
Select several regions of interest (ROIs) within the labeled cells for each sample.
-
Measure the mean fluorescence intensity within each ROI for every time point.
-
Normalize the fluorescence intensity of each ROI to its initial value (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time for each dye. The rate of fluorescence decay is indicative of the dye's photostability, with a slower decay representing higher photostability.
-
Visualizing Experimental Workflows
To further aid in experimental design, the following diagrams, generated using the DOT language, illustrate a common signaling pathway studied with fluorescent dyes and a general workflow for live-cell imaging.
Caption: A simplified diagram of the receptor-mediated endocytosis pathway.
Caption: A general experimental workflow for live-cell imaging studies.
Conclusion: Selecting the Right Dye for Your Needs
While Cy3 remains a versatile and widely used dye, for demanding live-cell imaging applications that require high brightness and photostability, Alexa Fluor 555 emerges as a superior alternative.[2][17][18] Its spectral compatibility with Cy3 filter sets makes it a convenient drop-in replacement.[21] Rhodamine B offers excellent brightness but its environmental sensitivity should be taken into account. TRITC, while historically significant, is generally outperformed by the other dyes in terms of brightness and photostability. Ultimately, the choice of fluorescent dye should be guided by the specific requirements of the experiment, including the duration of imaging, the expression level of the target protein, and the instrumentation available. This guide provides the foundational data and protocols to empower researchers to make the optimal choice for their live-cell imaging endeavors.
References
- 1. metabion.com [metabion.com]
- 2. cancer.iu.edu [cancer.iu.edu]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. optolongfilter.com [optolongfilter.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. omlc.org [omlc.org]
- 7. rhodamine b extinction coefficient in water [ileskneiss.org]
- 8. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 9. goldbio.com [goldbio.com]
- 10. Extinction Coefficient [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]
- 11. interchim.fr [interchim.fr]
- 12. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 13. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]
- 14. Quantum Yield [Rhodamine B] | AAT Bioquest [aatbio.com]
- 15. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 16. Rhodamine B *CAS 81-88-9* | AAT Bioquest [aatbio.com]
- 17. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Rhodamine B - Wikipedia [en.wikipedia.org]
- 20. quora.com [quora.com]
- 21. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Cyanine Dye 3
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper chemical waste disposal protocols is a critical component of responsible research. This guide provides essential, step-by-step procedures for the safe handling and disposal of Cyanine dye 3 (Cy3), a commonly used fluorescent dye. Following these guidelines will help ensure compliance with safety regulations and minimize environmental impact.
Immediate Safety and Handling Precautions
Before beginning any procedure involving Cy3, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Always handle the dye in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][2]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from accidental splashes.[3] |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact with the chemical.[1][3] |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination.[3] |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. A fume hood is recommended for handling powders or creating stock solutions.[1][3] | Minimizes inhalation of hazardous vapors or dust. |
In the event of a spill, immediately alert others in the area and follow your institution's established spill management procedures.[4]
Operational Plan for Cy3 Waste Disposal
All materials contaminated with Cy3 should be treated as hazardous chemical waste.[1] Do not dispose of Cy3 waste down the drain or in regular trash.[2][3]
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is essential to prevent hazardous reactions.[1]
-
Liquid Waste: Collect all liquid waste containing Cy3, including stock solutions, diluted solutions, and the first rinse of any "empty" container, in a designated, leak-proof, and chemically compatible container.[1][4]
-
Solid Waste: All disposable materials that have come into contact with Cy3, such as gloves, pipette tips, and contaminated paper towels, should be collected in a separate, clearly labeled hazardous waste container.[1]
-
Contaminated Packaging: The original container of the dye, even when empty, must be managed as hazardous waste.[5] The first rinse of the container should be collected as hazardous waste.[1] Subsequent rinses may be permissible for drain disposal only after authorization from your institution's Environmental Health and Safety (EHS) office.[1]
Step 2: Containerization and Labeling
-
Use sturdy, chemically resistant containers for waste collection.[6]
-
Ensure all waste containers are sealed and clearly labeled with "Hazardous Waste," the chemical name (this compound), concentration, and the date of accumulation.[1]
-
For liquid waste containers, leave approximately 10% of the volume as headspace to allow for expansion.[7]
Step 3: Storage and Pickup
-
Store hazardous waste in a designated, secure area away from general laboratory traffic.[7]
-
Do not mix cyanine dye waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.[1]
-
Contact your institution's EHS office to arrange for the pickup and disposal of hazardous waste.[1]
Quantitative Data on Disposal
Experimental Protocols
While specific chemical neutralization protocols for Cy3 are not commonly provided, the primary "experimental" protocol for disposal involves meticulous collection and segregation of waste, followed by professional disposal.
Decontamination of Empty Containers:
-
Rinse the empty Cy3 container with a suitable solvent (e.g., water or an organic solvent in which the dye is soluble).
-
Collect this first rinseate in the designated liquid hazardous waste container.[1]
-
Perform subsequent rinses with detergent and water.[4]
-
Consult your institutional guidelines for the proper disposal of the thoroughly decontaminated container.[4]
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. research.columbia.edu [research.columbia.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 8. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Cyanine Dye 3
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Cyanine dye 3 (Cy3). Adherence to these procedures is critical for ensuring personal safety and proper disposal of hazardous materials.
I. Personal Protective Equipment (PPE)
When handling this compound in either solid or solution form, a comprehensive PPE plan is mandatory. The following table outlines the minimum required protective gear.[1][2][3][4]
| Protection Type | Required PPE | Specifications & Rationale |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk.[2] | Protects against accidental splashes of the dye solution and airborne particles of the solid form. Eye or face protection should be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[1] |
| Hand | Disposable nitrile gloves are the minimum requirement.[1] Consider double-gloving or using thicker, chemical-resistant gloves for prolonged handling. | Provides a barrier against skin contact. Gloves should be inspected before use and removed immediately if contaminated, followed by hand washing.[5] |
| Body | A laboratory coat is the minimum requirement.[1][2][3] For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron or gown should be worn over the lab coat. | Protects skin and personal clothing from contamination.[4] |
| Respiratory | All handling of the solid (powder) form of this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust particles.[6] If a fume hood is not available, a respirator may be required.[6] | Prevents inhalation of potentially harmful dye particles. |
| Footwear | Closed-toe shoes that fully cover the foot are mandatory.[1][2][3] | Protects feet from spills and falling objects. |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for preventing contamination and exposure.[6]
A. Pre-Handling Preparations:
-
Consult the Safety Data Sheet (SDS): Before beginning work, thoroughly review the SDS for this compound. While some sources suggest it may not be classified as hazardous, it is best practice to handle it with care.[7][8][9]
-
Designate a Handling Area: All work with the dye should be performed in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles.[6]
-
Assemble Materials: Before you begin, ensure all necessary equipment, including PPE and spill cleanup materials, are readily available.[6]
B. Handling and Reconstitution:
-
Weighing: When weighing the solid form of the dye, do so within a chemical fume hood to prevent the inhalation of any dust.[6]
-
Reconstitution: To prevent splashing, add the solvent to the dye slowly and carefully.[6]
-
Labeling: All containers holding this compound, whether in solid or solution form, must be clearly labeled with the compound name, concentration, date, and appropriate hazard warnings.[6]
C. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment that have come into contact with the dye.[6]
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The general sequence is to first remove gloves, followed by the gown or lab coat, and then eye and face protection. Always wash your hands thoroughly after removing all PPE.[6]
III. Disposal Plan: Managing this compound Waste
All waste contaminated with this compound should be considered hazardous and disposed of in accordance with institutional and local regulations.[6]
| Waste Type | Disposal Protocol |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container.[6] |
| Liquid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container.[6] Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[6] |
| Contaminated Materials | Items such as gloves, pipette tips, and other disposable materials that have come into contact with the dye should be placed in a designated hazardous waste bag or container.[6] |
| Empty Containers | The first rinse of an "empty" container must be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal, but only after authorization from your institution's EHS. Deface labels on all empty containers before disposal.[6] |
Waste Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of all hazardous waste.[6]
IV. Experimental Workflow Visualization
The following diagram outlines the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. westlab.com [westlab.com]
- 3. ba.auburn.edu [ba.auburn.edu]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. cyanine dye 7 Safety Data Sheets(SDS) lookchem [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. kromnigon.com [kromnigon.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. pcprakt.userpage.fu-berlin.de [pcprakt.userpage.fu-berlin.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
